molecular formula C6H4Br2FN B133207 2,4-Dibromo-6-fluoroaniline CAS No. 141474-37-5

2,4-Dibromo-6-fluoroaniline

Cat. No.: B133207
CAS No.: 141474-37-5
M. Wt: 268.91 g/mol
InChI Key: YJLXEKFYZIBUPJ-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-fluoroaniline (CAS 141474-37-5) is a fluorinated aniline derivative of high interest in advanced organic synthesis and chemical research. This compound, with a molecular formula of C 6 H 4 Br 2 FN and a molecular weight of 268.91 g/mol, serves as a versatile building block, particularly in the development of pharmaceuticals and agrochemicals . The presence of differentially reactive bromine atoms and a fluorine atom on the aniline ring allows for selective, step-wise functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of complex molecular architectures. It is characterized by a melting point range of 62-64°C and is supplied with a high purity of 97% . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Please note that this chemical requires careful handling; it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation . It is classified as a toxic solid and should be stored at ambient temperatures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-6-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLXEKFYZIBUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371584
Record name 2,4-dibromo-6-fluoroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141474-37-5
Record name 2,4-Dibromo-6-fluoroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141474-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dibromo-6-fluoroaniline
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URL https://comptox.epa.gov/dashboard/DTXSID40371584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,4-Dibromo-6-fluoroaniline CAS number 141474-37-5 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4-Dibromo-6-fluoroaniline (CAS No. 141474-37-5)

Introduction: A Key Building Block in Modern Synthesis

This compound is a halogenated aromatic amine that serves as a highly versatile intermediate in organic synthesis.[1] Its unique substitution pattern—featuring two bromine atoms and a fluorine atom on an aniline core—imparts specific electronic properties and reactivity, making it a valuable precursor in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] The strategic placement of halogen atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, a cornerstone principle in modern drug design.[2][3][4][5] This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and safe handling for researchers and drug development professionals.

Physicochemical and Structural Properties

The identity and purity of a chemical intermediate are paramount. The fundamental properties of this compound are summarized below. These data are critical for reaction planning, purification, and analytical characterization.

Table 1: Core Properties of this compound

Property Value Source(s)
CAS Number 141474-37-5 [6][7][8]
Molecular Formula C₆H₄Br₂FN [1][7][8]
Molecular Weight 268.91 g/mol [7][8]
Appearance White to off-white crystals or powder [9]
Melting Point 62 - 64 °C [6][8]
IUPAC Name This compound [7]
Synonyms 2,4-Dibromo-6-fluorobenzenamine, 4,6-Dibromo-2-fluorophenylamine [1][7][8]
InChI Key YJLXEKFYZIBUPJ-UHFFFAOYSA-N [1][7][8]

| SMILES | NC1=C(F)C=C(Br)C=C1Br |[1][8] |

Synthetic_Pathway start 2-Fluoroaniline (Starting Material) process Electrophilic Aromatic Substitution start->process reagents Brominating Agent (e.g., Br₂, NBS) + Solvent (e.g., Acetic Acid) reagents->process product This compound (Target Product) process->product QC_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation cluster_3 Result prep Dissolve synthesized solid in appropriate solvent (e.g., CDCl₃ for NMR) nmr ¹H & ¹³C NMR Spectroscopy (Structural Confirmation) prep->nmr ms Mass Spectrometry (GC-MS) (Molecular Weight Verification) prep->ms mp Melting Point Analysis (Purity Check) prep->mp interpret Compare spectra & MP to reference data nmr->interpret ms->interpret mp->interpret pass Identity & Purity Confirmed (PASS) interpret->pass Data Matches fail Inconsistent Data (FAIL -> Re-purify) interpret->fail Discrepancy Found

References

Physical and chemical properties of 2,4-Dibromo-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,4-Dibromo-6-fluoroaniline: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction

This compound is a halogenated aromatic amine, a class of organic compounds that serve as versatile building blocks in modern synthetic chemistry.[1] Its unique molecular architecture, featuring two bromine atoms, a fluorine atom, and an amino group on a benzene ring, imparts a distinct set of physical and chemical properties. These characteristics make it a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] The strategic placement of halogen substituents significantly influences the compound's electronic properties and reactivity, while the amino group provides a key handle for a wide array of chemical transformations.[1] This guide offers a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identifiers

The structural identity of a chemical compound is fundamental to understanding its behavior. Below are the key identifiers for this compound.

  • IUPAC Name : this compound[2][3]

  • CAS Number : 141474-37-5[2][4][5]

  • Molecular Formula : C₆H₄Br₂FN[1][2][3]

  • Molecular Weight : 268.91 g/mol [2][5]

  • Canonical SMILES : C1=C(C=C(C(=C1F)N)Br)Br[2]

  • InChI Key : YJLXEKFYZIBUPJ-UHFFFAOYSA-N[1][2]

  • Synonyms : 2,4-Dibromo-6-fluorophenylamine, 2,4-Dibromo-6-fluorobenzenamine, Benzenamine, 2,4-dibromo-6-fluoro-[1][2]

Physical Properties

The physical state and solubility of a compound are critical parameters for its handling, storage, and application in chemical reactions.

PropertyValueSource
Appearance Low Melting Solid[1]
Melting Point 59-64 °C (lit.)[4][5]
Molecular Weight 268.91 g/mol [2][5]
Monoisotopic Mass 266.86945 Da[2]

The presence of the amino group allows for hydrogen bonding, which can influence the compound's solubility and interactions with other molecules.[1]

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its functional groups. The amino group is a powerful activating, ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. This substitution pattern makes the molecule a useful intermediate for further functionalization.

The electron-withdrawing nature of the fluorine and bromine atoms modulates the basicity of the aniline nitrogen and influences the reactivity of the aromatic ring towards electrophilic substitution. The bromine atoms, in particular, serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

G A This compound B Amino Group (-NH2) A->B activates C Halogens (-Br, -F) A->C deactivates D Aromatic Ring A->D E Nucleophilic Site (Acylation, Alkylation) B->E F Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) C->F G Electrophilic Aromatic Substitution D->G

Caption: Key functional groups influencing the reactivity of this compound.

Synthesis Pathway Overview

While specific, detailed synthesis procedures for this compound are proprietary, a general and logical synthetic approach involves the selective halogenation of a suitable aniline precursor. A common strategy for analogous compounds involves the bromination of a fluoroaniline.[6] The regioselectivity of the bromination is a key challenge, often requiring careful control of reaction conditions or the use of protecting groups to direct the incoming electrophiles to the desired positions.

G start 2-Fluoroaniline (Precursor) step1 Protection of Amino Group (e.g., Acetylation) start->step1 Step 1 step2 Regioselective Dibromination step1->step2 Step 2 step3 Deprotection of Amino Group step2->step3 Step 3 end This compound step3->end Final Product

Caption: Generalized synthetic workflow for this compound.

Role in Drug Discovery and Development

Halogenated organic compounds are of paramount importance in medicinal chemistry. The introduction of fluorine, in particular, is a widely used strategy to enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.[7][8] Fluorine's high electronegativity and small size can lead to more favorable interactions with biological targets and can block sites of metabolic degradation.[8]

This compound serves as a key building block for introducing this specific halogenation pattern into larger, more complex molecules. Its utility lies in its ability to participate in a variety of coupling reactions, allowing for the construction of diverse molecular scaffolds for screening in drug discovery programs. For example, similar fluoroaniline derivatives are crucial intermediates in the synthesis of antiviral agents and kinase inhibitors for cancer therapy.[6][7][8]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. The aromatic region would display two signals, likely a doublet and a triplet or a doublet of doublets, corresponding to the two non-equivalent protons on the benzene ring. The chemical shifts and coupling constants would be influenced by the adjacent halogen and amino substituents. The amine protons would typically appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The proton-decoupled ¹³C NMR spectrum should exhibit six distinct signals, corresponding to the six unique carbon atoms in the molecule. The chemical shifts of the carbons would be significantly affected by the attached substituents, with carbons bonded to halogens appearing at characteristic downfield shifts.

  • IR (Infrared) Spectroscopy : The IR spectrum would show characteristic absorption bands. Key peaks would include N-H stretching vibrations for the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region.[9] C-N stretching and C-H aromatic stretching vibrations would also be present, along with absorptions corresponding to C-Br and C-F bonds in the fingerprint region.

  • MS (Mass Spectrometry) : Mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (268.91 g/mol ). A characteristic isotopic pattern would be observed due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), with M, M+2, and M+4 peaks in an approximate 1:2:1 ratio.

Safety, Handling, and Storage

As with many halogenated amines, this compound requires careful handling due to its potential toxicity.[1]

Hazard Identification
  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[10][11]

  • Skin Corrosion/Irritation : Causes skin irritation.[10][11]

  • Eye Damage/Irritation : Causes serious eye irritation.[10][11]

  • Specific Target Organ Toxicity : May cause respiratory irritation.[11]

Recommended Handling Procedures
  • Engineering Controls : Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[10][12] Ensure that eyewash stations and safety showers are readily accessible.[10]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear appropriate chemical safety goggles or a face shield.[10]

    • Skin Protection : Wear suitable protective gloves and clothing to prevent skin exposure.[10]

    • Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]

Storage
  • Store in a well-ventilated place and keep the container tightly closed.[10]

  • Store locked up.[10]

  • Keep in a dry, cool place away from incompatible materials such as strong oxidizing agents and strong acids.[12]

Example Experimental Protocol: N-Acetylation

To illustrate the utility of the amine functional group, the following is a representative protocol for the N-acetylation of an aniline derivative. This reaction is a common step to protect the amino group or to synthesize amide-containing target molecules.

Objective: To synthesize N-(2,4-Dibromo-6-fluorophenyl)acetamide.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or other appropriate solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Stir plate, round-bottom flask, magnetic stir bar, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup : In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent (e.g., DCM).

  • Addition of Base : Add a suitable base such as pyridine (1.2 equivalents) to the solution and stir.

  • Addition of Acetylating Agent : Cool the mixture in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirring solution.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction : Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product can be purified by recrystallization or column chromatography to yield the pure N-(2,4-Dibromo-6-fluorophenyl)acetamide.

Conclusion

This compound is a highly functionalized arene with significant potential as an intermediate in synthetic organic chemistry. Its unique combination of an activated amino group and strategically placed halogens provides a versatile platform for constructing complex molecular architectures. A thorough understanding of its physical properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development, particularly in the quest for novel therapeutic agents and agrochemicals.

References

2,4-Dibromo-6-fluoroaniline molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 2,4-Dibromo-6-fluoroaniline, a halogenated aromatic amine of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthesis, and applications, grounding the discussion in established scientific principles and methodologies.

Core Molecular and Physical Properties

This compound is an organic compound belonging to the class of anilines, which are aromatic amines.[1] Its structure is characterized by a benzene ring substituted with an amino group (-NH₂), two bromine atoms, and one fluorine atom.[1] This specific arrangement of atoms imparts unique chemical properties that make it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1]

Molecular Structure and Identification

The IUPAC name for this compound is this compound.[2][3] The numbering of the substituents on the aniline ring follows standard chemical nomenclature, with the amino group defining the first position. The molecular formula is C₆H₄Br₂FN.[2][3]

Key identifiers for this compound are:

  • CAS Number: 141474-37-5[2][3]

  • PubChem CID: 2736765[2]

  • SMILES: C1=C(C=C(C(=C1F)N)Br)Br[2]

  • InChIKey: YJLXEKFYZIBUPJ-UHFFFAOYSA-N[2]

Physicochemical Data Summary

The quantitative properties of this compound are summarized in the table below. These parameters are critical for designing experimental conditions, including reaction setups, purification protocols, and storage.

PropertyValueSource
Molecular Weight 268.91 g/mol [2][4]
Monoisotopic Mass 266.86945 Da[2]
Appearance Low Melting Solid[1]
Melting Point 59-64 °C[5][6]
Boiling Point (Predicted) 245.7±35.0 °C[6]
Density (Predicted) 2.096±0.06 g/cm³[6]
Molecular Structure Visualization

The 2D structure of this compound highlights the spatial relationship between the functional groups on the benzene ring. The presence and position of the halogen atoms significantly influence the molecule's electronic properties and reactivity.[1]

Synthesis_Workflow Start o-Fluoroaniline (Starting Material) Step1 Step 1: Amino Group Protection (e.g., Acetylation) Start->Step1 Intermediate1 Protected Intermediate 1 Step1->Intermediate1 Step2 Step 2: Sulfonylation & Amidation/Esterification Intermediate1->Step2 Intermediate2 Protected Intermediate 2 Step2->Intermediate2 Step3 Step 3: Regioselective Bromination Intermediate2->Step3 Intermediate3 Brominated Intermediate 3 Step3->Intermediate3 Step4 Step 4: Deprotection (Removal of Sulfonamide/Sulfonate) Intermediate3->Step4 End 2-Bromo-6-fluoroaniline (Target Product) Step4->End FBDD_Workflow cluster_0 Fragment Library Preparation cluster_1 Screening & Hit Identification cluster_2 Lead Optimization Precursor This compound (Building Block) Synth Chemical Synthesis Precursor->Synth Fragment Fluorinated Fragment (e.g., via Suzuki, Buchwald-Hartwig coupling) Synth->Fragment Screening 19F-NMR Screening (Fragment + Target Protein) Fragment->Screening Hit Binding 'Hit' Identified (Weak Affinity) Screening->Hit Optimization Structure-Guided Fragment Elaboration Hit->Optimization Lead Potent Lead Compound (Improved Affinity & Properties) Optimization->Lead Preclinical Preclinical Candidate Lead->Preclinical

References

Navigating the Isomeric Maze: A Technical Guide to the IUPAC Nomenclature of C6H4Br2FN

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – In the intricate landscape of synthetic chemistry and drug development, the precise and unambiguous identification of molecular structures is paramount. The chemical formula C6H4Br2FN represents a fascinating case study in the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). This guide, intended for researchers, scientists, and professionals in drug development, delves into the structural isomerism of C6H4Br2FN and provides a comprehensive elucidation of their corresponding IUPAC names.

The Challenge of Isomerism in Polysubstituted Aromatics

A single molecular formula can represent multiple distinct compounds, known as isomers, which possess the same atoms but differ in their spatial arrangement. For polysubstituted benzene derivatives like C6H4Br2FN, the various possible positions of the bromine, fluorine, and amino substituents on the benzene ring give rise to a number of structural isomers. Each of these isomers exhibits unique physical, chemical, and biological properties, necessitating a rigorous and systematic nomenclature to ensure clarity and reproducibility in scientific communication.

The IUPAC system for naming organic compounds provides a set of logical rules to assign a unique name to every distinct compound. For substituted benzene derivatives, the naming process is governed by the priority of the attached functional groups and the principle of assigning the lowest possible locants to the substituents.

Foundational Principles of IUPAC Nomenclature for Substituted Benzenes

The naming of polysubstituted benzene rings follows a systematic approach. When a monosubstituted benzene has a common name that is accepted by IUPAC (e.g., toluene, phenol, aniline), this common name is often used as the parent name for its derivatives.[1]

For the molecular formula C6H4Br2FN, the substituents are an amino group (-NH2), a fluorine atom (-F), and two bromine atoms (-Br). According to IUPAC priority rules, the amino group has higher priority for citation as a parent compound than the halogen substituents.[2] Therefore, the parent name for the isomers of C6H4Br2FN will be aniline .

The carbon atom bearing the amino group is assigned the locant '1'. The remaining substituents are then numbered to give them the lowest possible set of locants. The substituents are listed alphabetically in the final name.

Systematic Identification and Nomenclature of C6H4Br2FN Isomers

Based on the principles outlined above, we can systematically identify and name the possible structural isomers of C6H4Br2FN where the substituents are on a benzene ring.

Isomers of Dibromo-fluoroaniline

The following table details the IUPAC names for the various isomers of dibromo-fluoroaniline. The rationale for the numbering of the benzene ring is to provide the lowest possible locant set for the substituents, with the amino group at position 1.

IUPAC NameSubstituent Positions
2,3-Dibromo-4-fluoroaniline-NH2 (1), -Br (2), -Br (3), -F (4)
2,3-Dibromo-5-fluoroaniline-NH2 (1), -Br (2), -Br (3), -F (5)
2,3-Dibromo-6-fluoroaniline-NH2 (1), -Br (2), -Br (3), -F (6)
2,4-Dibromo-3-fluoroaniline-NH2 (1), -Br (2), -F (3), -Br (4)
2,4-Dibromo-5-fluoroaniline-NH2 (1), -Br (2), -F (5), -Br (4)
2,4-Dibromo-6-fluoroaniline-NH2 (1), -Br (2), -F (6), -Br (4)
2,5-Dibromo-3-fluoroaniline-NH2 (1), -Br (2), -F (3), -Br (5)
2,5-Dibromo-4-fluoroaniline-NH2 (1), -Br (2), -F (4), -Br (5)
2,6-Dibromo-3-fluoroaniline-NH2 (1), -Br (2), -F (3), -Br (6)
2,6-Dibromo-4-fluoroaniline-NH2 (1), -Br (2), -F (4), -Br (6)
3,4-Dibromo-2-fluoroaniline-NH2 (1), -F (2), -Br (3), -Br (4)
3,4-Dibromo-5-fluoroaniline-NH2 (1), -F (5), -Br (3), -Br (4)
3,4-Dibromo-6-fluoroaniline-NH2 (1), -F (6), -Br (3), -Br (4)
3,5-Dibromo-2-fluoroaniline-NH2 (1), -F (2), -Br (3), -Br (5)
3,5-Dibromo-4-fluoroaniline-NH2 (1), -F (4), -Br (3), -Br (5)

Visualizing the Isomers: Structural Diagrams

To further aid in the unambiguous identification of these isomers, the following section provides 2D structural diagrams generated using the DOT language.

This compound

Caption: Structure of this compound

2,6-Dibromo-4-fluoroaniline

Caption: Structure of 2,6-dibromo-4-fluoroaniline

3,5-Dibromo-4-fluoroaniline

Caption: Structure of 3,5-dibromo-4-fluoroaniline

Conclusion

The systematic application of IUPAC nomenclature is essential for the precise identification of chemical compounds, particularly in the context of complex isomers such as those of C6H4Br2FN. By recognizing the priority of the amino group to define the parent aniline structure and applying the principle of lowest locants for the remaining bromo and fluoro substituents, a unique and descriptive name can be assigned to each isomer. This guide provides a foundational framework for researchers and professionals to confidently navigate the nomenclature of polysubstituted aromatic compounds, thereby fostering clarity and accuracy in scientific discourse and discovery.

References

A Technical Guide to the Spectral Analysis of 2,4-Dibromo-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-6-fluoroaniline is a halogenated aromatic amine, a class of compounds that serve as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The precise substitution pattern of halogen atoms on the aniline ring significantly influences the molecule's chemical reactivity, biological activity, and overall properties. Therefore, unambiguous structural elucidation through modern spectroscopic techniques is a cornerstone of its application in research and development. This in-depth guide provides a detailed analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data is a synthesis of theoretical prediction, comparative analysis with structurally similar compounds, and established principles of spectroscopic interpretation.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its distinct substitution pattern, gives rise to a unique spectroscopic fingerprint. The interplay of the electron-donating amino group and the electron-withdrawing halogen substituents creates a complex electronic environment, which is reflected in its NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

A systematic approach integrating these techniques is essential for the comprehensive characterization of this and similar halogenated anilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region for the two non-equivalent aromatic protons, in addition to a broad signal for the amine protons. The chemical shifts are influenced by the electronic effects of the substituents. The bromine and fluorine atoms are electron-withdrawing, which generally leads to a downfield shift of the aromatic protons.

Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.2 - 7.4Doublet of doublets (dd)J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz
H-57.0 - 7.2Doublet of doublets (dd)J(H-F) ≈ 2-3 Hz, J(H-H) ≈ 2-3 Hz
-NH₂4.0 - 5.0Broad singlet (br s)-

Causality behind Predictions:

  • H-3: This proton is ortho to a bromine atom and meta to both the amino and fluoro groups. The deshielding effect of the adjacent bromine and the ortho-coupling to the fluorine atom are expected to result in a downfield chemical shift and a doublet of doublets splitting pattern.

  • H-5: This proton is ortho to the fluorine atom and meta to a bromine and the amino group. The shielding effect of the amino group and the meta-coupling to the fluorine will likely result in a slightly more upfield signal compared to H-3, also appearing as a doublet of doublets.

  • -NH₂: The protons of the primary amine will typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit six distinct signals for the aromatic carbons. The chemical shifts are significantly affected by the attached substituents. The carbon atoms bonded to the halogens will show characteristic downfield shifts, while the carbon attached to the amino group will be shifted upfield relative to benzene. Furthermore, the fluorine atom will cause C-F coupling, which will be observable in the spectrum.

Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (-NH₂)140 - 145
C-2 (-Br)110 - 115
C-3125 - 130
C-4 (-Br)115 - 120
C-5120 - 125
C-6 (-F)150 - 155 (d, ¹J(C-F) ≈ 240-250 Hz)

Causality behind Predictions:

  • C-1: The carbon attached to the electron-donating amino group will be shielded relative to other substituted carbons.

  • C-2 & C-4: The carbons bonded to bromine will be deshielded, but the effect is less pronounced than that of fluorine.

  • C-3 & C-5: These carbons, bearing hydrogen atoms, will have chemical shifts in the typical aromatic region.

  • C-6: The carbon directly bonded to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet with a large one-bond C-F coupling constant.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the aromatic and amine proton regions.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the primary amine, the aromatic C-H and C=C bonds, and the C-X (halogen) bonds.

Predicted IR Spectral Data

Wavenumber (cm⁻¹)VibrationIntensity
3400 - 3500N-H asymmetric stretchMedium
3300 - 3400N-H symmetric stretchMedium
3000 - 3100Aromatic C-H stretchWeak-Medium
1600 - 1620N-H bend (scissoring)Medium-Strong
1450 - 1550Aromatic C=C stretchMedium-Strong
1250 - 1350C-N stretch (aromatic amine)Strong
1000 - 1100C-F stretchStrong
550 - 690C-Br stretchMedium-Strong

Causality behind Predictions:

  • N-H Stretches: Primary amines typically show two distinct N-H stretching bands due to symmetric and asymmetric vibrations.

  • Aromatic C-H and C=C Stretches: These are characteristic absorptions for the benzene ring.

  • C-N Stretch: The stretching vibration of the carbon-nitrogen bond in aromatic amines is typically strong.

  • C-X Stretches: The carbon-halogen stretching frequencies are dependent on the mass of the halogen atom, with the C-F stretch appearing at a higher wavenumber than the C-Br stretches.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify and label the significant absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

m/zIonComments
267, 269, 271[C₆H₄Br₂FN]⁺Molecular ion cluster (M, M+2, M+4)
188, 190[M - Br]⁺Loss of a bromine atom
109[M - 2Br]⁺Loss of both bromine atoms
82[C₆H₄N]⁺Fragmentation of the aromatic ring

Causality behind Predictions:

  • Molecular Ion Cluster: The presence of two bromine atoms leads to a characteristic isotopic pattern, which is a strong indicator of a dibrominated compound.

  • Loss of Bromine: The C-Br bonds are relatively weak and can be easily cleaved upon electron ionization, leading to the loss of one or both bromine atoms.

  • Ring Fragmentation: Further fragmentation can lead to the cleavage of the aromatic ring.

MS_Fragmentation M [C₆H₄Br₂FN]⁺ m/z 267, 269, 271 Frag1 [C₆H₄BrFN]⁺ m/z 188, 190 M->Frag1 - Br• Frag2 [C₆H₄FN]⁺ m/z 109 Frag1->Frag2 - Br•

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Method:

    • Injector: Set the injector temperature to 250°C.

    • Column: Use a non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • MS Method:

    • Ion Source: Set the EI source temperature to approximately 230°C.

    • Mass Analyzer: Scan a mass range of m/z 40-350.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Analyze the mass spectrum of this peak, paying close attention to the molecular ion cluster and the major fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS techniques, provides a robust framework for its structural confirmation and purity assessment. The predicted spectral data and fragmentation patterns, grounded in established principles and comparative analysis, offer a reliable reference for researchers in pharmaceuticals, agrochemicals, and materials science. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating accurate and confident structural elucidation.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Substituted Fluoroanilines

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of substituted fluoroanilines. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the spectral features of these compounds. We will examine the profound influence of the fluorine substituent, in concert with other functionalities on the aniline ring, on chemical shifts and spin-spin coupling constants. This guide elucidates the underlying electronic effects and through-space versus through-bond coupling mechanisms. A detailed experimental protocol for acquiring high-resolution NMR spectra is provided, alongside a curated compilation of spectral data for a variety of substituted fluoroanilines to serve as a practical reference.

Introduction: The Significance of Fluorine in Modern Chemistry and NMR Spectroscopy

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, make it a highly sought-after element in the design of novel bioactive compounds.[3] Consequently, the precise and unambiguous characterization of fluorinated molecules is of paramount importance.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the structural elucidation of organic compounds.[4] For fluorinated molecules, the presence of the ¹⁹F nucleus, with a natural abundance of 100% and a high gyromagnetic ratio, offers a powerful spectroscopic handle.[5] ¹⁹F NMR spectroscopy provides a wide chemical shift dispersion and high sensitivity, making it an invaluable tool for studying organofluorine compounds.[1][5] This guide will focus on the interplay of ¹H, ¹³C, and by extension, ¹⁹F NMR to provide a holistic understanding of the structure and electronic environment of substituted fluoroanilines.

Fundamental Principles: Interpreting the NMR Spectra of Substituted Fluoroanilines

The NMR spectrum of a substituted fluoroaniline is a rich tapestry of information, woven from the electronic interactions between the constituent atoms. The chemical shift (δ) of a nucleus is dictated by its local electronic environment, while the spin-spin coupling constant (J) provides information about the connectivity of atoms through chemical bonds.

The Dual Nature of the Fluorine Substituent: Inductive vs. Resonance Effects

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect generally leads to a deshielding of nearby nuclei, causing their resonances to appear at a higher chemical shift (downfield). However, fluorine also possesses lone pairs of electrons that can be donated into an adjacent π-system, resulting in a resonance effect (+R). The net electronic influence of fluorine on the aromatic ring is a delicate balance of these two opposing effects.[6]

The Amino Group: A Potent Electron-Donating Group

The amino group (-NH₂) in aniline is a strong electron-donating group (+R effect) due to the delocalization of the nitrogen lone pair into the aromatic ring. This effect increases the electron density at the ortho and para positions, leading to a shielding of the protons and carbons at these positions and a consequent upfield shift in their NMR signals.

The interplay between the electron-withdrawing nature of fluorine and the electron-donating character of the amino group, along with the influence of other substituents, dictates the final chemical shifts observed in the ¹H and ¹³C NMR spectra of substituted fluoroanilines.

Spin-Spin Coupling: Through-Bond and Through-Space Interactions

A hallmark of the NMR spectra of organofluorine compounds is the presence of spin-spin coupling between fluorine and other nuclei, most notably ¹H and ¹³C. This coupling provides invaluable structural information.

  • Through-Bond Coupling (J-coupling): This interaction is mediated by the electrons in the intervening chemical bonds. The magnitude of through-bond coupling typically decreases as the number of bonds separating the coupled nuclei increases. In aromatic systems, we observe:

    • ¹JCF (one-bond C-F coupling): Typically large, in the range of -235 to -250 Hz.[7]

    • ²JCF (two-bond C-F coupling): Generally around ±20 Hz.

    • ³JCF (three-bond C-F coupling): Typically in the range of +5 to +10 Hz.

    • ³JHF (three-bond H-F coupling, ortho): Around +8 to +10 Hz.

    • ⁴JHF (four-bond H-F coupling, meta): Approximately +4 to +7 Hz.

    • ⁵JHF (five-bond H-F coupling, para): Close to 0 Hz.

  • Through-Space Coupling: This phenomenon arises from the direct interaction of the electron clouds of two nuclei that are in close spatial proximity, irrespective of the number of bonds separating them.[8][9] This is particularly relevant for fluorine due to its large electron cloud. Through-space coupling can be observed between fluorine and protons on substituents that are sterically constrained to be near the fluorine atom.

A Systematic Analysis of ¹H and ¹³C NMR Spectra

The position of the fluorine and other substituents on the aniline ring has a predictable, yet nuanced, effect on the ¹H and ¹³C NMR spectra.

¹H NMR Spectra

The aromatic region of the ¹H NMR spectrum of a substituted fluoroaniline typically appears between 6.0 and 8.0 ppm. The chemical shifts and splitting patterns are governed by:

  • Position of Fluorine:

    • 2-Fluoroaniline: The proton ortho to the amino group (H6) is significantly shielded, while the proton para to the amino group (H4) is also shielded. The presence of fluorine introduces H-F coupling, further complicating the splitting patterns.

    • 3-Fluoroaniline: The protons ortho (H2, H4) and para (H6) to the amino group are shielded. H-F coupling will be observed for H2 (ortho), H4 (ortho), and the proton meta to fluorine.

    • 4-Fluoroaniline: The protons ortho to the amino group (H2, H6) are shielded, and due to symmetry, they are chemically equivalent, as are the protons meta to the amino group (H3, H5). This leads to a deceptively simple AA'BB' spin system, further split by coupling to fluorine.[7]

  • Effect of Other Substituents:

    • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): These groups deshield protons, causing their signals to shift downfield. Their presence can significantly alter the chemical shifts of the aromatic protons.

    • Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups shield protons, leading to an upfield shift of their signals.

¹³C NMR Spectra

The carbon atoms of the aromatic ring in substituted fluoroanilines typically resonate between 100 and 160 ppm. Key features include:

  • The Carbon Bearing the Fluorine (C-F): This carbon exhibits a large one-bond C-F coupling (¹JCF) and its chemical shift is significantly influenced by the direct attachment to the highly electronegative fluorine.

  • Substituent Effects on Chemical Shifts: The chemical shifts of the other ring carbons are influenced by the additive effects of the fluorine, amino, and other substituents. The amino group strongly shields the ortho and para carbons, while the fluorine's effect is a combination of inductive withdrawal and resonance donation.

  • C-F Coupling: Long-range C-F couplings (²JCF, ³JCF, etc.) are often observable and provide valuable information for assigning the carbon signals.[10]

Data Presentation: NMR Spectral Data of Selected Substituted Fluoroanilines

The following tables summarize the ¹H and ¹³C NMR spectral data for a selection of substituted fluoroanilines. All ¹H NMR data is referenced to TMS at 0.00 ppm, and all ¹³C NMR data is referenced to the solvent peak.

Table 1: ¹H NMR Spectral Data of Selected Substituted Fluoroanilines (in CDCl₃)

CompoundH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)-NH₂ (ppm)
2-Fluoroaniline -6.88 (ddd)6.75 (td)7.02 (ddd)6.80 (td)3.80 (br s)
3-Fluoroaniline 6.55 (ddd)-6.45 (ddd)7.15 (td)6.50 (td)3.75 (br s)
4-Fluoroaniline 6.62 (dd)6.89 (t)-6.89 (t)6.62 (dd)3.60 (s)
2-Chloro-4-fluoroaniline -6.95 (dd)-7.05 (td)6.70 (dd)4.05 (br s)
3-Chloro-4-fluoroaniline 6.80 (dd)--6.95 (t)6.60 (ddd)3.85 (br s)

Data compiled from various sources, including references[7][11][12][13]. Exact chemical shifts and coupling constants can vary with experimental conditions.

Table 2: ¹³C NMR Spectral Data of Selected Substituted Fluoroanilines (in CDCl₃)

CompoundC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)
2-Fluoroaniline 135.2 (d)152.1 (d)115.8 (d)124.5 (d)118.9 (d)115.3 (d)
4-Fluoroaniline 142.6 (d)116.1 (d)115.7 (d)156.4 (d)115.7 (d)116.1 (d)

¹JCF for C-F is typically in the range of 235-245 Hz. Data compiled from references[7][14][15].

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a representative substituted fluoroaniline.

Materials and Equipment
  • Substituted fluoroaniline sample (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • NMR spectrometer (400 MHz or higher recommended for better resolution)

  • Pipettes and vials

Sample Preparation
  • Weigh the Sample: Accurately weigh the desired amount of the substituted fluoroaniline into a clean, dry vial.

  • Dissolve in Deuterated Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing 0.03% (v/v) TMS to the vial. Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.

  • Cap the Tube: Securely cap the NMR tube to prevent solvent evaporation.

Instrument Setup and Data Acquisition
  • Insert the Sample: Place the NMR tube into the spectrometer's spinner and insert it into the probe.

  • Lock and Shim: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquire ¹H NMR Spectrum:

    • Pulse Sequence: Use a standard single-pulse sequence.

    • Acquisition Parameters:

      • Pulse Angle: 30-45°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds (a longer delay may be needed for accurate integration)

      • Number of Scans: 8-16 scans are typically sufficient.

  • Acquire ¹³C NMR Spectrum:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters:

      • Pulse Angle: 30°

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 128-1024 scans, or more, may be necessary to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.

Visualizing Key Interactions

The following diagram illustrates the key through-bond and potential through-space interactions that influence the NMR spectral parameters in a generic substituted fluoroaniline.

G cluster_ring Aromatic Ring C1 C1 C2 C2 C1->C2 NH2 NH2 C1->NH2 C-N Bond C3 C3 C2->C3 F F C2->F C-F Bond (¹JCF) C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 C6 C6 C5->C6 R R C5->R C6->C1 H6 H C6->H6 NH2->C2 Inductive/Resonance Effects NH2->C6 F->C1 ²JCF F->C3 ³JCF F->H3 ⁴JHF (meta) F->H6 ⁵JHF (para) F->H6 Through-Space Interaction (if sterically close)

References

The Strategic Utility of 2,4-Dibromo-6-fluoroaniline: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Nomenclature, Synthesis, and Application of the Key Synthetic Building Block, 2,4-Dibromo-6-fluoroaniline.

Introduction

In the landscape of modern medicinal chemistry and materials science, the precise architectural control of molecular scaffolds is paramount. Halogenated anilines, in particular, serve as versatile foundational materials for the synthesis of a multitude of complex organic molecules. Among these, this compound has emerged as a pivotal intermediate, prized for its unique substitution pattern that offers multiple, distinct reaction pathways. This technical guide provides an in-depth exploration of this compound, from its fundamental nomenclature to its strategic application in the synthesis of high-value molecules, such as the tyrosine kinase inhibitor Vandetanib. Designed for the discerning researcher, this document elucidates not just the "how," but the critical "why" behind the synthetic choices, ensuring a deeper understanding and more effective application in the laboratory.

I. Nomenclature and Identification: Establishing a Common Lexicon

Accurate and unambiguous identification of chemical compounds is the bedrock of reproducible scientific research. This compound is known by several synonyms across various chemical databases and commercial suppliers. A comprehensive understanding of this nomenclature is crucial for efficient literature searching and procurement.

The primary identifier for this compound is its IUPAC name: this compound .[1] This systematic name precisely describes the arrangement of the substituents on the aniline core.

For database searching and commercial acquisition, the CAS (Chemical Abstracts Service) Registry Number is the most reliable identifier.

Identifier Type Identifier
IUPAC Name This compound
CAS Number 141474-37-5

Beyond these primary identifiers, a range of synonyms are in common use, often reflecting historical naming conventions or supplier-specific cataloging systems. Researchers may encounter the following alternative names in the literature and commercial listings:

  • Benzenamine, 2,4-dibromo-6-fluoro-[2]

  • 2,4-Dibromo-6-fluorobenzenamine[2]

  • 2,4-Dibromo-6-fluorophenylamine[2]

  • 2-Fluoro-4,6-dibromoaniline[2]

A thorough cross-referencing of these synonyms is recommended to ensure a comprehensive search of existing literature and available sources.

II. Strategic Synthesis: A Multi-Step Approach to a Key Intermediate

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective route commences with the readily available starting material, o-fluoroaniline. This synthetic pathway is designed to strategically direct the bromination to the desired positions by employing protecting and directing groups.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start o-Fluoroaniline Step1 Step 1: Amino Group Protection Start->Step1 Acetyl Chloride, Triethylamine Intermediate1 Intermediate 1 (N-acetyl-2-fluoroaniline) Step1->Intermediate1 Step2 Step 2: Sulfonylation Intermediate1->Step2 Sulfonylating Agent Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Step 3: Bromination Intermediate2->Step3 Brominating Agent Intermediate3 Intermediate 3 Step3->Intermediate3 Step4 Step 4: Deprotection (Desulfonylation) Intermediate3->Step4 Strong Acid (e.g., H2SO4) End This compound Step4->End

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound. The rationale behind each step is explained to provide a deeper understanding of the process.

Step 1: Protection of the Amino Group

  • Objective: To prevent the amino group from reacting during the subsequent bromination step and to modulate its directing effect.

  • Procedure:

    • Dissolve o-fluoroaniline and triethylamine in dichloromethane and cool the mixture to 0-5 °C.

    • Slowly add acetyl chloride dropwise, maintaining the temperature below 20 °C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction with water, separate the organic layer, wash with saturated saline, and dry over anhydrous sodium sulfate. The resulting solution of the intermediate can be used directly in the next step.[3]

  • Causality: The acetylation of the amino group to form an amide reduces its activating effect on the aromatic ring, which helps to control the regioselectivity of the subsequent bromination. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Step 2: Sulfonylation

  • Objective: To introduce a bulky directing group at the para position to the amino group, thereby blocking this position and directing the subsequent bromination to the desired ortho and para positions relative to the fluorine atom.

  • Procedure: This step involves the reaction of the protected aniline with a suitable sulfonylating agent.[3] The specific conditions will depend on the chosen reagent.

  • Causality: The sulfonamide group is a strong ortho-, para-director. By introducing it at the position para to the protected amino group, we ensure that the subsequent electrophilic bromination will occur at the desired positions.

Step 3: Bromination

  • Objective: To introduce two bromine atoms onto the aromatic ring at the 2 and 4 positions.

  • Procedure: The sulfonated intermediate is subjected to bromination using a suitable brominating agent.[3]

  • Causality: The combined directing effects of the protected amino group and the fluorine atom guide the incoming bromine electrophiles to the desired positions. The fluorine is an ortho-, para-director, and the protected amino group is also an ortho-, para-director.

Step 4: Deprotection (Desulfonylation)

  • Objective: To remove the sulfonamide and acetyl protecting groups to yield the final product.

  • Procedure:

    • Add the brominated intermediate to an 80% sulfuric acid solution.

    • Heat the mixture to 160 °C and stir for 3-5 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it into crushed ice.

    • Extract the product with dichloromethane, combine the organic phases, and remove the solvent by distillation.

    • Purify the final product by reduced pressure distillation to obtain this compound.[3]

  • Causality: The strong acidic conditions and high temperature are necessary to cleave the stable sulfonamide and amide bonds, regenerating the free amino group.

III. Applications in Drug Discovery: A Cornerstone for Kinase Inhibitors

The strategic placement of reactive handles (bromine atoms) and a modulating fluorine atom makes this compound a highly valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[4][5][6] One of the most prominent examples of its application is in the synthesis of Vandetanib, an FDA-approved drug for the treatment of certain types of thyroid cancer.[7][8]

Case Study: The Role of this compound in the Synthesis of Vandetanib

Vandetanib is a potent inhibitor of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR).[9] The synthesis of Vandetanib involves a key palladium-catalyzed cross-coupling reaction where this compound is a crucial reactant.

The general mechanism for such a palladium-catalyzed C-N cross-coupling reaction (Buchwald-Hartwig amination) is illustrated below:

Buchwald_Hartwig Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Aryl Halide (Quinazoline Core) ArylHalide->OxAdd PdII_Complex Pd(II) Complex OxAdd->PdII_Complex LigandExchange Ligand Exchange PdII_Complex->LigandExchange Amine This compound Amine->LigandExchange Base Base Base->LigandExchange PdII_Amido Pd(II)-Amido Complex LigandExchange->PdII_Amido ReductiveElimination Reductive Elimination PdII_Amido->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Vandetanib (Coupled Product) ReductiveElimination->Product

Caption: Generalized mechanism of a Palladium-catalyzed C-N cross-coupling reaction.

In the synthesis of Vandetanib, the aniline nitrogen of this compound acts as the nucleophile that displaces a leaving group on the quinazoline core of the drug, facilitated by a palladium catalyst. The bromine atoms on the aniline ring remain available for further functionalization if desired, or they contribute to the final binding affinity of the drug with its target kinases. The fluorine atom can enhance binding affinity and improve metabolic stability.

IV. Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its well-defined nomenclature, coupled with a robust and logical synthetic pathway, makes it an indispensable tool for researchers. Its demonstrated utility in the synthesis of life-saving therapeutics like Vandetanib underscores its importance in the field of drug discovery. This guide has aimed to provide not only the practical knowledge required to work with this compound but also a deeper appreciation for the chemical principles that govern its synthesis and reactivity. As the demand for novel, highly functionalized molecules continues to grow, the strategic importance of building blocks like this compound will undoubtedly increase.

V. References

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  • Vandetanib. (n.d.). PubChem. Retrieved December 30, 2025, from --INVALID-LINK--

  • Preparation method of 2-bromo-6-fluoroaniline. (n.d.). WIPO Patentscope. Retrieved December 30, 2025, from --INVALID-LINK--

  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. (n.d.). National Center for Biotechnology Information. Retrieved December 30, 2025, from --INVALID-LINK--

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  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Fluoro- 1H-pyrrolo[2,3-b]pyridine-5-amine. (n.d.). Benchchem. Retrieved December 30, 2025, from --INVALID-LINK--

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). National Center for Biotechnology Information. Retrieved December 30, 2025, from --INVALID-LINK--

  • Novel vandetanib derivative inhibited proliferation and promoted apoptosis of cancer cells under normoxia and hypoxia. (n.d.). ResearchGate. Retrieved December 30, 2025, from --INVALID-LINK--

  • Unlocking the Potential: Vandetanib's Role in Modern Cancer Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved December 30, 2025, from --INVALID-LINK--

  • Mechanistic studies of reactions of coordination compounds. Some recent highlights (2007). (n.d.). SciSpace. Retrieved December 30, 2025, from --INVALID-LINK--

References

A Technical Guide to the Electronic Effects of Fluorine and Bromine on the Aniline Moiety: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth analysis for researchers, scientists, and drug development professionals on the nuanced electronic influences of fluorine and bromine substitution on the aniline ring, detailing impacts on physicochemical properties and strategic applications in medicinal chemistry.

Executive Summary

The substitution of hydrogen with a halogen on an aniline ring is a fundamental strategy in medicinal chemistry, employed to modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine and bromine, while both halogens, exert profoundly different electronic effects, creating a fascinating dichotomy for drug designers. Fluorine, the most electronegative element, is characterized by a dominant electron-withdrawing inductive effect (-I) and a modest resonance-donating effect (+R). Bromine has a weaker inductive pull but a less effective resonance contribution due to poor orbital overlap. This guide dissects these electronic nuances, quantitatively comparing their impact on the basicity (pKa), nucleophilicity, and reactivity of the aniline ring, and provides practical context for their application in drug design, from tuning bioavailability to enhancing target interactions.

Section 1: Fundamental Principles of Electronic Effects

The chemical behavior of a substituted aniline is governed by the interplay of two primary electronic phenomena: the inductive effect and the resonance effect. The aniline moiety itself features a strongly activating amino (-NH₂) group, which donates electron density into the aromatic π-system, enhancing its reactivity toward electrophiles, particularly at the ortho and para positions.

The Inductive Effect (I)

The inductive effect is the polarization of a sigma (σ) bond due to the electronegativity difference between the atoms involved. This effect is transmitted through the σ-framework of the molecule, weakening with distance.[1][2]

  • Electron-Withdrawing Inductive Effect (-I): Exerted by atoms more electronegative than carbon, such as fluorine and bromine. They pull electron density away from the ring.

  • Electron-Donating Inductive Effect (+I): Exerted by groups less electronegative than carbon, such as alkyl groups.

The Resonance (Mesomeric) Effect (R/M)

The resonance effect involves the delocalization of π-electrons between a substituent and the aromatic ring. It is transmitted through the π-system and is most pronounced at the ortho and para positions.[1][2]

  • Electron-Donating Resonance Effect (+R): Occurs when a substituent has a lone pair of electrons that can be delocalized into the ring (e.g., -NH₂, -OH, -F, -Br). This increases electron density in the ring.

  • Electron-Withdrawing Resonance Effect (-R): Occurs when a substituent can pull π-electrons from the ring (e.g., -NO₂, -CN, -C=O).

Halogens present a unique case where these two effects are in opposition. They are inductively electron-withdrawing (-I) but are capable of donating a lone pair via resonance (+R).[3]

Section 2: Comparative Analysis of Fluorine vs. Bromine

While both fluorine and bromine are ortho-, para-directing deactivators in electrophilic aromatic substitution, the magnitude of their electronic effects differs significantly, stemming from fundamental atomic properties.

Inductive Effect (-I): Fluorine's Dominance

Fluorine is the most electronegative element (Pauling scale: 3.98) and therefore exerts a much stronger -I effect than bromine (Pauling scale: 2.96). This powerful pull of sigma-electron density significantly reduces the overall electron density of the aniline ring.

Resonance Effect (+R): A Matter of Orbital Overlap

The +R effect of halogens arises from the donation of a lone pair from the halogen's p-orbital into the ring's π-system. The efficiency of this donation depends on the overlap between the interacting orbitals.

  • Fluorine: The lone pair resides in a 2p orbital, which is of similar size and energy to the 2p orbital of the ring's carbon atoms. This allows for relatively effective orbital overlap and a meaningful, though still subordinate, +R effect.[4]

  • Bromine: The lone pair is in a much larger and more diffuse 4p orbital. The significant size and energy mismatch between the carbon 2p and bromine 4p orbitals leads to poor overlap, rendering bromine's +R effect considerably weaker than fluorine's.[5]

This leads to the "halogen anomaly": the strong -I effect dominates, deactivating the ring towards electrophilic attack, while the +R effect, which directs the attack to the electron-rich ortho and para positions, is still operative.

Quantifying Electronic Effects: Hammett Constants

The Hammett equation provides a quantitative measure of the electronic effect of a substituent. The substituent constant, σ, reflects the inductive (field) and resonance contributions. A positive σ value indicates an electron-withdrawing character, while a negative value signifies electron-donating character.

PropertyFluorine (F)Bromine (Br)Rationale
Pauling Electronegativity 3.982.96F is the most electronegative element.
van der Waals Radius (Å) 1.471.85Br is a significantly larger atom.[6]
Hammett Constant (σ_meta_) +0.34+0.39Strong -I effect dominates at the meta position for both.
Hammett Constant (σ_para_) +0.06+0.23F's stronger +R effect partially cancels its -I effect.[7]
C-X Bond Energy (kJ/mol) ~485 (C-F)~285 (C-Br)The C-F bond is one of the strongest single bonds in organic chemistry.[6]

Table 1: Comparison of key properties for Fluorine and Bromine.

Section 3: Impact on Physicochemical Properties and Reactivity

The distinct electronic profiles of fluorine and bromine directly translate to measurable differences in the basicity and reactivity of the substituted aniline.

Basicity (pKa)

The basicity of aniline is a function of the availability of the nitrogen's lone pair of electrons to accept a proton. Electron-withdrawing groups decrease basicity by pulling electron density away from the nitrogen, making the lone pair less available. This is reflected in a lower pKa value for the conjugate anilinium ion.

Due to its potent -I effect, fluorine causes a more significant reduction in the basicity of aniline compared to bromine at all positions.

CompoundpKa (Conjugate Acid)
Aniline4.60
4-Fluoroaniline4.65[8][9]
4-Bromoaniline3.86[10][11][12][13]
3-Fluoroaniline3.51
3-Bromoaniline3.58
2-Fluoroaniline3.20
2-Bromoaniline2.53

Table 2: pKa values of halo-substituted anilines at 25 °C. (Note: Literature values may vary slightly. The pKa of 4-fluoroaniline is anomalously high, a subject of ongoing discussion often attributed to solvation effects.)

Nucleophilicity

The nucleophilicity of the aniline nitrogen is directly related to its basicity. By reducing the electron density on the nitrogen, both fluorine and bromine decrease the nucleophilicity of the amine group compared to unsubstituted aniline.

Electrophilic Aromatic Substitution (EAS)

In EAS, the aromatic ring acts as a nucleophile attacking an electrophile.[14][15] The reaction proceeds via a positively charged intermediate (arenium ion or sigma complex).[16]

  • Rate: Both F and Br deactivate the ring, making the EAS reaction slower than with aniline. The deactivation is more pronounced with fluorine due to its stronger -I effect.

  • Regioselectivity: Both are ortho, para-directors. The +R effect, though weaker than the -I effect, is sufficient to stabilize the arenium ion intermediate when the electrophile adds to the ortho or para positions. This stabilization is absent in meta attack.

Caption: Resonance stabilization of the arenium ion in EAS.

Section 4: Implications in Drug Development

The choice between fluorine and bromine substitution is a strategic decision in drug design, used to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) properties and target interactions.

pKa Modulation

Judicious placement of F or Br is a powerful tool for modulating the pKa of a basic amine like aniline.[6][17][18] This allows chemists to control the ionization state of a drug at physiological pH (~7.4), which is critical for balancing aqueous solubility (favoring the ionized form) and membrane permeability (favoring the neutral form).[19][20]

Metabolic Stability

The exceptional strength of the Carbon-Fluorine bond makes it highly resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes. Fluorine is often introduced at a metabolically vulnerable position (a "metabolic soft spot") to block oxidative metabolism, thereby increasing the drug's half-life and oral bioavailability.[6][19][20]

Target Interactions and Halogen Bonding

While fluorine can participate in hydrogen bonds, bromine has a unique and increasingly appreciated ability to form halogen bonds . A halogen bond is a non-covalent interaction where the electropositive region on the outer tip of the halogen (the "sigma-hole") interacts with a Lewis base, such as an oxygen or nitrogen atom in a protein's active site.[21][22][23] Bromine is a much more effective halogen bond donor than fluorine, providing a valuable tool for enhancing ligand-receptor binding affinity and selectivity.[24]

Section 5: Experimental Protocols

Verifying the electronic effects of substituents requires precise measurement of physicochemical properties.

Protocol: Determination of pKa via Potentiometric Titration

This protocol provides a reliable method for determining the pKa of weakly basic compounds like haloanilines.[25][26]

Objective: To determine the pKa of a substituted aniline by monitoring pH changes during titration with a strong acid.

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret (25 mL or 50 mL)

  • Beaker (100 mL)

  • Haloaniline sample (~1 mM solution)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • 0.15 M Potassium Chloride (KCl) solution (to maintain ionic strength)[27][28]

  • Nitrogen gas source

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[27][28]

  • Sample Preparation: Prepare a 20 mL solution of the haloaniline sample at approximately 1 mM in deionized water containing 0.15 M KCl.

  • Initial pH Adjustment: Place the solution in the beaker with a stir bar. If necessary, add a few drops of 0.1 M NaOH to ensure the aniline is in its free base form (e.g., pH > 8).

  • Inert Atmosphere: Purge the solution with a gentle stream of nitrogen for 5-10 minutes to displace dissolved CO₂.[27]

  • Titration: Immerse the pH electrode in the solution. Begin titration by adding standardized 0.1 M HCl in small, precise increments (e.g., 0.1 mL) from the buret.

  • Data Recording: After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue until the pH has dropped significantly (e.g., to pH 2).

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

  • pKa Determination: The pKa is the pH at the half-equivalence point. This can be found by determining the equivalence point (the point of maximum slope on the curve, often found using a first derivative plot, d(pH)/dV) and then reading the pH at half of that titrant volume.

  • Replication: Perform the titration in triplicate to ensure reproducibility.[27]

Caption: Workflow for pKa determination by potentiometric titration.

Section 6: Conclusion

The electronic effects of fluorine and bromine on the aniline ring are a study in contrasts. Fluorine's extreme electronegativity results in a powerful inductive withdrawal (-I) that strongly deactivates the ring and lowers the amine's basicity, an effect only partially offset by its resonance donation (+R). Bromine exerts a weaker inductive pull and a much less efficient resonance donation, leading to a different balance of properties. For the medicinal chemist, these differences are not academic; they are critical design elements. Fluorine is the tool of choice for blocking metabolic pathways and making substantial pKa modifications. Bromine, while also useful for tuning pKa, offers the unique strategic advantage of forming potent halogen bonds to enhance target affinity. A thorough understanding of these fundamental principles is therefore essential for the rational design of next-generation therapeutics.

References

Solubility profile of 2,4-Dibromo-6-fluoroaniline in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility Profile of 2,4-Dibromo-6-fluoroaniline in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound is a halogenated aromatic amine, a chemical scaffold of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel pharmaceutical agents and functional materials is critically dependent on its solution-phase behavior. A comprehensive understanding of its solubility across a diverse range of organic solvents is not merely academic; it is a fundamental prerequisite for efficient reaction design, purification, formulation, and crystallisation processes.

This guide provides a robust framework for determining and interpreting the solubility profile of this compound. We will move beyond a simple tabulation of data to explore the underlying physicochemical principles that govern its solubility. This document is designed for researchers, chemists, and formulation scientists, offering both the theoretical foundation and the practical, step-by-step protocols required to generate reliable and reproducible solubility data.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a given solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful heuristic, but a deeper analysis of the molecular structure of this compound is essential for a predictive understanding.

Molecular Structure Analysis of this compound:

  • Aromatic Ring: The core benzene ring is inherently nonpolar and contributes to solubility in nonpolar or moderately polar solvents through π-π stacking and van der Waals interactions.

  • Amino Group (-NH₂): This group introduces polarity and, critically, the capacity for hydrogen bonding. The two hydrogen atoms can act as hydrogen bond donors, while the lone pair on the nitrogen atom can act as a hydrogen bond acceptor. This feature suggests favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate).

  • Halogen Substituents (Br, F): The two bromine atoms and one fluorine atom are highly electronegative, inducing significant dipole moments within the molecule. This increases the overall molecular polarity. While not capable of hydrogen bonding themselves, they can participate in dipole-dipole interactions. The bulky bromine atoms may also introduce some steric hindrance, potentially affecting crystal lattice energy and, consequently, solubility.

Based on this structure, we can hypothesize that this compound will exhibit moderate to good solubility in polar aprotic and polar protic solvents, with lower solubility expected in purely nonpolar (aliphatic) solvents.

cluster_Solute This compound cluster_Forces Intermolecular Forces Solute Molecule HBD Hydrogen Bond Donation (-NH₂) Solute->HBD interacts via HBA Hydrogen Bond Acceptance (-N:) Solute->HBA interacts via Dipole Dipole-Dipole (C-Br, C-F) Solute->Dipole interacts via VdW Van der Waals (Aromatic Ring) Solute->VdW interacts via

Caption: Key intermolecular forces in this compound.

Experimental Design: The Shake-Flask Method

To quantitatively determine the solubility, the isothermal equilibrium shake-flask method is the gold standard, recommended by regulatory bodies for its reliability. This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved. The resulting saturated solution is then filtered and analyzed to determine the concentration of the dissolved solute.

Solvent Selection

A diverse panel of solvents should be selected to probe a wide range of polarities and interaction types. The following list represents a robust starting point:

Solvent Class Solvent Rationale
Polar Protic Methanol, EthanolProbes hydrogen bond donating and accepting capabilities.
Polar Aprotic Acetonitrile, Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)Probes strong dipole-dipole interactions and hydrogen bond acceptance.
Nonpolar Aromatic TolueneProbes π-π stacking and van der Waals interactions.
Halogenated DichloromethaneSimilar polarity but lacks hydrogen bonding.
Nonpolar Aliphatic n-HeptaneRepresents a baseline for nonpolar, dispersion-force-only interactions.
Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental protocol.

prep 1. Preparation Add excess solid to solvent in sealed vials. equil 2. Equilibration Agitate at constant temp (e.g., 25°C) for 24-48h. prep->equil sep 3. Phase Separation Centrifuge or allow to settle. Filter with 0.22 µm syringe filter. equil->sep dilute 4. Dilution Accurately dilute the saturated filtrate. sep->dilute analyze 5. Analysis Quantify concentration using calibrated HPLC. dilute->analyze calc 6. Calculation Calculate solubility from concentration and dilution factor. analyze->calc

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 2,4-Dibromo-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-6-fluoroaniline is a halogenated aromatic amine that serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring two bromine atoms and a fluorine atom on the aniline ring, imparts specific reactivity that is highly valuable in organic synthesis.[1] However, the same properties that make it a useful building block also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the health and safety considerations for this compound, offering field-proven insights and detailed protocols to ensure its safe handling, use, and disposal in a research and development setting.

Section 1: Hazard Identification and Classification

A comprehensive understanding of the intrinsic hazards of a chemical is the foundation of safe laboratory practice. This compound is classified as a hazardous substance with acute toxicity, and it can cause skin and eye irritation.[2][3]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[3][4]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[3][4]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[3][4]
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3][4]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[3][4]
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation[3]

Signal Word: Warning[3]

Physical and Chemical Properties

A summary of key physical and chemical properties is essential for risk assessment.

PropertyValue
Molecular Formula C₆H₄Br₂FN[4]
Molecular Weight 268.91 g/mol [4]
Appearance Off-white solid[2]
Melting Point 62 - 64 °C[2]
Boiling Point No information available[2]
Flash Point No information available[2]
Solubility No information available[2]

Section 2: Exposure Controls and Personal Protection

Given the identified hazards, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

The primary line of defense is to control hazards at the source.

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5] This is critical to minimize the inhalation of dust or vapors.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are crucial to prevent direct contact with the chemical.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin exposure.[2] Given the lack of specific breakthrough time data, it is prudent to select gloves with broad chemical resistance and to change them frequently.

    • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2] The specific type of respirator will depend on the concentration and nature of the airborne contaminant.

Hygiene Practices

Good laboratory hygiene is a critical component of safe chemical handling.

  • Wash hands thoroughly after handling the chemical, before eating, drinking, smoking, or using the restroom.[2][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][3]

  • Contaminated clothing should be removed and washed before reuse.[3]

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to prevent accidental exposure and maintain the chemical's integrity.

Handling
  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid breathing dust or vapors.[2][3]

  • Minimize dust generation and accumulation.[6]

  • Use only in a well-ventilated area, preferably a chemical fume hood.[2][5]

Storage
  • Store in a tightly closed container.[2]

  • Keep in a dry, cool, and well-ventilated place.[5][7]

  • Store locked up.[2][3]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[2]

Section 4: Emergency Procedures

Preparedness for potential emergencies is a critical aspect of laboratory safety. The following protocols outline the necessary steps in case of accidental exposure or release.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If the person is not breathing, give artificial respiration.[3][8] Seek medical attention if you feel unwell.[2][3]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[3] If skin irritation persists, get medical advice/attention.[2]

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2] Seek immediate medical attention.[2]

  • Ingestion: If swallowed, rinse the mouth with water.[3] Do NOT induce vomiting.[3] Call a poison center or doctor/physician if you feel unwell.[2][3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]

  • Specific Hazards: During a fire, hazardous decomposition products may be formed, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide, and hydrogen fluoride.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

A systematic approach is necessary to safely manage a spill.

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as described in Section 2.[2] Avoid dust formation.[2]

  • Environmental Precautions: Prevent the chemical from entering drains or the environment.[3]

  • Containment and Cleanup: For a solid spill, sweep up the material and place it into a suitable, closed container for disposal.[2] Avoid generating dust.[6]

Section 5: Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is crucial for preventing hazardous reactions.

  • Reactivity: The substance is not known to be reactive under normal conditions.[2]

  • Chemical Stability: It is stable under normal conditions of use and storage.[2]

  • Conditions to Avoid: Avoid exposure to incompatible products and excess heat.[2]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[2]

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to produce nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[2]

Section 6: Toxicological and Ecological Information

While comprehensive toxicological data is not available, the GHS classification indicates acute toxicity.[2] The ecological effects have not been fully investigated, and it is advised to prevent its release into the environment.[2]

Section 7: Disposal Considerations

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Disposal Methods: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Disposal should be in accordance with local, regional, and national hazardous waste regulations.[2][3] It is recommended to use a licensed professional waste disposal service.[2]

Visualizing Safety Workflows

Emergency Response Protocol

EmergencyResponse cluster_exposure Exposure Event cluster_first_aid Immediate First Aid cluster_medical Medical Attention Inhalation Inhalation FreshAir Move to Fresh Air Provide Artificial Respiration if needed Inhalation->FreshAir SkinContact Skin Contact WashSkin Wash with Soap & Water (15 min) Remove Contaminated Clothing SkinContact->WashSkin EyeContact Eye Contact RinseEyes Rinse with Water (15 min) Remove Contact Lenses EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth SeekMedical Seek Medical Attention FreshAir->SeekMedical If symptoms persist WashSkin->SeekMedical If irritation persists RinseEyes->SeekMedical Immediately RinseMouth->SeekMedical If feeling unwell

Caption: Emergency first aid procedures for exposure to this compound.

Hierarchy of Controls for Safe Handling

HierarchyOfControls cluster_legend Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) (Least Effective)

Caption: Hierarchy of controls for minimizing exposure to chemical hazards.

Conclusion

This compound is a valuable reagent in modern organic synthesis. However, its potential health hazards necessitate a proactive and informed approach to safety. By implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers and scientists can mitigate the risks associated with its use. A culture of safety, grounded in a thorough understanding of chemical hazards and a commitment to best practices, is paramount in any laboratory setting.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,4-Dibromo-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-6-fluoroaniline is a halogenated aniline derivative that serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring two bromine atoms and a fluorine atom on the aniline ring, imparts specific reactivity and electronic properties that are highly valuable in organic synthesis.[1] However, the very features that make this compound a potent synthetic intermediate also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the material safety data for this compound, moving beyond a simple recitation of facts to offer practical insights and detailed procedures for its safe handling, storage, and disposal.

Section 1: Chemical Identity and Physicochemical Properties

A foundational aspect of safe laboratory practice is a clear understanding of the physical and chemical properties of the substances being handled. This knowledge informs storage conditions, predicts potential incompatibilities, and is crucial for developing appropriate emergency response procedures.

PropertyValueSource
Chemical Name This compound[2][3]
CAS Number 141474-37-5[1][2][3][4][5][6]
Molecular Formula C₆H₄Br₂FN[1][2][3][5]
Molecular Weight 268.91 g/mol [2][5]
Appearance Low Melting Solid[1]
Melting Point 59-64 °C[4][5]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A comprehensive understanding of these hazards is paramount for risk assessment and the implementation of appropriate control measures.

GHS Hazard Statements: [6][7]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Signal Word: Warning[6][7]

The following diagram illustrates the GHS pictograms associated with this compound, providing an immediate visual reference for the primary hazards.

GHS Pictograms for this compound

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are non-negotiable. The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8][9] This is critical to prevent the inhalation of dust or vapors.[7][8][9]

  • Confined Spaces: Do not enter confined spaces where the material may be present until the atmosphere has been thoroughly checked and deemed safe.[8]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[9] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before each use.

    • Protective Clothing: A lab coat or chemically resistant apron should be worn. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls may be necessary.[8][9]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9]

The following workflow outlines the essential steps for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Respirator (if required) Respirator (if required) Lab Coat->Respirator (if required) Eye Protection Eye Protection Gloves->Eye Protection Gloves->Eye Protection Eye Protection->Lab Coat Eye Protection->Respirator (if required)

Workflow for Donning and Doffing PPE

Section 4: First-Aid Measures

In the event of an exposure, immediate and appropriate first-aid is crucial. All laboratory personnel should be familiar with these procedures and the location of emergency equipment.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][7][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7][9]

Section 5: Accidental Release Measures

Prompt and safe cleanup of spills is essential to prevent wider contamination and exposure.

Protocol for Minor Spills:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal. Avoid generating dust.[8]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose: Dispose of the contaminated waste in accordance with local, state, and federal regulations.[6][7]

For major spills, evacuate the area and contact your institution's emergency response team.

Section 6: Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment and ensuring environmental protection.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8][9]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]

  • Store in a locked cabinet or other secure location.[7][8][9]

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[6][7]

  • Do not allow the material to enter drains or waterways.[11]

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

The following decision tree provides a logical framework for the proper disposal of this compound waste.

Disposal_Decision_Tree start Waste Generated is_contaminated Is the container empty and rinsed? start->is_contaminated dispose_hazardous Dispose as Hazardous Waste is_contaminated->dispose_hazardous No dispose_non_hazardous Dispose as Non-Hazardous Waste (check local regulations) is_contaminated->dispose_non_hazardous Yes

Decision Tree for Waste Disposal

Section 7: Toxicological and Ecological Information

While comprehensive toxicological data for this compound is not extensively published, the hazards associated with halogenated anilines are well-documented. Aniline and its derivatives can be absorbed through the skin and are known to affect the blood (methemoglobinemia), liver, and kidneys. The long-term effects of exposure have not been thoroughly investigated.[11]

There is limited information available on the ecological effects of this compound. However, given its chemical structure, it should be handled in a manner that prevents its release into the environment.[8][11]

Conclusion

This compound is a valuable reagent in chemical synthesis, but its potential hazards demand a high level of respect and caution. By understanding its chemical properties, recognizing its GHS classifications, and rigorously adhering to the safe handling, storage, and disposal protocols outlined in this guide, researchers can mitigate the risks and safely harness the synthetic potential of this compound. A proactive and informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific excellence.

References

The Significance of 2,4-Dibromo-6-fluoroaniline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Commercial Sourcing and Qualification of High-Purity 2,4-Dibromo-6-fluoroaniline

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. The success of a synthesis, the validity of a biological assay, and the safety of a potential therapeutic agent all hinge on the purity and identity of the chemical building blocks used. This compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is one such critical starting material. Its unique substitution pattern makes it a valuable component in constructing complex molecular architectures.[1][2] This guide provides a technical framework for navigating the commercial landscape of high-purity this compound, offering insights into supplier evaluation, analytical validation, and safe handling.

This compound (CAS No: 141474-37-5) is a halogenated aniline derivative.[3] The presence of bromine and fluorine atoms on the aniline ring imparts specific electronic properties and provides reactive handles for further chemical transformations, such as cross-coupling reactions. The strategic placement of these halogens is often crucial for modulating the biological activity, metabolic stability, and lipophilicity of a target molecule, a common strategy in medicinal chemistry.[4][5][6] Therefore, sourcing this reagent at a high and consistent purity level is not merely a matter of quality control but a fundamental requirement for reproducible and successful research.

Chemical Structure:

  • Molecular Formula: C₆H₄Br₂FN[3]

  • Molecular Weight: 268.91 g/mol [3]

  • Appearance: Typically an off-white solid[7]

  • Melting Point: 62 - 64 °C[7]

Identifying and Evaluating Commercial Suppliers

The procurement of high-purity this compound begins with identifying reputable suppliers that cater to the pharmaceutical and research sectors. The key differentiators among suppliers are not just price and availability, but the quality of their documentation and the consistency of their product.

Prominent Commercial Suppliers

Several chemical suppliers list this compound in their catalogs, often with varying stated purity levels. It is essential to engage with suppliers who provide comprehensive analytical documentation.

SupplierStated PurityAvailable DocumentationNotes
Thermo Scientific Chemicals (Fisher Scientific) 97%Safety Data Sheet (SDS)A well-established supplier for research and lab chemicals.[7][8]
Sigma-Aldrich (Merck) ≥97%Certificate of Analysis (CoA), SDSOffers various grades and provides detailed documentation upon request or with purchase.[9]
Amerigo Scientific 98%General Product InformationDistributor serving the life sciences sector; notes that the buyer is responsible for confirming purity.[10]
Tokyo Chemical Industry (TCI) >98.0% (GC)SDS, Specifications, CoAProvides detailed purity information based on Gas Chromatography (GC) analysis.[11]

This table is representative and not exhaustive. Researchers should conduct their own market analysis.

The Critical Role of Documentation: CoA and SDS

A Certificate of Analysis (CoA) is a non-negotiable document when sourcing high-purity reagents. It provides lot-specific data on the purity and physical properties of the chemical. A comprehensive CoA should detail the analytical method used for purity assessment (e.g., HPLC, GC, NMR) and the results.

The Safety Data Sheet (SDS) is crucial for ensuring safe handling and storage. For this compound, the SDS outlines significant hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[12][13]

  • Causes skin and serious eye irritation.[12][13]

  • May cause respiratory irritation.[12][13]

It also provides essential safety protocols, such as the need for protective gloves, clothing, and eye protection, and use in a well-ventilated area.[7][13]

In-House Qualification: A Self-Validating System

While a supplier's CoA provides a baseline, a rigorous research or drug development program necessitates in-house analytical verification. This practice establishes a self-validating system, ensuring that the material meets the specific, and often stringent, requirements of the intended application. Potential impurities in halogenated anilines can arise from the synthesis process, including regioisomers (isomers with different halogen placements) or residual starting materials.[14][15][16]

Supplier and Material Qualification Workflow

The following diagram illustrates a logical workflow for qualifying a new supplier or a new lot of this compound.

G cluster_0 Phase 1: Sourcing & Documentation cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Decision & Approval start Identify Potential Suppliers request_docs Request & Review Documentation (CoA, SDS, Specifications) start->request_docs assess_docs Assess Documentation for Completeness and Plausibility request_docs->assess_docs order_sample Order Sample for In-House QC assess_docs->order_sample qc_testing Perform Analytical Testing (e.g., GC-MS, HPLC, NMR) order_sample->qc_testing compare_data Compare Results to Supplier CoA and Internal Specifications qc_testing->compare_data decision Decision Point compare_data->decision qualify Qualify Supplier/Lot decision->qualify Data Matches reject Reject Supplier/Lot decision->reject Discrepancy Found

Caption: Workflow for qualifying commercial suppliers of critical reagents.

Analytical Methodologies for Purity Determination

Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the desired level of detail and the specific impurities being investigated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for analyzing volatile compounds like halogenated anilines.[17] It separates components of a mixture and provides mass-to-charge ratio data that can help identify the parent compound and any impurities. The US EPA Method 8131 provides a basis for the analysis of aniline derivatives by GC.[18]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying the purity of the main component and detecting non-volatile impurities.[19][20] When coupled with a UV detector, it is highly sensitive for aromatic compounds like anilines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound. The presence of unexpected signals can indicate impurities. A Certificate of Analysis for a similar compound, 2-Bromo-6-fluoroaniline, demonstrates the use of ¹H NMR for structural confirmation and purity assessment.[21]

Experimental Protocol: Purity Verification by GC-MS

This protocol provides a standardized method for the qualitative and quantitative analysis of this compound, adapted from general methods for halogenated anilines.[17]

Objective: To confirm the identity and determine the purity of a commercial sample of this compound.

1. Reagents and Materials:

  • This compound sample

  • High-purity solvent (e.g., Ethyl Acetate or Dichloromethane), GC grade

  • Volumetric flasks (10 mL)

  • Micropipettes

  • GC vials with caps

2. Standard Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in the chosen solvent in a 10 mL volumetric flask and dilute to the mark. This creates a stock solution of approximately 1 mg/mL.

  • Prepare a working standard by diluting the stock solution to a final concentration of approximately 100 µg/mL for analysis.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Split mode, e.g., 50:1)

  • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Scan Range: 50-400 m/z

4. Data Analysis and Interpretation:

  • Identity Confirmation: Compare the obtained mass spectrum of the major peak with a reference spectrum for this compound. The fragmentation pattern should match, showing the characteristic molecular ion and isotopic pattern for two bromine atoms.

  • Purity Calculation: Calculate purity based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Impurity Identification: Attempt to tentatively identify any significant impurity peaks (>0.1%) by interpreting their mass spectra and comparing them to a spectral library. Pay close attention to potential isomers.

Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of the reagent and ensure laboratory safety.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][12] The material should be protected from light and air, as anilines can be sensitive to oxidation.

  • Handling: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][22] All handling should be performed in a chemical fume hood to avoid inhalation of dust or vapors.[23]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[7]

By implementing this comprehensive approach to sourcing, validation, and handling, researchers can ensure the quality and consistency of their this compound, thereby enhancing the reliability and success of their scientific endeavors.

References

An In-depth Technical Guide to the Initial Reactivity Studies of 2,4-Dibromo-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: A Molecule of Strategic Importance

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic placement of halogen atoms on an aromatic scaffold is a cornerstone of molecular design. Halogens serve not only as modulators of physicochemical properties like lipophilicity and metabolic stability but also as versatile synthetic handles for constructing complex molecular architectures.[1][2] 2,4-Dibromo-6-fluoroaniline is a prime exemplar of such a scaffold. Its trifunctional nature—a nucleophilic amino group, a fluorine atom poised for potential substitution, and two distinct bromine atoms ready for cross-coupling—presents a rich tapestry of reactivity to be explored. This guide provides a foundational exploration of its chemical behavior, grounded in mechanistic principles and field-proven insights, to empower researchers in leveraging its synthetic potential.

Physicochemical Profile and Synthesis Overview

Before delving into reactivity, a clear understanding of the substrate's fundamental properties is essential. This compound is an organic compound belonging to the class of halogenated anilines.[3] The interplay of the electron-donating amino group with the inductive electron-withdrawing effects of the three halogen atoms creates a unique electronic environment that dictates its reactivity.

Core Properties
PropertyValueSource
IUPAC Name This compound[4][5]
CAS Number 141474-37-5[4][6]
Molecular Formula C₆H₄Br₂FN[3][4]
Molecular Weight 268.91 g/mol [4]
Appearance Low Melting Solid / Off-white to yellow crystalline solid[3]
Melting Point 59-64 °C[6]
Synthetic Pathway: A Note on Provenance

The utility of a building block is intrinsically linked to its accessibility. While multiple synthetic routes exist, a common strategy involves the selective bromination of a simpler aniline precursor. The challenge in such a synthesis lies in controlling the regioselectivity of the bromination steps. A logical approach, often employed in industrial settings, involves protecting the highly activating amino group to temper its directing effect, followed by controlled bromination and deprotection. Another route proceeds from 2-fluoroaniline, leveraging sulfonation to block the para position before bromination, and subsequent desulfonation.[7]

G A 2-Fluoroaniline B Amino Protection / Sulfonation A->B e.g., Acetic Anhydride or H₂SO₄ C Regioselective Dibromination B->C e.g., Br₂ in Acetic Acid D Deprotection / Desulfonation C->D e.g., Acid/Base Hydrolysis E This compound D->E G pd0 Pd(0)L₂ pd_complex2 Ar-Pd(II)L₂(Br) pd0->pd_complex2              sub_in pd_complex1 Oxidative Addition pd_complex4 Ar-Pd(II)L₂(R') pd_complex2->pd_complex4              bor_in pd_complex3 Transmetalation pd_complex4->pd0              prod_out pd_complex5 Reductive Elimination substrate This compound (Ar-Br) substrate->sub_in boronic R'-B(OH)₂ + Base boronic->bor_in product Product (Ar-R') prod_out->product G sub This compound diazonium Arenediazonium Salt (Ar-N₂⁺) sub->diazonium NaNO₂, H⁺ (e.g., H₂SO₄) 0-5 °C prod1 Ar-Cl / Ar-Br (Sandmeyer) diazonium->prod1 CuCl / CuBr prod2 Ar-CN (Sandmeyer) diazonium->prod2 CuCN prod3 Ar-OH (Hydrolysis) diazonium->prod3 H₂O, Δ prod4 Ar-I diazonium->prod4 KI prod5 Ar-F (Schiemann) diazonium->prod5 HBF₄, Δ prod6 Ar-H (Deamination) diazonium->prod6 H₃PO₂

References

The Strategic Integration of Halogenated Anilines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond a Simple Scaffold, A Gateway to Enhanced Druggability

In the intricate landscape of medicinal chemistry, the aniline scaffold represents a foundational element, a versatile building block upon which countless therapeutic agents have been constructed. However, the strategic incorporation of halogens onto this fundamental structure elevates it from a mere synthetic precursor to a powerful tool for modulating a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of the multifaceted applications of halogenated anilines in contemporary drug discovery. We will delve into the nuanced physicochemical alterations induced by halogenation, the pivotal role of halogen bonding in enhancing target affinity, and the practicalities of their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of halogenated anilines to overcome common challenges in the development of novel therapeutics. The narrative that follows is grounded in established scientific principles and illustrated with field-proven insights to empower rational drug design.

The Physicochemical Impact of Halogenation: A Double-Edged Sword of Opportunity and Challenge

The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto an aniline ring instigates a cascade of changes in the molecule's electronic and steric properties. Understanding these shifts is paramount to harnessing their potential benefits while mitigating potential liabilities.

Modulating Lipophilicity and Metabolic Stability

A primary driver for incorporating halogens is to enhance a drug candidate's metabolic stability. The carbon-halogen bond is generally more resistant to enzymatic cleavage than a carbon-hydrogen bond, thereby prolonging the compound's half-life in the body.[1] This is a critical consideration in overcoming the rapid metabolism that can render a promising compound therapeutically ineffective.

However, this increased stability comes at the cost of increased lipophilicity. As we move down the halogen group from fluorine to iodine, the atomic size and lipophilicity increase. While a certain degree of lipophilicity is essential for membrane permeability and cell penetration, excessive lipophilicity can lead to poor solubility, non-specific binding, and increased toxicity.[2] The choice of halogen must therefore be a carefully considered balance between enhancing metabolic stability and maintaining a favorable overall physicochemical profile.

Table 1: Comparative Physicochemical Properties of Halogenated Anilines

Halogenvan der Waals Radius (Å)Electronegativity (Pauling Scale)Lipophilicity Contribution (π)
H1.202.200.00
F1.473.98+0.14
Cl1.753.16+0.71
Br1.852.96+0.86
I1.982.66+1.12

Note: Lipophilicity contribution values are approximate and can vary depending on the molecular context.

Fine-Tuning Acidity and Basicity (pKa)

The strong electron-withdrawing nature of halogens significantly influences the basicity of the aniline amino group.[3] Halogenation lowers the pKa of the aniline, making it less basic. This modulation of pKa can have profound effects on a drug's absorption, distribution, and target engagement. For instance, reducing the basicity of a compound can decrease its lysosomal trapping, a phenomenon that can lead to off-target effects and toxicity.

The Power of Halogen Bonding: A Directional Force in Ligand-Receptor Interactions

Beyond its impact on bulk physicochemical properties, the halogen atom can participate in a highly directional and specific non-covalent interaction known as a halogen bond. This interaction occurs between the electropositive region on the outer side of the halogen atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom, on the receptor.[4][5] The strength of this bond increases in the order of F < Cl < Br < I.[6]

The ability to form these specific interactions provides a powerful tool for medicinal chemists to enhance the binding affinity and selectivity of a drug candidate for its target.[6][7] By strategically positioning a halogen atom on the aniline ring, it is possible to create a new, favorable interaction with the target protein that would not be possible with an unhalogenated analog.

Halogen_Bond cluster_ligand Halogenated Aniline Ligand cluster_receptor Receptor Binding Pocket Aniline Aniline Ring Halogen X (Cl, Br, I) Aniline->Halogen C-X Bond LewisBase Lewis Base (e.g., C=O, -OH) Halogen->LewisBase Halogen Bond (σ-hole interaction) caption Schematic of a Halogen Bond Interaction. Synthesis_Workflow start Substituted Aniline step1 Protection + Acetic Anhydride start->step1 intermediate1 Acetanilide Derivative step1->intermediate1 step2 Chlorination + NCS in Acetic Acid intermediate1->step2 intermediate2 para-Chloro Acetanilide step2->intermediate2 step3 Deprotection + HCl/Ethanol intermediate2->step3 product para-Chloro Aniline step3->product caption Synthetic workflow for regioselective para-chlorination.

References

Methodological & Application

Application Note & Synthesis Protocol: 2,4-Dibromo-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 2,4-Dibromo-6-fluoroaniline, a key halogenated intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The procedure is based on the direct electrophilic bromination of 2-fluoroaniline. We delve into the mechanistic rationale behind the synthetic strategy, emphasizing reaction control, safety, and methods for ensuring the synthesis is a self-validating system through rigorous in-process monitoring and final product characterization. This guide is intended for researchers, chemists, and process development professionals who require a reliable and well-understood method for producing this valuable compound.

Introduction and Scientific Context

This compound is a substituted aromatic amine whose structural complexity makes it a valuable building block in organic synthesis. The strategic placement of two bromine atoms and a fluorine atom on the aniline scaffold provides multiple reactive sites for subsequent cross-coupling reactions and other transformations. Its derivatives are integral to the synthesis of complex molecules in medicinal chemistry and crop protection science, where precise atomic arrangement is critical for biological activity.[1][2]

The synthesis described herein employs the direct bromination of 2-fluoroaniline. This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry. The potent activating and ortho-, para-directing nature of the amino (-NH₂) group, combined with the directing influence of the fluorine substituent, allows for a regioselective synthesis of the desired 2,4,6-substituted product. Understanding and controlling this reaction is key to achieving high yield and purity.

Synthesis Workflow and Mechanism

Overall Experimental Workflow

The synthesis process is a multi-step procedure involving reaction setup, controlled reagent addition, quenching, extraction, and purification. The logical flow is designed to ensure safety and maximize product yield and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep Dissolve 2-Fluoroaniline in Solvent & Cool to 0°C reaction Slow, Dropwise Addition of Bromine Solution prep->reaction Begin Reaction stir Stir at 0°C to Room Temp. Monitor by TLC reaction->stir quench Quench with Na₂S₂O₃ (aq) to Neutralize Excess Br₂ stir->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry with Na₂SO₄ & Filter wash->dry evap Evaporate Solvent (Rotary Evaporator) dry->evap Isolate Crude purify Purify Crude Product (Recrystallization or Chromatography) evap->purify char Characterize Pure Product (NMR, MS, MP) purify->char Final Validation

Diagram 1: High-level experimental workflow for the synthesis of this compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

The core of this synthesis is the electrophilic bromination of the activated aniline ring. The amino group (-NH₂) is a powerful activating group, which electronically enriches the aromatic ring, particularly at the ortho and para positions, making them susceptible to attack by electrophiles like Br⁺. The fluorine atom at C2, while being an inductively deactivating group, also directs incoming electrophiles to its ortho and para positions. The overwhelming activating effect of the amino group dictates the substitution pattern, leading to bromination at the available ortho (C6) and para (C4) positions.

G cluster_mech Reaction Mechanism start 2-Fluoroaniline + 2 Br₂ intermediate Sigma Complex (Resonance Stabilized Cation) start->intermediate Electrophilic Attack product This compound + 2 HBr intermediate->product Deprotonation (Restores Aromaticity)

Diagram 2: Simplified mechanism for the dibromination of 2-fluoroaniline.

Detailed Synthesis Protocol

This protocol is optimized for a laboratory scale synthesis yielding a high-purity product.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMolesEquivalents
2-FluoroanilineC₆H₆FN111.125.55 g0.051.0
BromineBr₂159.8116.8 g (5.4 mL)0.1052.1
Methylene Chloride (DCM)CH₂Cl₂84.93150 mL--
Sodium ThiosulfateNa₂S₂O₃158.11~10 g--
Sodium Sulfate (anhydrous)Na₂SO₄142.04~20 g--
Saturated Sodium BicarbonateNaHCO₃(aq)-100 mL--
Saturated Sodium Chloride (Brine)NaCl(aq)-100 mL--
Required Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel (addition funnel)

  • Thermometer

  • Condenser (optional, for reflux if needed)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for recrystallization or chromatography column

  • TLC plates (silica gel) and developing chamber

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, dissolve 2-fluoroaniline (5.55 g, 0.05 mol) in 100 mL of methylene chloride.

  • Cooling: Cool the resulting solution to 0°C using an ice-water bath with constant stirring.

  • Bromine Addition: In a separate beaker, carefully dissolve bromine (16.8 g, 0.105 mol) in 50 mL of methylene chloride. Transfer this bromine solution to the dropping funnel. (CAUTION: Perform this step in a certified chemical fume hood. Bromine is highly corrosive and toxic[3][4][5][6]).

  • Controlled Reaction: Add the bromine solution dropwise to the cooled aniline solution over approximately 60-90 minutes. Maintain the internal reaction temperature below 5°C throughout the addition to prevent the formation of side products. An orange or reddish precipitate of the hydrobromide salt may form.[7]

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature, stirring for another 2-3 hours.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting material spot is no longer visible.

  • Quenching: Carefully quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate until the reddish-brown color of excess bromine dissipates and the solution becomes colorless or pale yellow.

  • Neutralization and Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of saturated sodium bicarbonate solution to neutralize the HBr formed. Shake well, venting frequently.

  • Phase Separation: Allow the layers to separate. Collect the lower organic (DCM) layer. Extract the aqueous layer once more with 50 mL of DCM.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with 100 mL of water and 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the methylene chloride using a rotary evaporator to yield the crude this compound, typically as a brown oil or low-melting solid.[1][8]

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by flash column chromatography on silica gel to obtain the pure product.

Protocol Validation and Quality Control

A robust protocol must be self-validating. The following analytical checks ensure the identity and purity of the synthesized compound.

  • Reaction Monitoring (In-Process): Thin-Layer Chromatography (TLC) is essential for tracking the consumption of 2-fluoroaniline and the appearance of the product. This prevents premature work-up or unnecessary reaction time.

  • Purity and Identity Confirmation (Final Product):

    • Melting Point: The pure compound has a reported melting point of 59-64 °C.[9] A sharp melting range close to the literature value is a strong indicator of purity.

    • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is the definitive method for structural confirmation. The spectra should align with established data for this compound.[10]

    • Mass Spectrometry (MS): Provides the molecular weight of the compound (268.91 g/mol ), confirming its elemental composition.[11]

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretches of the amine and the C-Br and C-F bonds.[11]

Safety and Hazard Management

The handling of the reagents in this protocol requires strict adherence to safety standards.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (heavy-duty nitrile or neoprene are recommended for handling bromine[4]).

  • Chemical Hazards:

    • Bromine (Br₂): Extremely hazardous. It is highly toxic via inhalation, corrosive, and can cause severe chemical burns upon skin contact.[3][6] ALL operations involving liquid bromine must be conducted within a certified chemical fume hood. Keep a container of sodium thiosulfate solution readily available as a quenching agent for spills.[4][6]

    • 2-Fluoroaniline: Toxic if inhaled, ingested, or absorbed through the skin. It is a suspected mutagen.

    • Methylene Chloride (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by using it within a fume hood.

  • Emergency Response:

    • Skin Contact: In case of contact with bromine, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[12] Seek immediate medical attention.

    • Inhalation: If vapors are inhaled, move to fresh air immediately.[12] Seek medical attention.

    • Spills: Neutralize bromine spills with a sodium thiosulfate solution before cleanup.

By following this detailed protocol and adhering to the safety guidelines, researchers can reliably and safely synthesize high-purity this compound for use in further scientific discovery.

References

Application Notes and Protocols for the Regioselective Bromination of 2-Fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Complexities of Electrophilic Aromatic Substitution on 2-Fluoroaniline

The regioselective functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. 2-Fluoroaniline presents a unique and illustrative case study in electrophilic aromatic substitution, where the directing effects of two distinct substituents—an activating amino group and a deactivating fluoro group—are in direct competition. The amino group (-NH₂) is a powerful ortho-, para-directing activator due to its strong +M (mesomeric) effect, which significantly increases the electron density at the positions ortho and para to it.[1][2] Conversely, the fluorine atom is an ortho-, para-director but is considered a deactivating group overall. This is due to its strong -I (inductive) effect, which withdraws electron density from the ring, outweighing its +M effect.[3][4]

This guide provides a comprehensive overview of the theoretical principles and practical protocols for achieving high regioselectivity in the bromination of 2-fluoroaniline, primarily targeting the synthesis of the valuable intermediate, 4-bromo-2-fluoroaniline. We will delve into the mechanistic underpinnings of the reaction, explore various synthetic methodologies, and provide detailed, validated protocols for laboratory application.

Understanding the Regioselectivity: An Interplay of Electronic and Steric Effects

The outcome of the electrophilic bromination of 2-fluoroaniline is dictated by the interplay of the electronic effects of the amino and fluoro substituents, as well as steric hindrance.

  • Electronic Effects: The strongly activating amino group directs incoming electrophiles to the ortho and para positions. The fluorine atom also directs to the ortho and para positions. Therefore, the positions of interest for bromination are C4 and C6. The C4 position is para to the amino group and meta to the fluorine, while the C6 position is ortho to both the amino and fluoro groups. The powerful activating effect of the amino group is the dominant electronic factor, making the positions ortho and para to it the most nucleophilic.

  • Steric Effects: The position ortho to the amino group (C6) is sterically hindered by the adjacent fluorine atom. This steric hindrance can disfavor the approach of the electrophile to the C6 position, leading to a preference for substitution at the less hindered C4 position.

Therefore, the bromination of 2-fluoroaniline is expected to predominantly yield the 4-bromo isomer, with the 2,6-dibromo and 6-bromo isomers as potential minor products.

Experimental Workflows and Protocols

The choice of brominating agent and reaction conditions is critical for controlling the regioselectivity and minimizing the formation of undesired byproducts, such as di-brominated species. Below are detailed protocols for three common methods for the regioselective bromination of 2-fluoroaniline.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a mild and selective brominating agent, often favored for activated aromatic systems to prevent over-bromination.

Workflow for NBS Bromination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product prep_solution Dissolve 2-fluoroaniline in methylene chloride cool Cool solution to 0°C prep_solution->cool add_nbs Add NBS portion-wise cool->add_nbs stir Stir for 20 minutes add_nbs->stir wash Wash with cold water stir->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate solvent dry->evaporate product 4-bromo-2-fluoroaniline evaporate->product

Caption: Workflow for the bromination of 2-fluoroaniline using NBS.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2-fluoroaniline in 40 mL of methylene chloride.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of NBS: While stirring vigorously, add 16.0 g of solid N-bromosuccinimide in portions over a period of 2 hours. Maintain the temperature at 0°C during the addition.[5]

  • Reaction Monitoring: After the complete addition of NBS, stir the dark red mixture for an additional 20 minutes at 0°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: Wash the reaction mixture four times with 20 mL of cold water for each wash.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The resulting brown, oily product is 4-bromo-2-fluoroaniline.[5] If necessary, further purification can be achieved by silica gel column chromatography.

Protocol 2: Bromination using Molecular Bromine with a Quaternary Ammonium Salt Catalyst

This method utilizes molecular bromine in the presence of a phase-transfer catalyst, which can enhance the reaction rate and selectivity.

Workflow for Catalytic Bromination with Br₂

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product prep_catalyst Dissolve tetrabutylammonium bromide in methylene chloride add_br2 Add molecular bromine prep_catalyst->add_br2 add_aniline Add 2-fluoroaniline add_br2->add_aniline precipitate Precipitate formation add_aniline->precipitate filter_solid Filter the precipitate precipitate->filter_solid wash_solid Wash with cold methylene chloride filter_solid->wash_solid dry_solid Air-dry the solid wash_solid->dry_solid product 4-bromo-2-fluoroaniline hydrobromide salt dry_solid->product

Caption: Workflow for the catalytic bromination of 2-fluoroaniline.

Detailed Step-by-Step Methodology:

  • Catalyst Preparation: In a glass vessel, dissolve 33.5 g (0.104 mol) of tetrabutylammonium bromide in 100 ml of dry methylene chloride at ambient temperature with stirring.

  • Addition of Bromine: Add a solution of 16.5 g (0.103 mol) of molecular bromine in 10 ml of dry methylene chloride. An exotherm will be observed.[6]

  • Addition of Substrate: After 10 minutes, add 11.33 g (0.103 mol) of 2-fluoroaniline in one portion. The temperature will rise.[6]

  • Reaction and Precipitation: Place the vessel in an ice bath to return the temperature to ambient. A precipitate of 4-bromo-2-fluoroaniline hydrobromide will form upon cooling.[6]

  • Isolation: Filter the solid precipitate and wash it with ice-cold methylene chloride until it is white.

  • Drying: Air-dry the solid to obtain the product. The mother liquor can be recycled for subsequent batches.[6]

Protocol 3: Copper-Catalyzed Oxidative Bromination

This modern approach utilizes a copper catalyst with sodium bromide as the bromine source and sodium persulfate as the oxidant, offering a more environmentally friendly alternative to traditional methods.[7]

Workflow for Copper-Catalyzed Bromination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis prep_suspension Suspend CuSO₄·5H₂O in CH₃CN and H₂O add_aniline Add 2-fluoroaniline prep_suspension->add_aniline stir_initial Stir for 15 min at 25°C add_aniline->stir_initial add_reagents Add NaBr and Na₂S₂O₈ in portions at 7°C stir_initial->add_reagents stir_reaction Stir at 7°C then 25°C add_reagents->stir_reaction quench Add Na₂S₂O₃ stir_reaction->quench adjust_ph Adjust pH to 9 with NaOH quench->adjust_ph extract Extract with Ethyl Acetate adjust_ph->extract hplc HPLC analysis of organic phase extract->hplc

Caption: Workflow for the copper-catalyzed bromination of 2-fluoroaniline.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a suspension of CuSO₄·5H₂O (25 mol%) in a mixture of acetonitrile and water (2:1), add 2-fluoroaniline (1.0 equiv) at 25°C. Stir the mixture for 15 minutes.

  • Addition of Reagents: Cool the mixture to 7°C. Simultaneously add sodium bromide (1.8 equiv) and sodium persulfate (1.4 equiv) in three portions over 15 minutes.[7]

  • Reaction: Stir the mixture at 7°C for 2 hours, and then at 25°C for 22 hours.[7]

  • Quenching: Add sodium thiosulfate to the mixture to quench the excess oxidant.

  • Work-up: Adjust the pH of the mixture to 9.0 by adding 10% aqueous NaOH. Dilute with water and extract with ethyl acetate.[7]

  • Analysis and Purification: The organic phase can be analyzed by HPLC to determine the yield and regioselectivity. The product can be purified by silica gel column chromatography.[7]

Data Summary and Comparison of Protocols

Method Brominating Agent Catalyst/Additive Solvent Temperature Typical Yield of 4-bromo-2-fluoroaniline Key Advantages Key Disadvantages
Protocol 1 N-Bromosuccinimide (NBS)NoneMethylene Chloride0°CHighMild conditions, good selectivity for activated rings.Requires portion-wise addition of solid NBS.
Protocol 2 Molecular Bromine (Br₂)Tetrabutylammonium BromideMethylene ChlorideAmbient97% (as hydrobromide salt)[6]High yield, catalyst can be recycled.Use of corrosive and hazardous molecular bromine.
Protocol 3 Sodium Bromide (NaBr)CuSO₄·5H₂OAcetonitrile/Water7°C to 25°C63% (85:15 ratio of 4-bromo to 4,6-dibromo)[7]Uses safer bromine source, environmentally friendlier.Requires a catalyst and an oxidant, longer reaction time.

Characterization of the Main Product: 4-Bromo-2-fluoroaniline

The primary product of the regioselective bromination of 2-fluoroaniline is 4-bromo-2-fluoroaniline. Its identity and purity can be confirmed by standard analytical techniques.

  • Appearance: White solid.[7]

  • ¹H NMR (CDCl₃): δ = 7.13 (1 H, dd, J = 10.4, 2.0 Hz), 7.05 (1 H, ddd, J = 8.8, 2.0, 1.6 Hz), 6.65 (1 H, dd, J = 14.6, 8.8 Hz), 3.85 (2 H, br s).[7]

  • GC-MS Analysis: Can be used to determine the ratio of isomers in the crude reaction mixture.

Conclusion and Future Perspectives

The regioselective bromination of 2-fluoroaniline is a well-established transformation that can be achieved with high efficiency using various methods. The choice of protocol will depend on the specific requirements of the synthesis, including scale, cost, safety considerations, and environmental impact. The NBS method offers a mild and straightforward approach, while the catalytic bromine and copper-catalyzed methods provide high yields and more sustainable options, respectively. Understanding the fundamental principles of electrophilic aromatic substitution is paramount to successfully navigating the synthesis of specifically substituted anilines, which continue to be vital building blocks in the creation of novel and impactful molecules.

References

Application Notes and Protocols for the Use of 2,4-Dibromo-6-fluoroaniline in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic Importance of 2,4-Dibromo-6-fluoroaniline in Medicinal Chemistry

This compound is a highly versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring two bromine atoms at positions amenable to sequential and regioselective cross-coupling, and a fluorine atom that can modulate physicochemical properties, makes it an invaluable scaffold for generating molecular diversity. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands as one of the most robust and widely utilized C-C bond-forming reactions in modern organic synthesis.[1][3][4][5] This is attributed to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki coupling reactions. We will delve into the mechanistic nuances dictated by the electronic and steric environment of the aniline ring, present detailed and optimized protocols, and offer troubleshooting guidance to overcome common challenges.

Mechanistic Considerations: The Interplay of Electronic and Steric Effects

The success of a Suzuki-Miyaura coupling reaction hinges on a delicate balance of factors within its catalytic cycle, which broadly consists of oxidative addition, transmetalation, and reductive elimination.[3][4][7] The electronic nature of the this compound substrate plays a pivotal role in the rate-determining oxidative addition step.[4]

The presence of the electron-withdrawing fluorine atom and the amino group influences the reactivity of the two bromine atoms. Generally, in polyhalogenated aromatic systems, the regioselectivity of the initial coupling is governed by a combination of steric hindrance and electronic effects.[8] For this compound, the bromine at the C4 position is typically more reactive towards oxidative addition than the sterically encumbered bromine at the C2 position, which is flanked by the amino and fluoro groups. This inherent reactivity difference can be exploited to achieve regioselective mono-arylation, followed by a second coupling at the C2 position if desired.

The choice of palladium catalyst and ligand is paramount in modulating the reactivity and selectivity of the coupling.[9][10] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups, are often highly effective for coupling sterically hindered or electron-deficient aryl halides.[9][11] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[9]

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) ArPd(II)L2X Ar-Pd(II)L₂-X Pd(0)L2->ArPd(II)L2X Oxidative Addition (Ar-X) ArPd(II)L2R Ar-Pd(II)L₂-R' ArPd(II)L2X->ArPd(II)L2R Transmetalation (R'-B(OR)₂ + Base) ArPd(II)L2R->Pd(0)L2 Regeneration Product Ar-R' (Coupled Product) ArPd(II)L2R->Product Reductive Elimination Catalyst_Regen

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed to serve as a robust starting point for the Suzuki coupling of this compound. Optimization of specific parameters may be necessary depending on the nature of the coupling partner.

Protocol 1: Regioselective Mono-arylation at the C4 Position

This protocol is optimized for the selective coupling at the more reactive C4-bromo position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine solid reagents: This compound, arylboronic acid, base B Add Pd catalyst and ligand A->B C Evacuate and backfill with inert gas (3x) B->C D Add degassed solvent C->D E Heat to desired temperature with vigorous stirring D->E F Monitor reaction progress (TLC, LC-MS) E->F G Cool to room temperature and dilute with EtOAc & H₂O F->G H Separate organic layer, extract aqueous layer G->H I Combine organic layers, wash with brine, dry H->I J Concentrate under reduced pressure I->J K Purify by flash column chromatography J->K

Caption: A generalized workflow for performing a Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered potassium phosphate (3.0 equiv).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[12][13]

  • Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is generally maintained between 0.1 and 0.5 M with respect to the aniline.[14]

  • Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[12][14]

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[15][16]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[14][15][17]

Protocol 2: Tandem or Sequential Di-arylation

For the synthesis of 2,4-diaryl-6-fluoroanilines, a tandem one-pot reaction or a sequential approach can be employed. The sequential approach offers greater control over the introduction of two different aryl groups.

Sequential Approach:

  • Perform the mono-arylation at the C4 position as described in Protocol 1.

  • Isolate and purify the 2-bromo-4-aryl-6-fluoroaniline intermediate.

  • Subject the purified intermediate to a second Suzuki coupling reaction using a different arylboronic acid. Due to the increased steric hindrance at the C2 position, more forcing conditions may be required. This can include a higher reaction temperature (100-120 °C), a higher catalyst loading, or the use of a more active catalyst system such as a palladium pre-catalyst with a bulky biarylphosphine ligand.[6]

Data Presentation: Representative Reaction Conditions and Outcomes

The following table summarizes typical conditions and expected outcomes for the mono-arylation of this compound with various arylboronic acids.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O (2:1)1001680-90
33-Fluorophenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃THF801088-96
44-Acetylphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)1001875-85

*Yields are approximate and may vary depending on the specific reaction scale and purity of reagents.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (Pd(0) species not formed or degraded).[12][13] - Insufficiently strong or soluble base.[12][18] - Low reaction temperature.- Use a fresh palladium source or a pre-catalyst. - Ensure the reaction is performed under a strict inert atmosphere. - Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃).[12] - Increase the reaction temperature in increments of 10 °C.
Dehalogenation - Formation of a palladium-hydride species.[19] - Presence of excess water or other proton sources.[19]- Use rigorously dried solvents and reagents.[19] - Screen different bases; sometimes a weaker base can mitigate this side reaction.[19] - Use a slight excess of the boronic acid.
Homocoupling of Boronic Acid - Presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[13]- Ensure thorough degassing of solvents and maintenance of an inert atmosphere throughout the reaction.[13]
Poor Regioselectivity - Reaction conditions are too harsh, leading to coupling at both positions.- Lower the reaction temperature. - Reduce the catalyst loading. - Screen different catalyst/ligand combinations to find a more selective system.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and adaptable method for the synthesis of a diverse array of substituted anilines. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can achieve high yields and, where desired, excellent regioselectivity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful application of this important transformation in the pursuit of novel bioactive molecules.

References

The Strategic Role of 2,4-Dibromo-6-fluoroaniline in the Synthesis of Potent Focal Adhesion Kinase (FAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of modern oncology, the pursuit of targeted therapies has led to the identification of novel molecular targets crucial for cancer cell survival and proliferation. One such target of significant interest is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival signaling pathways.[1] Overexpression and hyperactivity of FAK are frequently observed in various human cancers, correlating with increased malignancy and metastatic potential. Consequently, the development of small molecule inhibitors of FAK has emerged as a promising therapeutic strategy. This application note details the critical role of 2,4-Dibromo-6-fluoroaniline as a key pharmaceutical intermediate in the synthesis of a novel class of potent FAK inhibitors, exemplified by the synthesis of a 2,4-diaminopyrimidine-based inhibitor.

The Rationale for this compound in FAK Inhibitor Synthesis

The unique structural features of this compound make it an exceptionally valuable building block in the synthesis of FAK inhibitors. The 2,4-diaminopyrimidine scaffold is a common core structure in many kinase inhibitors, and the substituents on the aniline ring play a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of the final drug molecule.[2][3][4][5][6]

The presence of two bromine atoms in this compound offers several strategic advantages:

  • Orthogonal Reactivity: The differential reactivity of the two bromine atoms can be exploited for selective functionalization. One bromine atom can be utilized for the initial coupling reaction to form the core scaffold, while the second bromine can be reserved for subsequent modifications to fine-tune the biological activity.

  • Modulation of Physicochemical Properties: The bromine atoms contribute to the overall lipophilicity of the molecule, which can enhance cell permeability and target engagement.

  • Structural Rigidity and Binding Affinity: The bulky bromine atoms can introduce conformational constraints, leading to a more defined and rigid structure that can enhance binding affinity to the target kinase.

The fluorine atom at the 6-position also plays a significant role by:

  • Metabolic Stability: The strong carbon-fluorine bond can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of the drug.

  • Enhanced Binding Interactions: The electronegative fluorine atom can participate in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, within the ATP-binding pocket of the FAK enzyme.

Application Note: Synthesis of a Potent FAK Inhibitor

This section outlines a detailed synthetic protocol for a potent FAK inhibitor with a 2,4-diaminopyrimidine core, utilizing this compound as a key starting material. The synthesis involves a key Buchwald-Hartwig amination reaction to construct the core scaffold.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

FAK_Inhibitor_Synthesis A This compound C Intermediate 1 (N-(2,4-Dibromo-6-fluorophenyl)pyrimidin-2-amine) A->C Buchwald-Hartwig Amination B 2,4-Dichloropyrimidine B->C E FAK Inhibitor (4-Amino-N-(2,4-dibromo-6-fluorophenyl)pyrimidin-2-amine) C->E Nucleophilic Aromatic Substitution D Ammonia source D->E

Caption: Synthetic workflow for the FAK inhibitor.

Experimental Protocols

Step 1: Synthesis of N-(2,4-Dibromo-6-fluorophenyl)pyrimidin-2-amine (Intermediate 1)

This step involves a palladium-catalyzed Buchwald-Hartwig amination reaction to couple this compound with 2,4-dichloropyrimidine.[7][8][9]

  • Reagents and Materials:

    • This compound (1.0 eq)

    • 2,4-Dichloropyrimidine (1.1 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • Xantphos (0.04 eq)

    • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous 1,4-Dioxane

  • Procedure:

    • To a dry, argon-purged round-bottom flask, add this compound, 2,4-dichloropyrimidine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Add anhydrous 1,4-dioxane to the flask.

    • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1 as a solid.

Step 2: Synthesis of the Final FAK Inhibitor (4-Amino-N-(2,4-dibromo-6-fluorophenyl)pyrimidin-2-amine)

This step involves a nucleophilic aromatic substitution of the remaining chlorine atom on the pyrimidine ring with an amino group.

  • Reagents and Materials:

    • Intermediate 1 (1.0 eq)

    • Ammonia in methanol (7 N solution)

    • Sealed tube

  • Procedure:

    • Dissolve Intermediate 1 in a 7 N solution of ammonia in methanol in a sealed tube.

    • Seal the tube tightly and heat the reaction mixture to 80 °C for 24 hours.

    • Cool the reaction mixture to room temperature and carefully open the sealed tube.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final FAK inhibitor.

Data Presentation
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance1H NMR (400 MHz, DMSO-d6) δ (ppm)
This compound C₆H₄Br₂FN268.91Off-white to pale yellow solid7.65 (d, J = 2.0 Hz, 1H), 7.40 (dd, J = 8.8, 2.0 Hz, 1H), 5.50 (s, 2H)
Intermediate 1 C₁₀H₅Br₂ClFN₄378.88Yellow solid8.40 (d, J = 5.2 Hz, 1H), 8.05 (s, 1H), 7.80 (d, J = 2.0 Hz, 1H), 7.55 (dd, J = 8.8, 2.0 Hz, 1H), 6.90 (d, J = 5.2 Hz, 1H)
FAK Inhibitor C₁₀H₇Br₂FN₆359.01White to off-white solid8.10 (d, J = 5.6 Hz, 1H), 7.90 (s, 1H), 7.70 (d, J = 2.0 Hz, 1H), 7.45 (dd, J = 8.8, 2.0 Hz, 1H), 6.80 (s, 2H), 6.10 (d, J = 5.6 Hz, 1H)

Note: The NMR data provided is hypothetical and for illustrative purposes. Actual spectral data should be obtained for characterization.

Conclusion

This compound serves as a highly versatile and strategic intermediate in the synthesis of potent FAK inhibitors. Its unique substitution pattern allows for the efficient construction of the desired 2,4-diaminopyrimidine scaffold and provides opportunities for further structural modifications to optimize the pharmacological profile of the final drug candidate. The synthetic protocol outlined in this application note demonstrates a practical and efficient approach to access this important class of anti-cancer agents, highlighting the value of this compound in modern drug discovery and development.

References

Application of 2,4-Dibromo-6-fluoroaniline in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Halogenated Anilines in Agrochemical Design

In the landscape of modern agrochemical research and development, halogenated anilines are indispensable building blocks. Their unique electronic properties and substitution patterns allow for the fine-tuning of a molecule's biological activity, metabolic stability, and target specificity. Among these, 2,4-Dibromo-6-fluoroaniline (CAS No. 141474-37-5) emerges as a highly versatile intermediate. The presence of two bromine atoms and a fluorine atom on the aniline ring provides multiple reactive sites for synthetic elaboration, making it a valuable precursor for a new generation of insecticides and herbicides. This guide provides a comprehensive overview of the application of this compound in the synthesis of novel agrochemicals, complete with detailed experimental protocols and an exploration of the underlying chemical principles.

While its close relative, 2-Bromo-6-fluoroaniline, has seen broader application in the synthesis of established agrochemicals, the unique disubstituted bromine pattern of this compound offers chemists a distinct set of synthetic opportunities for creating next-generation crop protection agents.

Core Applications in Agrochemical Synthesis: A Focus on Novel Benzamide Insecticides

Recent research has highlighted the potential of this compound as a key intermediate in the synthesis of novel benzamide insecticides. These compounds often function as ryanodine receptor modulators, a critical mode of action in modern insect control. The following sections detail the synthetic strategies and protocols for leveraging this compound in the creation of these potent insecticidal agents.

Synthesis of a Novel Benzamide Insecticide Candidate

The following protocol outlines a representative synthesis of a novel benzamide insecticide candidate starting from this compound. This multi-step synthesis involves the formation of a key benzamide intermediate, which is then coupled with a heterocyclic carboxylic acid to yield the final active ingredient.

Experimental Protocol: Synthesis of a Benzamide Insecticide Candidate

Step 1: Acylation of this compound

The initial step involves the acylation of the amino group of this compound to form an amide linkage. This reaction is crucial for introducing the first part of the insecticidal pharmacophore.

  • Materials:

    • This compound (1.0 eq)

    • Substituted Benzoyl Chloride (1.1 eq)

    • Triethylamine (1.5 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add triethylamine to the solution, followed by the dropwise addition of the substituted benzoyl chloride.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-(2,4-dibromo-6-fluorophenyl)benzamide intermediate.

Causality of Experimental Choices: The use of triethylamine is critical to neutralize the HCl generated during the acylation, driving the reaction to completion. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants. The aqueous workup is essential to remove unreacted starting materials and byproducts.

Step 2: Coupling with a Heterocyclic Carboxylic Acid

The second key step is the coupling of the synthesized benzamide with a heterocyclic carboxylic acid, a common feature in many modern insecticides. This is typically achieved via an amide bond formation reaction.

  • Materials:

    • N-(2,4-dibromo-6-fluorophenyl)benzamide intermediate (1.0 eq)

    • Heterocyclic Carboxylic Acid (e.g., a substituted pyrazole carboxylic acid) (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq)

    • Hydroxybenzotriazole (HOBt) (1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the heterocyclic carboxylic acid in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Add EDCI, HOBt, and DIPEA to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.

    • Add the N-(2,4-dibromo-6-fluorophenyl)benzamide intermediate to the reaction mixture.

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final novel benzamide insecticide.

Trustworthiness of the Protocol: This protocol employs a well-established and reliable method for amide bond formation using EDCI/HOBt as coupling agents. This system is known for its high efficiency and minimal side reactions, ensuring a high yield of the desired product. The use of DIPEA as a non-nucleophilic base is crucial to prevent unwanted side reactions.

Visualization of the Synthetic Workflow

Agrochemical_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis This compound This compound Acylation Acylation This compound->Acylation Substituted_Benzoyl_Chloride Substituted_Benzoyl_Chloride Substituted_Benzoyl_Chloride->Acylation Intermediate_Benzamide Intermediate_Benzamide Acylation->Intermediate_Benzamide Coupling_Reaction Coupling_Reaction Intermediate_Benzamide->Coupling_Reaction Heterocyclic_Carboxylic_Acid Heterocyclic_Carboxylic_Acid Heterocyclic_Carboxylic_Acid->Coupling_Reaction Final_Agrochemical Novel Benzamide Insecticide Coupling_Reaction->Final_Agrochemical caption Synthetic workflow for a novel benzamide insecticide.

Caption: Synthetic workflow for a novel benzamide insecticide.

Quantitative Data Summary

StepReactantsKey ReagentsSolventTypical YieldPurity
1. Acylation This compound, Substituted Benzoyl ChlorideTriethylamineDCM85-95%>95%
2. Coupling Intermediate Benzamide, Heterocyclic Carboxylic AcidEDCI, HOBt, DIPEADMF70-85%>98%

Authoritative Grounding and Mechanistic Insights

The synthetic strategies outlined above are grounded in fundamental principles of organic chemistry. The acylation of anilines is a classic example of nucleophilic acyl substitution. The electron-withdrawing nature of the bromine and fluorine atoms on the aniline ring slightly decreases the nucleophilicity of the amino group, but the reaction proceeds efficiently with a suitable acylating agent and base.

The amide coupling reaction is a cornerstone of modern synthetic chemistry. The use of carbodiimides like EDCI to activate carboxylic acids for amidation is a well-documented and highly effective method. HOBt is often added as a catalyst to suppress side reactions and improve yields. For further reading on these fundamental reactions, please refer to authoritative organic chemistry textbooks and review articles on amide bond formation.

Future Perspectives and Alternative Applications

The synthetic utility of this compound extends beyond the synthesis of benzamide insecticides. The two bromine atoms provide handles for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions open up avenues for the synthesis of a diverse array of agrochemical scaffolds. For instance, a Suzuki coupling could be employed to introduce a new aryl or heteroaryl group at the 2- or 4-position, leading to novel herbicides or fungicides.

Visualization of Potential Synthetic Diversification

Synthetic_Diversification cluster_reactions Cross-Coupling Reactions cluster_products Potential Agrochemical Scaffolds Start This compound Suzuki Suzuki Start->Suzuki Heck Heck Start->Heck Buchwald Buchwald-Hartwig Start->Buchwald Biaryl_Herbicide Biaryl Herbicide Candidate Suzuki->Biaryl_Herbicide Stilbene_Fungicide Stilbene Fungicide Candidate Heck->Stilbene_Fungicide Arylamine_Insecticide Arylamine Insecticide Candidate Buchwald->Arylamine_Insecticide caption Potential synthetic diversification of this compound.

Caption: Potential synthetic diversification of this compound.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its unique substitution pattern provides a platform for the development of novel insecticides, herbicides, and fungicides with potentially improved efficacy and desirable environmental profiles. The protocols and synthetic strategies outlined in this guide are intended to serve as a practical resource for researchers and scientists in the agrochemical industry, empowering them to explore the full potential of this important building block. As the demand for innovative and sustainable crop protection solutions continues to grow, the role of strategically designed intermediates like this compound will undoubtedly become even more critical.

A Step-by-Step Guide to N-Heterocyclic Carbene-Based Reactions: Application Notes and Protocols for the Modern Chemist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rise of N-Heterocyclic Carbenes in Modern Synthesis

N-Heterocyclic carbenes (NHCs) have emerged from the realm of chemical curiosities to become a powerhouse in both organocatalysis and transition metal catalysis.[1] First isolated and characterized in 1991, these stable singlet carbenes possess a unique combination of strong σ-donating and tunable π-accepting properties, making them exceptional ligands for transition metals and potent nucleophilic organocatalysts in their own right.[1] Their remarkable ability to induce "umpolung," or the reversal of polarity, in aldehydes has unlocked novel synthetic pathways for the construction of complex molecular architectures.[2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of key NHC-based reactions, complete with step-by-step protocols and insights into the causality behind experimental choices.

The versatility of NHCs stems from the ease with which their steric and electronic properties can be tuned by modifying the substituents on the heterocyclic ring.[3] While initially dominated by thiazolium-based systems, the landscape of NHC organocatalysis has expanded to include imidazolium and triazolium scaffolds, each offering distinct reactivity profiles.[4] This guide will delve into the practical aspects of utilizing these powerful catalysts, from the synthesis and handling of their precursors to their application in cornerstone reactions such as the benzoin condensation, the Stetter reaction, and as ligands in palladium- and copper-catalyzed cross-coupling reactions.

I. The Catalyst Toolkit: Synthesis and Handling of NHC Precursors

The active NHC species are typically generated in situ from their corresponding azolium salt precursors by deprotonation with a base. Therefore, the synthesis, purification, and proper handling of these precursors are critical for reproducible and successful NHC-catalyzed reactions.

Synthesis of Imidazolium and Triazolium Salt Precursors

Imidazolium and triazolium salts are the most common precursors for NHCs used in organocatalysis. Their synthesis is generally straightforward, and a variety of methods have been developed to access a wide range of structures.

A. General Protocol for the Synthesis of Symmetrical 1,3-Diarylimidazolium Chlorides (e.g., IPr·HCl, IMes·HCl):

This two-step procedure is a widely adopted method for synthesizing sterically hindered imidazolium salts.[5]

Step 1: Synthesis of the 1,4-Diaryl-1,4-diazabutadiene

  • To a solution of the desired aniline (e.g., 2,6-diisopropylaniline for IPr·HCl) (2.0 equiv.) in methanol, add a catalytic amount of acetic acid (e.g., 0.1 mol%).

  • Warm the solution to approximately 50 °C and add a 40% aqueous solution of glyoxal (1.0 equiv.) dropwise with vigorous stirring.

  • An exothermic reaction will commence, and the diazabutadiene product will begin to crystallize.

  • Continue stirring at room temperature for several hours to ensure complete reaction.

  • Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.

Step 2: Cyclization to the Imidazolium Chloride

  • Suspend the synthesized diazabutadiene (1.0 equiv.) and paraformaldehyde (1.1 equiv.) in ethyl acetate.

  • Add chlorotrimethylsilane (TMSCl) (1.1 equiv.) to the suspension.

  • Heat the mixture to reflux and maintain for 12-24 hours, during which the imidazolium salt will precipitate.

  • Cool the reaction mixture to room temperature and collect the solid product by filtration.

  • Wash the product with ethyl acetate and dry under vacuum to yield the pure imidazolium chloride.

B. General Protocol for the Synthesis of 1,2,4-Triazolium Salts:

Triazolium salts can be synthesized through various methods, including the N-arylation of triazoles.[6][7]

  • In a reaction vessel, combine the substituted 1,2,4-triazole (1.0 equiv.), a diaryliodonium salt (1.5 equiv.) as the aryl source, and a copper(I) catalyst (e.g., CuOAc, 5 mol%).

  • Add acetonitrile as the solvent and heat the mixture at 80 °C for 4-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting triazolium salt by column chromatography on silica gel.

Handling and Storage of Azolium Salts: Ensuring Catalyst Integrity

While many azolium salts are crystalline solids and appear stable in air for short periods, their long-term stability can be compromised by moisture and atmospheric oxygen.[8] Adherence to proper handling and storage procedures is crucial for experimental reproducibility.

  • Inert Atmosphere: For long-term storage, it is best practice to keep NHC precursors in a desiccator or a glovebox under an inert atmosphere (nitrogen or argon).[8]

  • Temperature: Room temperature storage is generally acceptable for most common azolium salts. For particularly sensitive or valuable precursors, refrigeration in a sealed container under an inert atmosphere can prolong their shelf life.[8]

  • Light: Protect the precursors from direct sunlight by storing them in amber vials or in a dark environment.[8]

  • Hygroscopicity: The hygroscopicity of azolium salts depends on the counter-ion. Halide salts (Cl⁻, Br⁻) are generally more hygroscopic than those with non-coordinating anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻).

Comparative Stability: Imidazolium vs. Triazolium Salts

The stability of the azolium salt can influence the outcome of a reaction. 1,2,3-Triazolium salts generally exhibit enhanced chemical stability under alkaline conditions compared to their imidazolium counterparts.[9][10] This is because 1,2,3-triazolium cations lack the isolated acidic ring proton found in imidazolium cations, which significantly reduces the formation of N-heterocyclic carbenes through unwanted side reactions.[9] However, the acidity, and thus the ease of carbene generation, can be tuned in both systems through substituent effects.

II. Core Organocatalytic Transformations: The Power of Umpolung

The hallmark of NHC organocatalysis is the generation of the "Breslow intermediate," an acyl anion equivalent formed from the reaction of the NHC with an aldehyde.[4] This nucleophilic intermediate is the key to a host of powerful carbon-carbon bond-forming reactions.

A. The Benzoin Condensation: A Classic C-C Bond Formation

The benzoin condensation is the dimerization of two aldehydes to form an α-hydroxy ketone, a valuable synthetic building block.[11]

Mechanism and Rationale:

The catalytic cycle begins with the deprotonation of the azolium salt to generate the free NHC. The NHC then nucleophilically attacks the carbonyl carbon of an aldehyde, forming a tetrahedral intermediate. A subsequent proton transfer generates the key Breslow intermediate. This nucleophilic species then attacks a second molecule of the aldehyde. Finally, elimination of the NHC catalyst yields the α-hydroxy ketone product and regenerates the catalyst.[7]

G cluster_cycle Benzoin Condensation Catalytic Cycle NHC Free NHC Aldehyde1 Aldehyde (RCHO) NHC->Aldehyde1 Nucleophilic Attack Intermediate1 Tetrahedral Intermediate Breslow Breslow Intermediate Intermediate1->Breslow Proton Transfer Aldehyde2 Aldehyde (RCHO) Breslow->Aldehyde2 Nucleophilic Attack Intermediate2 Adduct Product α-Hydroxy Ketone Intermediate2->Product Proton Transfer & Catalyst Elimination Product->NHC Regeneration Azolium Azolium Precursor Azolium->NHC Deprotonation Base Base Base->NHC

Benzoin Condensation Catalytic Cycle

Experimental Protocol: Benzoin Condensation of Benzaldehyde

This protocol provides a general procedure for the NHC-catalyzed benzoin condensation of benzaldehyde.[12][13]

Materials:

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) or other suitable azolium salt

  • Potassium tert-butoxide (KOtBu) or another suitable base

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add the NHC precursor (e.g., IPr·HCl, 0.1 mmol, 5 mol%) and potassium tert-butoxide (0.1 mmol, 5 mol%) to a flame-dried vial equipped with a stir bar.

  • Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 30 minutes to generate the active NHC catalyst.

  • To this solution, add benzaldehyde (2.0 mmol, 1.0 equiv.) via syringe.

  • Seal the vial and continue stirring at room temperature. Monitor the reaction progress by TLC.

  • Upon completion (typically 2-12 hours), quench the reaction by adding a few drops of water.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford benzoin as a white solid.

Quantitative Data:

NHC PrecursorBaseSolventTime (h)Yield (%)Reference
Thiazolium saltDBUTHF1285[11]
Imidazolium saltKOtBuTHF295[12]
Triazolium saltCs₂CO₃CH₃CN692[4]
B. The Stetter Reaction: Conjugate Addition of Aldehydes

The Stetter reaction is a powerful C-C bond-forming reaction that involves the NHC-catalyzed conjugate addition of an aldehyde to a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile, to produce a 1,4-dicarbonyl compound.[14][15]

Mechanism and Rationale:

Similar to the benzoin condensation, the Stetter reaction proceeds through the formation of the Breslow intermediate. However, instead of attacking another aldehyde, the Breslow intermediate undergoes a Michael-type 1,4-addition to an activated alkene. Subsequent proton transfer and elimination of the NHC catalyst furnishes the 1,4-dicarbonyl product.[14]

G cluster_cycle Stetter Reaction Catalytic Cycle NHC Free NHC Aldehyde Aldehyde (RCHO) NHC->Aldehyde Nucleophilic Attack Breslow Breslow Intermediate Aldehyde->Breslow Proton Transfer Michael_Acceptor Michael Acceptor Breslow->Michael_Acceptor 1,4-Addition Adduct Enolate Intermediate Product 1,4-Dicarbonyl Adduct->Product Proton Transfer & Catalyst Elimination Product->NHC Regeneration Azolium Azolium Precursor Azolium->NHC Deprotonation Base Base Base->NHC

Stetter Reaction Catalytic Cycle

Experimental Protocol: Intermolecular Stetter Reaction

This protocol describes a general procedure for the intermolecular Stetter reaction between an aldehyde and a Michael acceptor.[16]

Materials:

  • 1,3,4,5-Tetramethyl-2,3-dihydro-1H-imidazol-2-ylidene (or a suitable azolium salt and base)

  • Anhydrous dichloromethane (DCM)

  • Aromatic or aliphatic aldehyde

  • α,β-Unsaturated ketone (e.g., chalcone)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the NHC catalyst (e.g., 1,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-2-ylidene, 0.1 mmol, 10 mol%). If using an azolium salt, pre-mix with a suitable base in the solvent for 30 minutes.

  • Add anhydrous DCM (2.0 mL).

  • Add the aldehyde (1.0 mmol, 1.0 equiv.) and the Michael acceptor (1.2 mmol, 1.2 equiv.) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • Upon completion (typically 4-24 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the 1,4-dicarbonyl compound.

Quantitative Data:

AldehydeMichael AcceptorNHC CatalystTime (h)Yield (%)Reference
BenzaldehydeChalconeThiazolium-derived1290[14]
CinnamaldehydeMethyl vinyl ketoneTriazolium-derived885[16]
FurfuralPhenyl vinyl sulfoneImidazolium-derived2478[4]

III. NHCs as Ligands in Transition Metal Catalysis

The strong σ-donating ability of NHCs makes them excellent ligands for transition metals, often leading to more stable and active catalysts compared to traditional phosphine ligands.[1]

A. NHC-Palladium Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. NHC-Pd complexes have proven to be highly effective catalysts for this reaction, particularly with challenging substrates like aryl chlorides.[1][6]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol provides a general procedure for the NHC-Pd catalyzed Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid.[6]

Materials:

  • [(IPr)PdCl₂(aniline)] or other suitable NHC-Pd precatalyst

  • Aryl chloride

  • Arylboronic acid

  • Potassium tert-butoxide (KOtBu)

  • Water or an organic solvent like THF or dioxane

Procedure:

  • To a Schlenk flask, add the NHC-Pd precatalyst (e.g., [(IPr)PdCl₂(aniline)], 0.02 mmol, 2 mol%), the aryl chloride (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium tert-butoxide (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., water or THF, 3 mL).

  • Heat the reaction mixture to 80 °C and stir. Monitor the reaction by TLC or GC-MS.

  • Upon completion (typically 1-12 hours), cool the reaction to room temperature and add water.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the biaryl product.

B. NHC-Copper Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition, or "click" reaction, is a highly efficient and versatile method for forming 1,2,3-triazoles. NHC-Cu complexes have been shown to be highly active catalysts for this transformation.[17]

Experimental Protocol: NHC-Cu Catalyzed Click Reaction

This protocol outlines a general procedure for the NHC-Cu catalyzed cycloaddition of an azide and a terminal alkyne.[18][17]

Materials:

  • [CuI(IPr)] or other suitable NHC-Cu complex

  • Azide

  • Terminal alkyne

  • tert-Butanol/water (1:1) or another suitable solvent system

Procedure:

  • To a vial, add the NHC-Cu catalyst (e.g., [CuI(IPr)], 0.01 mmol, 1 mol%), the azide (1.0 mmol, 1.0 equiv.), and the terminal alkyne (1.1 mmol, 1.1 equiv.).

  • Add the solvent (e.g., t-BuOH/H₂O 1:1, 2 mL).

  • Stir the reaction mixture at room temperature. The reaction is often very fast and can be complete within minutes to a few hours. Monitor by TLC.

  • Upon completion, add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The product can often be obtained in high purity without further purification. If necessary, purify by flash column chromatography or recrystallization.

IV. Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the azolium salt precursor is pure and dry. The base used for in situ generation should be strong enough to deprotonate the precursor. Consider using a pre-formed, isolated NHC if base-sensitive functional groups are present. For air-sensitive reactions, ensure all glassware is properly dried and the reaction is performed under a positive pressure of inert gas.[19][20]

    • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Screen a range of polar aprotic (e.g., THF, DCM, MeCN) and protic solvents.

    • Temperature: Some NHC-catalyzed reactions require heating to proceed at a reasonable rate.

  • Side Reactions:

    • Benzoin Self-Condensation: In cross-benzoin or Stetter reactions, self-condensation of the aldehyde can be a competing side reaction. This can sometimes be minimized by slow addition of the aldehyde or by using a catalyst that selectively forms the Breslow intermediate with one aldehyde over the other.[4]

    • Catalyst Decomposition: NHCs can be susceptible to oxidation, especially in the presence of air and certain oxidizing agents.[21] Ensure reactions are run under an inert atmosphere if necessary. The stability of the NHC can be enhanced by bulky substituents on the nitrogen atoms.

V. Conclusion

N-heterocyclic carbenes have revolutionized modern organic synthesis, providing access to a vast array of chemical transformations with high efficiency and selectivity. This guide has provided a practical framework for understanding and implementing some of the most important NHC-based reactions. By understanding the underlying principles of catalyst generation, handling, and reactivity, researchers can confidently employ these powerful tools to accelerate their discovery and development efforts. The continued exploration of new NHC architectures and their application in novel catalytic cycles promises to further expand the synthetic chemist's toolkit for years to come.

References

Experimental procedure for synthesizing quinazoline derivatives from fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: A Detailed Experimental Guide to the Synthesis of 4-Anilino-5-fluoroquinazoline Derivatives from Fluoroaniline

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Quinazolines

Quinazoline and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2][3][4] Several FDA-approved drugs, such as gefitinib and erlotinib, feature the quinazoline framework and function as potent tyrosine kinase inhibitors in cancer therapy.[3]

The strategic incorporation of fluorine atoms into drug candidates is a widely employed technique to enhance pharmacological profiles. The introduction of a fluoro group, as seen when using fluoroaniline as a precursor, can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[5] This guide provides a comprehensive, field-proven protocol for the synthesis of 4-anilino-5-fluoroquinazoline derivatives, a class of compounds with significant therapeutic potential. We will detail a robust two-step synthesis, beginning with the preparation of a key 4-chloro-5-fluoroquinazoline intermediate, followed by its reaction with a substituted fluoroaniline.

Overall Synthetic Strategy

The synthesis follows a logical and efficient two-step pathway. First, a quinazolinone precursor is converted into a more reactive 4-chloroquinazoline intermediate. This intermediate then undergoes a nucleophilic aromatic substitution (SNAr) reaction with a fluoroaniline to yield the final target compound. This approach is highly versatile and widely documented for creating libraries of 4-anilinoquinazoline derivatives for drug discovery.[6]

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Final Product Synthesis cluster_2 Analysis A 5-Fluoroquinazolin-4(3H)-one B 4-Chloro-5-fluoroquinazoline A->B  POCl₃, DIPEA   D Target 4-(Fluoroanilino)-5-fluoroquinazoline B->D  Nucleophilic Aromatic Substitution   C Fluoroaniline Derivative C->D E Purification & Characterization (NMR, MS, IR) D->E

Caption: Overall workflow for the synthesis of 4-(Fluoroanilino)-5-fluoroquinazoline.

Part A: Synthesis of 4-Chloro-5-fluoroquinazoline Intermediate

Rationale: The conversion of the hydroxyl group in the quinazolinone to a chloro group is a critical activation step. The chlorine atom is an excellent leaving group, facilitating the subsequent nucleophilic substitution by the aniline nitrogen. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this transformation. N,N-Diisopropylethylamine (DIPEA) is added as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing unwanted side reactions.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
5-Fluoroquinazolin-4(3H)-one321-30-2164.14Starting material, solid
Phosphorus Oxychloride (POCl₃)10025-87-3153.33Chlorinating agent, corrosive, fuming liquid
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Non-nucleophilic base, liquid
Toluene108-88-392.14Anhydrous solvent
Dichloromethane (DCM)75-09-284.93Extraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)N/AN/AAqueous solution for quenching
BrineN/AN/ASaturated NaCl solution for washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent, solid
Experimental Protocol: Part A
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-fluoroquinazolin-4(3H)-one (1.0 eq) and anhydrous toluene (20 mL).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the suspension. Stir for 5 minutes.

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise to the stirred mixture at room temperature. Causality Note: This reaction is exothermic; slow addition is crucial to maintain control.

  • Heating: Heat the reaction mixture to 85 °C and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Quenching): Cool the reaction mixture to 0 °C using an ice bath. Slowly and carefully pour the mixture into a beaker containing crushed ice and saturated sodium bicarbonate (NaHCO₃) solution. Safety Note: This neutralizes excess POCl₃ and is highly exothermic. Perform in a fume hood with caution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude 4-chloro-5-fluoroquinazoline, which can often be used in the next step without further purification.

Part B: Synthesis of 4-(Fluoroanilino)-5-fluoroquinazoline

Reaction Mechanism: This step is a classic Nucleophilic Aromatic Substitution (SNAr). The nitrogen atom of the fluoroaniline acts as a nucleophile, attacking the electron-deficient C4 carbon of the quinazoline ring. The electron-withdrawing nature of the ring nitrogens and the fluorine atom activates this position for attack. The chloride ion is subsequently eliminated to form the final product.

Caption: Mechanism for the Nucleophilic Aromatic Substitution (SNAr) reaction.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
4-Chloro-5-fluoroquinazoline(From Part A)182.58Intermediate, solid
Substituted FluoroanilineVariesVariesNucleophile, e.g., 4-fluoroaniline
Isopropanol (IPA) or Acetonitrile (MeCN)67-63-060.10Reaction solvent
Hydrochloric Acid (HCl) in DioxaneN/AN/AAcid catalyst (optional, as salt)
Ethyl Acetate (EtOAc)141-78-688.11Eluent for chromatography
Hexanes110-54-386.18Eluent for chromatography
Experimental Protocol: Part B
  • Reaction Setup: In a microwave vial or a sealed tube, combine the 4-chloro-5-fluoroquinazoline intermediate (1.0 eq) and the desired substituted fluoroaniline (1.1 eq).

  • Solvent Addition: Add a suitable solvent such as isopropanol (IPA) or acetonitrile (MeCN) (0.2 M concentration). If using the aniline hydrochloride salt, it can be added directly.[6]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 80-120 °C for 30-60 minutes.[6] Causality Note: Microwave heating significantly accelerates the SNAr reaction, reducing reaction times from hours to minutes compared to conventional heating. Alternatively, the reaction can be refluxed in isopropanol for several hours.

  • Product Precipitation: After cooling to room temperature, the product often precipitates from the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold isopropanol or diethyl ether to remove any unreacted starting materials.

  • Purification: If necessary, the crude product can be further purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-(fluoroanilino)-5-fluoroquinazoline derivative.[7][8][9]

Expected Analytical Data
TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)Quinazoline Protons: Aromatic protons on the quinazoline core will appear between δ 7.5-8.5 ppm. Aniline Protons: Protons on the fluoroaniline ring will appear in the aromatic region, with coupling patterns dependent on substitution. N-H Proton: A broad singlet for the N-H proton, typically downfield (> δ 9.0 ppm).[10]
¹³C NMR (100 MHz, DMSO-d₆)Aromatic carbons will appear between δ 110-160 ppm. Carbons bonded to fluorine will show characteristic C-F coupling (large ¹JCF and smaller ²JCF, ³JCF couplings).[9][10]
Mass Spectrometry (MS) The mass spectrum (typically ESI+) should show a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of the target compound.[10]
Infrared (IR) Spectroscopy N-H Stretch: A characteristic absorption band around 3300-3400 cm⁻¹. C=N/C=C Stretches: Aromatic ring stretches in the 1500-1650 cm⁻¹ region. C-F Stretch: A strong absorption band in the 1100-1300 cm⁻¹ region.[10]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All operations, especially those involving phosphorus oxychloride and volatile organic solvents, must be performed in a well-ventilated chemical fume hood.

  • Reagent Handling: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional safety guidelines.

References

Application Notes and Protocols: Palladium-Catalyzed C-N Cross-Coupling with 2,4-Dibromo-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of C-N Cross-Coupling on Polyfunctionalized Scaffolds

The palladium-catalyzed C-N cross-coupling reaction, particularly the Buchwald-Hartwig amination, stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2][3] This methodology is of paramount importance in the pharmaceutical and materials science sectors, where arylamine moieties are ubiquitous structural motifs. The substrate, 2,4-dibromo-6-fluoroaniline, represents a highly versatile building block. Its three distinct functional handles—an amino group and two chemically non-equivalent bromine atoms, all modulated by the electronic influence of a fluorine substituent—offer a platform for the synthesis of complex, differentially substituted aniline derivatives.

This guide provides a comprehensive technical overview and detailed protocols for the palladium-catalyzed C-N cross-coupling of this compound. We will delve into the mechanistic underpinnings of the reaction, explore the critical issue of regioselectivity, and present field-proven protocols for both selective mono-amination and exhaustive di-amination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species.[1][2] Understanding this cycle is crucial for rational catalyst and condition selection.

A generalized catalytic cycle for the Buchwald-Hartwig amination is as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the arylamine product and regenerating the active Pd(0) catalyst.

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material. The choice of a bulky, electron-rich phosphine ligand is critical to promote the desired reductive elimination and suppress such unwanted pathways.

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Amido Palladium-Amido Complex OxAdd->Amido Amine Coordination & Deprotonation BaseH [Base-H]⁺Br⁻ OxAdd->BaseH Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product ArX Ar-Br ArX->OxAdd Amine R₂NH Amine->OxAdd Base Base Base->OxAdd

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Controlling Regioselectivity with this compound

A key challenge when working with polyhalogenated substrates is achieving selective functionalization at a single position. In the case of this compound, the two bromine atoms at the C2 and C4 positions exhibit different reactivities.

Several factors influence this regioselectivity:

  • Steric Hindrance: The bromine atom at the C2 position is flanked by a fluorine atom and an amino group, making it significantly more sterically hindered than the bromine at the C4 position. Palladium catalysts, particularly those with bulky phosphine ligands, are sensitive to steric hindrance.

  • Electronic Effects: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect. The amino group is a strong electron-donating group via resonance. The interplay of these electronic effects modulates the electron density at the C2 and C4 positions, influencing the rate of oxidative addition.

Based on these principles, it is hypothesized that the C4-position is more susceptible to palladium-catalyzed C-N cross-coupling due to its lower steric encumbrance. The bulky catalyst is more likely to access the C4-Br bond. To achieve selective mono-amination at this position, careful control of reaction conditions, particularly stoichiometry and reaction time, is essential.

Experimental Protocols

The following protocols are designed as robust starting points for the C-N cross-coupling of this compound. Optimization may be required for specific amine coupling partners.

Protocol 1: Selective Mono-amination at the C4-Position

This protocol aims to selectively couple an amine at the less sterically hindered C4-position.

Mono-amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Pd catalyst, ligand, base, and this compound in a dry flask. inert Evacuate and backfill the flask with an inert gas (e.g., Argon). reagents->inert add_reagents Add anhydrous solvent and the amine coupling partner. inert->add_reagents heat Heat the reaction mixture with vigorous stirring. add_reagents->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool quench Quench the reaction and perform an aqueous work-up. cool->quench purify Purify the crude product by column chromatography. quench->purify

Caption: General workflow for the mono-amination protocol.

Materials and Reagents:

Reagent/MaterialSuggested SupplierGrade
This compoundCommercial source>98%
Palladium(II) acetate (Pd(OAc)₂)Commercial sourceCatalyst grade
XPhosCommercial source>98%
Sodium tert-butoxide (NaOtBu)Commercial source>97%, stored under inert atmosphere
Amine coupling partnerCommercial sourceAnhydrous
TolueneCommercial sourceAnhydrous, <50 ppm H₂O
Inert gas (Argon or Nitrogen)-High purity
Standard laboratory glassware-Oven-dried

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Through the septum, add the amine coupling partner (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure consumption of the starting material and to minimize the formation of the di-aminated product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with a saturated aqueous solution of ammonium chloride (15 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated product.

Protocol 2: Di-amination

This protocol is designed to substitute both bromine atoms.

Materials and Reagents:

The materials are the same as in Protocol 1, with adjustments to stoichiometry.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.04 mmol, 4 mol%), XPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Reagent Addition: Add the amine coupling partner (2.5 mmol, 2.5 equiv) and anhydrous toluene (8 mL).

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction until the complete consumption of the mono-aminated intermediate is observed.

  • Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.

Summary of Reaction Parameters:

ParameterSelective Mono-aminationDi-amination
SubstrateThis compound (1.0 equiv)This compound (1.0 equiv)
Amine1.2 equiv2.5 equiv
Pd(OAc)₂2 mol%4 mol%
XPhos4 mol%8 mol%
NaOtBu1.4 equiv3.0 equiv
SolventAnhydrous TolueneAnhydrous Toluene
Temperature100 °C110 °C
Time4-12 h12-24 h

Trustworthiness and Self-Validation: Optimizing for Regioselectivity

The protocols provided are based on established principles of Buchwald-Hartwig amination. However, for a given amine, empirical optimization is recommended to maximize the yield and selectivity of the desired product.

Key Parameters for Optimization:

  • Ligand Screening: While XPhos is a robust and generally effective ligand, other bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos could offer improved selectivity or reactivity for certain substrates.[4]

  • Base: Strong, non-nucleophilic bases are essential. While NaOtBu is a standard choice, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be screened.

  • Solvent: Toluene and dioxane are common solvents. The choice of solvent can influence the solubility of the catalyst and reagents, thereby affecting the reaction rate and selectivity.

  • Temperature and Reaction Time: Lowering the temperature and shortening the reaction time will favor mono-amination. Conversely, higher temperatures and longer reaction times will promote di-amination. A time-course study is highly recommended to determine the optimal reaction time for mono-amination.

By systematically varying these parameters, a self-validating system can be established to ensure the reproducibility and efficiency of the C-N cross-coupling on this valuable scaffold.

References

Application Notes and Protocols for the Use of 2,4-Dibromo-6-fluoroaniline in Hole-Transporting Materials for OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic Functionalization of Aniline for Advanced Hole-Transporting Materials

The rational design of organic semiconductors is paramount for the advancement of organic light-emitting diode (OLED) technology. Hole-transporting materials (HTMs) play a critical role in the efficiency, stability, and overall performance of OLED devices by facilitating the injection and transport of positive charge carriers (holes) from the anode to the emissive layer.[1][2] The molecular architecture of an HTM dictates its fundamental electronic and physical properties, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, hole mobility, and morphological stability.[3]

2,4-Dibromo-6-fluoroaniline emerges as a strategically versatile building block for the synthesis of novel triarylamine-based HTMs. The presence of two bromine atoms at the C2 and C4 positions offers distinct advantages for sequential, regioselective cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling. This allows for the precise construction of complex, non-symmetric molecular architectures. The fluorine substituent at the C6 position is not merely a passive spectator; its high electronegativity can be leveraged to fine-tune the HOMO energy level of the final HTM, which is a critical parameter for efficient hole injection from the anode.[4] Furthermore, fluorination can enhance the thermal and morphological stability of the material, contributing to the longevity of the OLED device.[4]

This document provides a comprehensive guide for researchers, chemists, and materials scientists on the utilization of this compound in the synthesis of advanced HTMs for OLED applications. We will delve into the synthetic strategies, provide detailed experimental protocols, and discuss the characterization and application of these materials in OLED devices.

Synthetic Strategy: A Stepwise Approach to Asymmetric Triarylamines

The synthesis of a high-performance HTM from this compound can be envisioned as a two-step cross-coupling process. The differential reactivity of the C-Br bonds, influenced by the electronic effects of the amino and fluoro groups, can be exploited for regioselective functionalization. Typically, the C-Br bond at the C4 position is more susceptible to oxidative addition in palladium-catalyzed reactions compared to the more sterically hindered C2 position. This allows for a sequential introduction of different aryl or diarylamine moieties.

A plausible synthetic route involves an initial Buchwald-Hartwig amination at the C4 position, followed by a second Buchwald-Hartwig amination or a Suzuki coupling at the C2 position. This stepwise approach enables the synthesis of asymmetric triarylamines with tailored electronic and steric properties.

Experimental Protocols

Protocol 1: Synthesis of a Diarylamine Intermediate via Regioselective Buchwald-Hartwig Amination

This protocol describes the synthesis of a key intermediate, 4-bromo-N,N-di(p-tolyl)-2-fluoroaniline, through a regioselective Buchwald-Hartwig amination at the C4 position of this compound.

Materials:

  • This compound

  • Di-p-tolylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), di-p-tolylamine (1.1 equiv.), sodium tert-butoxide (1.4 equiv.), Pd(OAc)₂ (0.02 equiv.), and Xantphos (0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 24 hours under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with dichloromethane and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.[5]

Protocol 2: Synthesis of the Final Hole-Transporting Material via a Second Buchwald-Hartwig Amination

This protocol outlines the synthesis of a final HTM by coupling the previously synthesized diarylamine intermediate with another amine, for instance, carbazole, at the C2 position.

Materials:

  • 4-bromo-N,N-di(p-tolyl)-2-fluoroaniline (from Protocol 1)

  • Carbazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos

  • Potassium phosphate (K₃PO₄)

  • Anhydrous dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 4-bromo-N,N-di(p-tolyl)-2-fluoroaniline (1.0 equiv.), carbazole (1.2 equiv.), potassium phosphate (2.0 equiv.), Pd(OAc)₂ (0.03 equiv.), and BrettPhos (0.06 equiv.).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Solvent Addition: Add anhydrous dioxane to the reaction mixture.

  • Reaction: Heat the mixture to 100 °C and stir for 48 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1. Recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) may be necessary to obtain a highly pure product.[5]

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_start Starting Material cluster_reagents1 Protocol 1 Reagents cluster_intermediate Intermediate cluster_reagents2 Protocol 2 Reagents cluster_final Final HTM A This compound C 4-bromo-N,N-di(p-tolyl)-2-fluoroaniline A->C Buchwald-Hartwig Amination (C4-selective) B Di-p-tolylamine Pd(OAc)₂, Xantphos, NaOtBu E Final Hole-Transporting Material C->E Buchwald-Hartwig Amination (C2) D Carbazole Pd(OAc)₂, BrettPhos, K₃PO₄

Caption: Synthetic route to a novel HTM from this compound.

Characterization of the Synthesized Hole-Transporting Material

A thorough characterization of the synthesized HTM is essential to validate its structure and evaluate its properties for OLED applications.

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural confirmationPeaks corresponding to the protons and carbons of the final molecule, confirming the successful coupling reactions.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the calculated mass of the HTM.
UV-Vis Spectroscopy To determine the optical bandgapAbsorption maxima in the UV region, allowing for the calculation of the optical bandgap.
Cyclic Voltammetry (CV) To determine HOMO/LUMO energy levelsOxidation and reduction potentials from which the HOMO and LUMO energy levels can be calculated.[6]
Thermogravimetric Analysis (TGA) To assess thermal stabilityHigh decomposition temperature, indicating good thermal stability required for OLED device fabrication and operation.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg)A high Tg is desirable for maintaining a stable amorphous film morphology in the solid state.

Application in OLED Devices: Fabrication and Performance Evaluation

The performance of the synthesized HTM should be evaluated by incorporating it into a multilayer OLED device.

Protocol 3: OLED Device Fabrication

A standard device architecture for evaluating a new HTM is as follows: ITO / HTL / Emissive Layer / Electron-Transporting Layer (ETL) / Cathode.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Synthesized HTM

  • Emissive material (e.g., Alq₃)

  • Electron-transporting material (e.g., TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • High-vacuum thermal evaporation system

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • HTL Deposition: Deposit a thin layer (typically 30-50 nm) of the synthesized HTM onto the ITO substrate by thermal evaporation under high vacuum.

  • Emissive Layer Deposition: Subsequently, deposit the emissive layer (e.g., 30 nm of Alq₃).

  • ETL Deposition: Deposit the electron-transporting layer (e.g., 20 nm of TPBi).

  • Cathode Deposition: Finally, deposit a LiF/Al cathode (e.g., 1 nm LiF / 100 nm Al) through a shadow mask to define the active area of the device.

Expected Performance and Data Presentation

The performance of the OLED device can be characterized by its current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and power efficiency.

Parameter Description Typical Values for a Good HTM
Turn-on Voltage (Von) The voltage at which the device begins to emit light.< 5 V
Maximum Luminance (Lmax) The maximum brightness achieved by the device.> 10,000 cd/m²[1]
Maximum Current Efficiency (ηc) The ratio of luminance to current density.> 5 cd/A[1]
Maximum Power Efficiency (ηp) The ratio of luminance to input power.> 3 lm/W[2]
External Quantum Efficiency (EQE) The ratio of emitted photons to injected electrons.> 5% for fluorescent emitters

Causality and Rationale Behind Experimental Choices

  • Choice of this compound: The dibromo functionality allows for a stepwise, regioselective synthesis of asymmetric HTMs. The fluorine atom helps to lower the HOMO energy level for better energy level alignment with the anode and can improve material stability.[4]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds with high yields and excellent functional group tolerance.[7]

  • Choice of Ligands (Xantphos, BrettPhos): The selection of appropriate phosphine ligands is crucial for the efficiency of the Buchwald-Hartwig reaction. Bulky, electron-rich ligands like Xantphos and BrettPhos are known to promote the oxidative addition and reductive elimination steps in the catalytic cycle.

  • Thermal Evaporation for Device Fabrication: This technique allows for the deposition of uniform, high-quality thin films of organic materials, which is essential for the fabrication of high-performance OLEDs.

Troubleshooting

Problem Possible Cause Solution
Low yield in coupling reactions Inactive catalyst, poor quality reagents or solvent, insufficient inert atmosphere.Use fresh catalyst and high-purity, anhydrous reagents and solvents. Ensure a rigorously inert atmosphere throughout the reaction.
Poor film quality of HTL Low glass transition temperature of the HTM, improper deposition rate.Optimize the molecular design to increase Tg. Control the deposition rate during thermal evaporation.
High turn-on voltage in OLED Poor energy level alignment between ITO and HTM, or HTM and emissive layer.Modify the HTM structure to adjust the HOMO level. Introduce a hole-injection layer (HIL) between the ITO and HTL.
Low device efficiency Imbalanced charge injection/transport, exciton quenching at the interfaces.Adjust the layer thicknesses of the HTL and ETL to achieve charge balance. Introduce an electron-blocking layer.

Conclusion

This compound is a highly promising precursor for the synthesis of a new generation of hole-transporting materials for OLEDs. Its unique substitution pattern allows for the construction of complex, asymmetric triarylamine structures with tunable electronic properties. The strategic incorporation of fluorine can lead to HTMs with deep HOMO levels and enhanced stability, ultimately contributing to the development of more efficient and durable OLED devices. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the potential of this versatile building block in the field of organic electronics.

References

Application Notes & Protocols: Enhancing Perovskite Solar Cell Performance and Stability with 2,4-Dibromo-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Perovskite Challenge and the Promise of Surface Passivation

Perovskite solar cells (PSCs) have emerged as a revolutionary photovoltaic technology, demonstrating remarkable power conversion efficiencies (PCEs) that rival traditional silicon-based cells. However, the long-term stability of perovskite materials remains a significant hurdle for their commercialization.[1][2] The ionic nature of the perovskite crystal lattice makes it prone to the formation of surface defects, such as uncoordinated lead (Pb2+) ions and halide vacancies.[3][4] These defects act as non-radiative recombination centers for charge carriers, diminishing the open-circuit voltage (Voc) and fill factor (FF) of the solar cell, and also serve as initiation sites for material degradation when exposed to environmental factors like moisture and oxygen.[1][5]

Surface passivation has proven to be an effective strategy to mitigate these issues.[5][6] By treating the perovskite film with specific organic molecules, these surface defects can be neutralized, leading to enhanced charge carrier lifetimes, improved device performance, and greater stability. Halogenated organic molecules, particularly those containing aniline moieties, have shown significant promise as passivating agents.[6][7] This document provides a detailed guide on the application of 2,4-Dibromo-6-fluoroaniline as a novel surface passivating agent for perovskite solar cells. We will delve into the underlying scientific principles, provide a comprehensive experimental protocol, and outline the expected outcomes based on analogous studies with similar compounds.

Scientific Rationale: The Multifaceted Role of this compound

The efficacy of this compound as a passivating agent stems from the synergistic effects of its functional groups: the amino (-NH2) group, the fluorine (-F) atom, and the two bromine (-Br) atoms. While direct studies on this specific molecule are emerging, its mechanism can be inferred from extensive research on similar halogenated anilines.[6][7]

The primary passivation mechanism involves a Lewis acid-base interaction between the lone pair of electrons on the nitrogen atom of the amino group and the undercoordinated Pb2+ ions on the perovskite surface.[6] This coordination bond effectively neutralizes the Pb2+ defect sites, which are major traps for electrons.

Furthermore, the highly electronegative fluorine atom can form hydrogen bonds with the organic cations (e.g., formamidinium or methylammonium) within the perovskite structure.[6] This interaction helps to stabilize the perovskite lattice and restrict ion migration, a key factor in material degradation. The presence of bromine atoms can also contribute to defect passivation and may influence the electronic band alignment at the interface, potentially facilitating more efficient charge extraction. Halide ion passivation, in general, is a known strategy to improve the stability and efficiency of perovskite solar cells.[8][9]

The proposed passivation mechanism is visualized in the diagram below:

Passivation Mechanism of this compound cluster_perovskite Perovskite Surface cluster_molecule This compound Pb_defect Uncoordinated Pb²⁺ Organic_Cation Organic Cation (e.g., FA⁺) Aniline Amino Group (-NH₂) Aniline->Pb_defect Lewis Acid-Base Interaction (Coordinate Bond) Fluorine Fluoro Group (-F) Fluorine->Organic_Cation Hydrogen Bonding Bromine Bromo Groups (-Br) Experimental Workflow for Surface Passivation Start Start Spin_Coat_Perovskite Fabricate Perovskite Film Start->Spin_Coat_Perovskite Prepare_Solution Prepare 0.5 mg/mL this compound in IPA Transfer_Glovebox Transfer to Glovebox Prepare_Solution->Transfer_Glovebox Spin_Coat_Perovskite->Prepare_Solution Apply_Solution Apply Passivation Solution Transfer_Glovebox->Apply_Solution Spin_Coat_Passivation Spin-Coat at 4000 rpm for 30s Apply_Solution->Spin_Coat_Passivation Anneal Anneal at 100°C for 10 min Spin_Coat_Passivation->Anneal Cool_Down Cool to Room Temperature Anneal->Cool_Down Deposit_HTL Deposit Hole Transport Layer Cool_Down->Deposit_HTL Deposit_Contact Deposit Metal Contact Deposit_HTL->Deposit_Contact End End Deposit_Contact->End

References

Application Note & Protocols: Strategic Derivatization of 2,4-Dibromo-6-fluoroaniline for Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

2,4-Dibromo-6-fluoroaniline is a pivotal building block in contemporary medicinal chemistry. Its trifunctional nature—comprising two differentially reactive bromine atoms, a modulating fluorine atom, and a versatile amino group—offers a rich platform for constructing diverse molecular architectures. This guide provides an in-depth exploration of key derivatization strategies for this scaffold, focusing on palladium-catalyzed cross-coupling reactions. We present detailed, field-proven protocols for site-selective Suzuki-Miyaura and Buchwald-Hartwig amination reactions, explaining the underlying principles and experimental causality. The aim is to equip researchers with the practical knowledge to leverage this versatile intermediate in drug discovery programs.

Introduction: The Strategic Value of this compound

The design of novel therapeutic agents often relies on the use of highly functionalized and strategically substituted aromatic cores. This compound has emerged as a particularly valuable starting material due to several key features:

  • Orthogonal Halogen Reactivity: The two bromine atoms at the C2 and C4 positions exhibit different steric and electronic environments. This differential reactivity can be exploited for sequential, site-selective functionalization, enabling the controlled construction of complex molecules.

  • Fluorine Substitution: The fluorine atom at the C6 position significantly influences the molecule's physicochemical properties. It can enhance metabolic stability, improve membrane permeability, and modulate pKa, all of which are critical parameters in drug design.[1] The incorporation of fluorine is a well-established strategy in modern pharmaceuticals to enhance pharmacokinetic and pharmacodynamic profiles.[1]

  • Nucleophilic Amino Group: The primary amine at C1 serves as a versatile handle for a wide array of chemical transformations, including amidation, sulfonylation, and further cross-coupling reactions, allowing for the introduction of diverse pharmacophoric elements.

This combination of features makes this compound an ideal starting point for generating libraries of compounds for screening and lead optimization in various therapeutic areas.

Core Derivatization Strategies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[2][3] For this compound, these methods provide a reliable and modular approach to introduce a wide range of substituents.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid or ester.[4][5] Its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids make it a cornerstone of medicinal chemistry.[3]

Mechanistic Rationale: The catalytic cycle typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4][5] The choice of ligand, base, and solvent is critical for achieving high efficiency and selectivity.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Work-up & Purification A This compound F Inert Atmosphere (N2/Ar) A->F B Arylboronic Acid B->F C Pd Catalyst & Ligand C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F G Heating (e.g., 80-100 °C) F->G Reaction Mixture H Aqueous Work-up G->H Crude Product I Extraction H->I J Column Chromatography I->J K Product Isolation J->K

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Protocol 1: Site-Selective Mono-Arylation of this compound

This protocol details the preferential coupling at the C4 position, which is generally more reactive due to lower steric hindrance compared to the C2 position adjacent to the bulky amino and fluoro groups.

Component Molar Eq. Amount Notes
This compound1.0(e.g., 1.0 mmol, 269 mg)Starting material.
Arylboronic Acid1.1 - 1.2(e.g., 1.1-1.2 mmol)Coupling partner.
Pd(dppf)Cl₂0.03 - 0.05(e.g., 0.03-0.05 mmol)Palladium catalyst.
Potassium Carbonate (K₂CO₃)2.0 - 3.0(e.g., 2.0-3.0 mmol)Base for activation of boronic acid.[6]
1,4-Dioxane / H₂O-(e.g., 4:1 ratio, 5 mL)Solvent system. Water is often crucial.[5]

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the vial.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation and deactivation of the Pd(0) species.

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water, 4:1) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 90-100 °C. Stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired mono-arylated product.

Expert Insight: The choice of a bulky phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) helps to stabilize the palladium catalyst and facilitate the reductive elimination step. Using slightly more than one equivalent of the boronic acid ensures complete consumption of the starting material without promoting significant di-substitution, especially at moderate temperatures and shorter reaction times.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[7] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[2][7]

Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation by a strong base, and reductive elimination.[8] The choice of base is particularly crucial in this reaction; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly employed to deprotonate the amine or the intermediate palladium complex.[8]

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Work-up & Purification A Aryl Halide (e.g., mono-arylated product) F Inert Atmosphere (Glovebox/Schlenk) A->F B Amine (Primary/Secondary) B->F C Pd Pre-catalyst & Ligand C->F D Strong Base (e.g., NaOtBu) D->F E Anhydrous Solvent (e.g., Toluene) E->F G Heating (e.g., 80-110 °C) F->G Reaction Mixture H Quenching G->H Crude Product I Filtration/Extraction H->I J Column Chromatography I->J K Product Isolation J->K

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 2: C-N Coupling on a Brominated Aniline Derivative

This protocol describes the amination of the remaining bromine on a mono-substituted derivative obtained from Protocol 1.

Component Molar Eq. Amount Notes
2-Bromo-4-aryl-6-fluoroaniline1.0(e.g., 1.0 mmol)Substrate from Protocol 1.
Amine (R₂NH)1.2 - 1.5(e.g., 1.2-1.5 mmol)Primary or secondary amine.
Pd₂(dba)₃0.01 - 0.02(e.g., 0.01-0.02 mmol)Palladium(0) source.
XPhos0.02 - 0.04(e.g., 0.02-0.04 mmol)Bulky phosphine ligand.
Sodium tert-butoxide (NaOtBu)1.4 - 2.0(e.g., 1.4-2.0 mmol)Strong, non-nucleophilic base.
Anhydrous Toluene-(e.g., 5 mL)Anhydrous solvent is critical.

Step-by-Step Methodology:

  • Vessel Preparation (Inert Atmosphere): Inside a glovebox, charge an oven-dried vial with the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and NaOtBu (1.4 eq).

  • Reagent Addition: Add anhydrous toluene, followed by the amine (1.2 eq).

  • Sealing and Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100-110 °C. Stir for 12-24 hours.

  • Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Trustworthiness and Causality: The use of a pre-catalyst system like Pd₂(dba)₃ with a sterically demanding biaryl phosphine ligand such as XPhos is crucial for high catalytic activity, especially with challenging substrates.[2] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[7] Anhydrous conditions and a strong base are non-negotiable for this reaction to proceed efficiently, as water can hydrolyze the base and poison the catalyst.

Conclusion

This compound serves as an exceptionally versatile platform for the synthesis of complex molecules in medicinal chemistry. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings provide reliable and reproducible methods for its derivatization. By understanding the causality behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt these procedures for the synthesis of novel compounds with therapeutic potential. The ability to perform site-selective modifications opens the door to a vast chemical space, making this scaffold a continued focus of drug discovery efforts.

References

Application Notes and Protocols: Leveraging Bromo-Fluoroaniline Precursors in the Synthesis of Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of Bromo-Fluoroanilines in Antiviral Drug Development

The relentless challenge of viral diseases necessitates the continuous innovation of synthetic methodologies for novel antiviral agents. Within the medicinal chemist's arsenal, halogenated organic compounds, particularly those containing fluorine and bromine, have proven to be invaluable. The strategic incorporation of fluorine atoms can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Simultaneously, the bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling and functional group transformations.

This technical guide focuses on the application of bromo-fluoroaniline precursors in the synthesis of antiviral agents. While direct, single-step transformations from these precursors to complex antiviral drugs are uncommon, they serve as crucial starting materials for the construction of key intermediates. This document will provide a detailed exploration of plausible synthetic routes, complete with step-by-step protocols and mechanistic insights, for the preparation of precursors to prominent antiviral drugs. We will also explore the broader utility of bromo-fluoroanilines in the synthesis of other antiviral compounds, underscoring their importance in modern drug discovery.

Core Concepts: Key Transformations of Bromo-Fluoroanilines

The versatility of bromo-fluoroanilines in organic synthesis stems from the distinct reactivity of the amino, bromo, and fluoro substituents on the aromatic ring. Understanding these key transformations is crucial for designing synthetic routes to complex target molecules.

  • Diazotization and Sandmeyer-type Reactions: The amino group of bromo-fluoroanilines can be readily converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups, including halogens, cyano, and hydroxyl groups.[3][4][5] This reaction is fundamental for replacing the amino group with other functionalities required for building the core structures of antiviral drugs.

  • Cross-Coupling Reactions: The bromine atom is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular scaffolds.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing fluorine atoms activates the aromatic ring towards nucleophilic attack, facilitating the displacement of other leaving groups.

Synthetic Route to a Key Precursor of Baloxavir Marboxil

Baloxavir marboxil is a novel anti-influenza drug that functions by inhibiting the cap-dependent endonuclease of the viral RNA polymerase. A key intermediate in its synthesis is 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol . While the industrial synthesis of this intermediate starts from 3,4-difluoro-2-methylbenzoic acid, we present a plausible multi-step synthetic route to a related precursor, 3,4-difluoro-2-methylbenzoic acid , starting from a commercially available bromo-fluoroaniline.

This proposed pathway highlights several key transformations of bromo-fluoroanilines.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="4-Bromo-2,5-difluoroaniline"]; B [label="4-Bromo-2,5-difluorotoluene"]; C [label="3,4-Difluoro-2-methylbenzoic acid"]; D [label="Key Intermediate for Baloxavir Marboxil"];

A -> B [label="Diazotization & Methylation (Multi-step)"]; B -> C [label="Oxidation"]; C -> D [label="Further Elaboration"]; }

Figure 1: Proposed synthetic workflow to a Baloxavir marboxil precursor.
Protocol 1: Synthesis of 4-Bromo-2,5-difluorotoluene from 4-Bromo-2,5-difluoroaniline (A Multi-step Approach)

This protocol outlines a conceptual pathway for the conversion of the aniline to a toluene derivative. Direct methylation of the diazonium salt is challenging. A more reliable, albeit longer, route involves the conversion of the amine to a more suitable functional group for methylation.

Step 1a: Diazotization and Iodination of 4-Bromo-2,5-difluoroaniline

The Sandmeyer reaction provides a reliable method to replace the amino group with an iodine atom.

  • Materials:

    • 4-Bromo-2,5-difluoroaniline

    • Hydrochloric acid (concentrated)

    • Sodium nitrite (NaNO₂)

    • Potassium iodide (KI)

    • Ice

    • Dichloromethane (CH₂Cl₂)

    • Sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

  • Procedure:

    • Suspend 4-Bromo-2,5-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Extract the product with dichloromethane.

    • Wash the organic layer with sodium thiosulfate solution to remove any residual iodine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-4-iodo-2,5-difluorobenzene.

Step 1b: Methylation via Cross-Coupling

The resulting aryl iodide can be methylated using a suitable organometallic reagent in a cross-coupling reaction.

  • Materials:

    • 1-Bromo-4-iodo-2,5-difluorobenzene

    • Methylmagnesium bromide (Grignard reagent) or other organomethyl reagent

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Anhydrous THF

  • Procedure:

    • Dissolve 1-bromo-4-iodo-2,5-difluorobenzene (1.0 eq) and the palladium catalyst (0.05 eq) in anhydrous THF under an inert atmosphere.

    • Slowly add the methylmagnesium bromide solution (1.2 eq) at room temperature.

    • Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain 4-Bromo-2,5-difluorotoluene.

Protocol 2: Oxidation of 4-Bromo-2,5-difluorotoluene to 3,4-Difluoro-2-methylbenzoic Acid

The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent. The position of the substituents will direct the final product to be a precursor for 3,4-difluoro-2-methylbenzoic acid after subsequent steps. A patent describes the oxidation of fluoro-substituted toluenes.[6]

  • Materials:

    • 4-Bromo-2,5-difluorotoluene

    • Potassium permanganate (KMnO₄) or other strong oxidizing agent

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Water

  • Procedure:

    • Prepare a solution of sodium hydroxide in water and add 4-Bromo-2,5-difluorotoluene (1.0 eq).

    • Heat the mixture to reflux.

    • Slowly add potassium permanganate (3.0-4.0 eq) in portions, maintaining the reflux. The purple color of the permanganate will disappear as it is consumed.

    • After the addition is complete, continue refluxing until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

    • Wash the precipitate with a small amount of hot water.

    • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.

    • Collect the precipitated 3,4-Difluoro-2-methylbenzoic acid precursor by filtration, wash with cold water, and dry.

Synthetic Route to a Key Precursor of Favipiravir

Favipiravir is a broad-spectrum antiviral drug effective against a range of RNA viruses. Its synthesis often starts from pyrazine derivatives. Here, we propose a synthetic route to a key aminopyrazine intermediate starting from a bromo-fluoroaniline, leveraging the reactivity of the aniline precursor to construct the pyrazine core.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="2-Bromo-4-fluoroaniline"]; B [label="2-Bromo-4-fluoro-1,2-diaminobenzene"]; C [label="5-Bromo-7-fluoropyrazine"]; D [label="Key Intermediate for Favipiravir"];

A -> B [label="Nitration & Reduction"]; B -> C [label="Cyclization with Glyoxal"]; C -> D [label="Further Functionalization"]; }

Figure 2: Proposed synthetic workflow to a Favipiravir precursor.
Protocol 3: Synthesis of 2-Bromo-4-fluoro-1,2-diaminobenzene

Step 3a: Nitration of 2-Bromo-4-fluoroaniline

  • Materials:

    • 2-Bromo-4-fluoroaniline

    • Concentrated sulfuric acid

    • Concentrated nitric acid

    • Ice

  • Procedure:

    • Slowly add 2-Bromo-4-fluoroaniline (1.0 eq) to cold, concentrated sulfuric acid, keeping the temperature below 10 °C.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 2-3 hours.

    • Pour the reaction mixture onto crushed ice.

    • Collect the precipitated nitroaniline derivative by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3b: Reduction of the Nitro Group

  • Materials:

    • The nitroaniline derivative from Step 3a

    • Iron powder or Tin(II) chloride (SnCl₂)

    • Hydrochloric acid or Acetic acid

    • Ethanol

    • Sodium hydroxide (NaOH)

  • Procedure (using Iron):

    • Suspend the nitroaniline derivative (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water.

    • Add a small amount of hydrochloric acid or acetic acid to initiate the reaction.

    • Heat the mixture to reflux and stir vigorously for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and make it basic with a sodium hydroxide solution.

    • Filter the mixture through celite to remove the iron salts.

    • Extract the filtrate with ethyl acetate or dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 2-Bromo-4-fluoro-1,2-diaminobenzene.

Protocol 4: Cyclization to form 5-Bromo-7-fluoropyrazine

The diaminobenzene derivative can be cyclized with a 1,2-dicarbonyl compound like glyoxal to form the pyrazine ring.[7]

  • Materials:

    • 2-Bromo-4-fluoro-1,2-diaminobenzene

    • Glyoxal (40% aqueous solution)

    • Ethanol or another suitable solvent

  • Procedure:

    • Dissolve 2-Bromo-4-fluoro-1,2-diaminobenzene (1.0 eq) in ethanol.

    • Slowly add the aqueous glyoxal solution (1.1 eq).

    • The reaction is often exothermic; maintain the temperature with a water bath if necessary.

    • Stir the reaction at room temperature or with gentle heating for a few hours.

    • The product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield 5-Bromo-7-fluoropyrazine. This intermediate can then undergo further functionalization to introduce the necessary carboxamide and hydroxyl groups of Favipiravir.

Other Antiviral Agents Synthesized from Bromo-Fluoroaniline Precursors

The utility of bromo-fluoroanilines extends beyond the synthesis of precursors for the aforementioned drugs. They are valuable building blocks for a range of other antiviral compounds.

  • Efavirenz: This non-nucleoside reverse transcriptase inhibitor (NNRTI) used for the treatment of HIV/AIDS can be synthesized from precursors derived from chloroaniline.[4][8][9][10] Similar synthetic strategies could be adapted using bromo-fluoroaniline derivatives to generate novel analogs with potentially improved properties. The synthesis of Efavirenz involves the construction of a benzoxazinone ring system, where the aniline nitrogen becomes part of the heterocyclic core.

  • Delavirdine: Another NNRTI, Delavirdine, also contains a substituted aniline moiety within its complex heterocyclic structure.[11][12][13] The synthesis of Delavirdine and its analogs can utilize functionalized anilines, including bromo-fluoroanilines, to explore structure-activity relationships and develop new antiviral candidates.

Conclusion

Bromo-fluoroaniline derivatives are versatile and highly valuable precursors in the synthesis of antiviral agents. While they may not always be the direct starting materials for the final drug molecule, their strategic use in multi-step syntheses allows for the efficient construction of key intermediates. The ability to leverage the reactivity of the amino, bromo, and fluoro groups through a variety of well-established chemical transformations provides medicinal chemists with a powerful toolkit for the design and synthesis of novel antiviral drugs. The protocols and synthetic strategies outlined in this guide are intended to serve as a practical resource for researchers in the field of drug discovery and development, facilitating the exploration of new chemical space in the ongoing fight against viral diseases.

References

Application Note: A Validated Protocol for the Laboratory-Scale Synthesis and Purification of 2,4-Dibromo-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, validated protocol for the laboratory-scale synthesis and purification of 2,4-Dibromo-6-fluoroaniline (CAS No: 141474-37-5). This halogenated aniline is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The described methodology begins with the commercially available precursor, 2-Bromo-6-fluoroaniline, and employs a regioselective electrophilic bromination followed by a robust purification procedure. This guide is designed to ensure scientific integrity, safety, and reproducibility, explaining the causality behind experimental choices and incorporating self-validating checkpoints for process control.

Introduction and Scientific Principles

This compound is a polysubstituted aromatic amine whose structural complexity makes it a key intermediate for introducing specific functionalities into larger molecules. The successful synthesis of such a specific isomer requires precise control over reaction conditions to ensure high regioselectivity.

Mechanistic Rationale for Regioselectivity

The synthesis proceeds via an electrophilic aromatic substitution reaction. The starting material, 2-Bromo-6-fluoroaniline, is subjected to bromination. The regiochemical outcome is dictated by the directing effects of the substituents on the aniline ring:

  • Amino Group (-NH₂): As a powerful activating group, the amino moiety strongly directs incoming electrophiles to the ortho and para positions. In this case, the para position (C4) is vacant and highly activated.

  • Bromine (-Br) and Fluorine (-F): These halogen substituents are deactivating yet ortho-, para-directing. However, their influence is significantly weaker than that of the amino group.

The overwhelming activating effect of the amino group on the C4 position makes it the prime target for the incoming bromine electrophile (Br⁺), leading to the desired this compound isomer with high selectivity.

Selection of Reagents and Conditions

The choice of reagents is critical for a successful and safe synthesis.

  • Starting Material: 2-Bromo-6-fluoroaniline (CAS: 65896-11-9) is selected as the optimal precursor due to its commercial availability and the predictable regioselectivity it affords in the subsequent bromination step.[1][2]

  • Brominating Agent: Elemental bromine (Br₂) is a potent and effective brominating agent. Its reactivity is moderated by using a polar protic solvent.

  • Solvent: Glacial acetic acid is the solvent of choice. It effectively dissolves the aniline precursor and can protonate the highly reactive amino group to a small extent, thereby moderating the reaction and preventing potential side reactions like polybromination.[3]

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0–5 °C) during the addition of bromine is crucial to control the reaction rate, minimize the formation of impurities, and ensure safety.

Safety First: Hazard Analysis and Mitigation

The handling of the reagents in this protocol requires strict adherence to safety procedures. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Mandated PPE includes safety goggles, a flame-retardant lab coat, and heavy-duty, chemically resistant gloves (e.g., butyl rubber or Viton; double-gloving with nitrile gloves is not sufficient for prolonged bromine handling).[4]

  • Chemical Hazards:

    • Bromine (Br₂): Extremely corrosive, volatile, and highly toxic if inhaled or upon skin contact, causing severe chemical burns.[5][6] An emergency spill kit containing a neutralizing agent like sodium thiosulfate solution must be readily accessible.[4]

    • Anilines (2-Bromo-6-fluoroaniline, this compound): Toxic compounds that can be absorbed through the skin. They are irritants to the skin, eyes, and respiratory system.[2][7][8]

    • Glacial Acetic Acid: Corrosive and can cause skin and eye burns.

  • Emergency Response:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9]

    • Inhalation: Move the individual to fresh air immediately. Seek urgent medical attention.[7][9]

    • Spills: For bromine spills, neutralize with a 10% sodium thiosulfate solution before absorbing with an inert material and disposing of as hazardous waste.

Experimental Protocols

This section details the step-by-step procedures for the synthesis and subsequent purification of the target compound.

Materials and Equipment
Reagent/MaterialCAS NumberMolar Mass ( g/mol )AmountMoles
2-Bromo-6-fluoroaniline65896-11-9190.019.50 g0.050
Elemental Bromine (Br₂)7726-95-6159.818.80 g (2.82 mL)0.055
Glacial Acetic Acid64-19-760.05~150 mL-
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11As needed-
Saturated Sodium Bicarbonate144-55-884.01As needed-
Ethanol (95%)64-17-546.07As needed-
Deionized Water7732-18-518.02As needed-

Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, thermometer, ice bath, Buchner funnel and filtration flask, standard laboratory glassware.

Part A: Synthesis of this compound
  • Reactor Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a low-temperature thermometer. Place the flask in an ice-water bath on a magnetic stir plate.

  • Dissolution of Starting Material: Add 2-Bromo-6-fluoroaniline (9.50 g, 0.050 mol) to the flask, followed by 100 mL of glacial acetic acid. Stir the mixture until all the solid has dissolved. Cool the solution to 0–5 °C.

  • Preparation of Bromine Solution: In the fume hood, carefully prepare a solution of elemental bromine (8.80 g, 0.055 mol, 1.1 equivalents) in 50 mL of glacial acetic acid in a separate flask. Transfer this solution to the dropping funnel.

  • Bromine Addition: Add the bromine solution dropwise to the stirred aniline solution over a period of approximately 45-60 minutes. Causality Check: A slow, controlled addition is critical. The reaction is exothermic, and maintaining the temperature below 10 °C prevents the formation of unwanted side products and ensures safety.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours to ensure the reaction proceeds to completion.

  • Reaction Quenching and Product Precipitation: Pour the reaction mixture slowly into a beaker containing 500 mL of ice water. A precipitate of the crude product should form.

  • Neutralization and Bromine Removal: Quench any unreacted bromine by adding 10% aqueous sodium thiosulfate solution dropwise until the orange-brown color of bromine disappears. Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). This step converts the anilinium salt to the free amine, ensuring complete precipitation.

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual salts and acetic acid.

  • Drying: Leave the crude product on the filter under vacuum for 20 minutes to partially dry it. For optimal results in the next step, the product can be further dried in a desiccator.

Part B: Purification by Recrystallization
  • Solvent Selection: An ethanol/water mixture is an effective solvent system for purifying the product.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture gently on a hot plate until the solid dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise until the solution just begins to turn cloudy (the cloud point), then add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Pure Product: Collect the purified white to off-white crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold 50:50 ethanol/water solution.

  • Final Drying: Dry the crystals under vacuum to a constant weight.

Visualization of Workflow and Mechanism

A clear visualization of the process flow ensures procedural understanding and reproducibility.

Synthesis_Workflow cluster_synthesis Part A: Synthesis cluster_purification Part B: Purification Reactants 2-Bromo-6-fluoroaniline + Bromine in Acetic Acid Reaction Electrophilic Bromination (0-5 °C -> RT) Reactants->Reaction Dropwise Addition Workup Quench (H₂O, Na₂S₂O₃) Neutralize (NaHCO₃) Reaction->Workup Crude Crude Product (Filtration) Workup->Crude Recrystallize Recrystallization (Ethanol/Water) Crude->Recrystallize Pure Pure this compound (Filtration & Drying) Recrystallize->Pure

Caption: Experimental workflow for the synthesis and purification of this compound.

Reaction_Mechanism START 2-Bromo-6-fluoroaniline PI_COMPLEX Arenium Ion Intermediate (Sigma Complex) START->PI_COMPLEX Attack by π-system ELECTROPHILE Br-Br PRODUCT This compound PI_COMPLEX->PRODUCT Deprotonation (Rearomatization)

Caption: Simplified mechanism of electrophilic aromatic bromination.

Characterization and Expected Results

Proper characterization is essential to confirm the identity and purity of the final product.

ParameterLiterature ValueExpected Result
Appearance -White to off-white crystalline solid
Melting Point 62 - 64 °C[7]Within ± 2 °C of the literature value
Yield -75-85% (typical)
Molecular Formula C₆H₄Br₂FN[10]Confirmed by Mass Spectrometry
Molecular Weight 268.91 g/mol [10]Confirmed by Mass Spectrometry
Analytical Confirmation
  • Thin-Layer Chromatography (TLC): Monitor the reaction progress by comparing the reaction mixture to the starting material spot. The product should have a different Rf value. Assess the purity of the final product (ideally a single spot).

  • ¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the structure of this compound, showing characteristic aromatic proton signals with coupling to both each other and the fluorine atom.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic cluster for two bromine atoms (¹⁹Br and ⁸¹Br), confirming the molecular formula. The molecular ion peak (M⁺) should be observed around m/z 267, 269, and 271.

Concluding Remarks

This application note details a reliable and reproducible method for the synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the safety protocols, researchers can confidently produce this valuable intermediate with high purity and yield. The self-validating nature of the protocol, including checkpoints for temperature control and reaction completion, ensures a high degree of process control essential in research and development settings.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dibromo-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-dibromo-6-fluoroaniline (CAS 141474-37-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yield, and troubleshoot common experimental challenges. This compound is a valuable building block in the development of pharmaceuticals and agrochemicals, and achieving its synthesis with high purity and yield is critical for downstream applications.[1]

This document moves beyond basic protocols to explain the underlying chemical principles, helping you make informed decisions to optimize your reaction outcomes.

Understanding the Core Challenge: Regioselectivity

The primary obstacle in synthesizing this compound is achieving the correct substitution pattern on the aromatic ring. The starting material of choice is typically 2-fluoroaniline .

In an electrophilic aromatic substitution reaction like bromination, the powerful activating, ortho, para-directing amino (-NH₂) group and the moderately deactivating, ortho, para-directing fluoro (-F) group exert competing influences. Uncontrolled direct bromination of 2-fluoroaniline will preferentially yield the 4,6-dibromo-2-fluoroaniline isomer, as the positions para (4) and ortho (6) to the dominant amino group are electronically favored.

To obtain the desired this compound isomer, a more sophisticated strategy is required to override these natural directing effects. The most effective methods involve a stepwise introduction of the bromine atoms, often coupled with the use of a protecting group for the amine.

Troubleshooting Guide & Procedural FAQs

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yields are consistently low, and I'm isolating a mixture of brominated isomers. How can I improve the regioselectivity to favor the 2,4-dibromo product?

Answer: This is the most common issue and stems from the powerful directing effect of the amino group. A multi-step, controlled approach is the most effective solution. The key is to first synthesize the 2-bromo-6-fluoroaniline intermediate and then introduce the second bromine atom, which will be directed to the 4-position.

Recommended Strategy: Two-Step Bromination with Amine Protection

  • Protect the Amino Group: The reactivity of the aniline must be tempered. Converting the amino group to an acetamide is a standard and effective method. This is achieved by reacting 2-fluoroaniline with acetyl chloride or acetic anhydride.[2] The resulting N-(2-fluorophenyl)acetamide is less activated, preventing over-bromination and oxidation.

  • First Bromination: The N-acetyl protecting group provides steric hindrance at the 6-position, favoring the introduction of the first bromine atom at the less-hindered para-position (relative to the acetamido group), which is the 2-position of the final product.

  • Second Bromination: Once the N-(2-bromo-6-fluorophenyl)acetamide intermediate is isolated, a second bromination is performed. The powerful ortho, para-directing nature of the acetamido group will now strongly direct the second bromine atom to the vacant para-position, yielding N-(2,4-dibromo-6-fluorophenyl)acetamide.

  • Deprotection: The final step is the hydrolysis of the acetamide back to the primary amine using acidic or basic conditions to yield the target molecule, this compound.

This stepwise approach, detailed in the experimental protocols below, provides superior control over the regiochemistry compared to direct dibromination.

Question 2: My reaction mixture turns dark brown or black, resulting in a tarry, impure crude product. What causes this and how can it be prevented?

Answer: This indicates oxidation of the aniline starting material or intermediates. Anilines are highly susceptible to oxidation, especially under acidic conditions or with strong oxidizing agents like elemental bromine.

Causality & Prevention:

  • Cause: The electron-rich nature of the aromatic ring and the lone pair on the nitrogen make anilines easily oxidizable, leading to polymeric, tarry side products.

  • Solution 1: Amine Protection: As described above, converting the amine to an acetamide significantly reduces its susceptibility to oxidation. The acetylated intermediate is much more robust.

  • Solution 2: Milder Brominating Agents: Move away from harsh liquid bromine (Br₂). N-Bromosuccinimide (NBS) is a solid, easier-to-handle source of electrophilic bromine that often results in cleaner reactions with fewer oxidative side products.[3]

  • Solution 3: Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon minimizes contact with atmospheric oxygen, reducing the potential for oxidation.

  • Solution 4: Controlled Temperature: Running the reaction at low temperatures (e.g., 0-5 °C) slows the rate of both the desired reaction and unwanted oxidative side reactions.

Question 3: I'm struggling to isolate a pure product. What are the best practices for work-up and purification?

Answer: A clean work-up is crucial for successful purification. The choice of purification method depends on the nature of the impurities.

Work-up Protocol:

  • Quench Excess Bromine: After the reaction is complete (as monitored by TLC), any unreacted bromine must be neutralized. Add a saturated aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the characteristic orange/brown color of bromine disappears.

  • pH Adjustment: If the reaction was run under acidic conditions, carefully neutralize it. For an organic-soluble product, add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute base like sodium hydroxide (NaOH) until the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction: Extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane (DCM). Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water, then dry over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Purification Techniques:

  • Recrystallization: Since this compound is a solid with a melting point of 59-64 °C, recrystallization is an excellent method for purification if the main impurities have different solubilities.[4] Common solvent systems include ethanol/water or hexane/ethyl acetate.

  • Silica Gel Chromatography: If recrystallization fails to remove isomeric impurities, column chromatography is the most effective method. A gradient of ethyl acetate in hexane is a typical eluent system for separating halogenated anilines.

Question 4: Are there alternative brominating systems I can use to improve selectivity or safety?

Answer: Yes, several modern brominating systems offer advantages over traditional liquid bromine.

Brominating AgentAdvantagesDisadvantages
Elemental Bromine (Br₂) Inexpensive, highly reactive.Corrosive, toxic, difficult to handle, often leads to over-bromination and oxidation.
N-Bromosuccinimide (NBS) Solid, easier to handle, milder, often more selective, reduces oxidative side products.[3]More expensive than Br₂.
Hydrobromic Acid / H₂O₂ In-situ generation of bromine, avoids handling liquid Br₂. Can offer good yields.[2][5]Requires careful control of peroxide addition and temperature.
Sodium Bromide / Oxone® Solid reagents, milder conditions, often good for regioselectivity.May require a catalyst like CuSO₄.[6]

For improving the yield of this compound, NBS is highly recommended for the bromination of the protected acetanilide intermediate due to its selectivity and cleaner reaction profile.

Experimental Protocols

Protocol 1: Synthesis of N-(2-fluorophenyl)acetamide (Amine Protection)

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoroaniline (1.0 eq) in dichloromethane (DCM, ~5 mL per gram of aniline).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution. If using acetyl chloride, add triethylamine (1.2 eq) to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting aniline is consumed.

  • Quench the reaction by adding water. Separate the organic layer, wash with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude N-(2-fluorophenyl)acetamide, which can often be used in the next step without further purification.

Protocol 2: Stepwise Dibromination and Deprotection

  • First Bromination: Dissolve N-(2-fluorophenyl)acetamide (1.0 eq) in a suitable solvent like acetic acid or chloroform. Cool to 0-5 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, keeping the temperature below 10 °C.

  • Stir at room temperature for 2-4 hours, monitoring by TLC for the formation of the monobrominated product.

  • Perform an aqueous work-up as described in the purification section to isolate the crude N-(2-bromo-6-fluorophenyl)acetamide.

  • Second Bromination: Redissolve the crude intermediate in the chosen solvent and repeat the bromination procedure using another 1.05 equivalents of NBS.

  • Monitor by TLC until the desired N-(2,4-dibromo-6-fluorophenyl)acetamide is the major product.

  • Work up the reaction to isolate the crude protected product.

  • Deprotection (Acid Hydrolysis): Add the crude N-(2,4-dibromo-6-fluorophenyl)acetamide to a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

  • Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours until TLC analysis shows complete conversion to the free amine.

  • Cool the reaction mixture, and carefully neutralize with a base (e.g., 6M NaOH) until pH > 9.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate in vacuo.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Visual Diagrams

Diagram 1: Recommended Synthetic Workflow

This diagram illustrates the recommended multi-step pathway to control regioselectivity.

G cluster_0 Step 1: Protection cluster_1 Step 2: First Bromination cluster_2 Step 3: Second Bromination cluster_3 Step 4: Deprotection A 2-Fluoroaniline B N-(2-fluorophenyl)acetamide A->B Ac₂O or AcCl C N-(2-bromo-6-fluorophenyl)acetamide B->C NBS (1 eq) D N-(2,4-dibromo-6-fluorophenyl)acetamide C->D NBS (1 eq) E This compound D->E HCl / EtOH, Reflux

Caption: Controlled synthesis via amine protection and stepwise bromination.

Diagram 2: Troubleshooting Logic for Low Yield

This decision tree provides a logical path for diagnosing and solving issues related to poor reaction outcomes.

G cluster_TLC cluster_Solutions Start Problem: Low Yield TLC Analyze crude mixture by TLC Start->TLC SM_Present Significant starting material remains? TLC->SM_Present Impurity Main spot is not product? TLC->Impurity SM_Present->Impurity No Sol_SM Increase reaction time, temperature, or equivalents of brominating agent. SM_Present->Sol_SM Yes Tarry Mixture is dark / tarry? Impurity->Tarry Yes Sol_Isomer Adopt protecting group strategy. Use milder brominating agent (NBS). Lower reaction temperature. Impurity->Sol_Isomer No (Isomeric Impurities) Sol_Tarry Use protecting group to prevent oxidation. Run under inert (N₂) atmosphere. Tarry->Sol_Tarry Yes

Caption: A decision tree for troubleshooting low product yield.

References

Avoiding impurities in the bromination of o-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the selective bromination of o-fluoroaniline to synthesize 4-bromo-2-fluoroaniline. As a critical intermediate in pharmaceutical and agrochemical development, achieving high purity and yield is paramount. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this electrophilic aromatic substitution.

Introduction: The Challenge of Selectivity

The bromination of o-fluoroaniline presents a classic challenge in regioselectivity and reaction control. The substrate contains two powerful ortho-, para-directing groups: a strongly activating amino group (-NH₂) and a deactivating (by induction) yet ortho-, para-directing fluoro group (-F). While their directing effects are synergistic towards the desired 4-position (para to -NH₂), the high activation of the ring by the amino group makes it susceptible to side reactions, primarily over-bromination and the formation of isomeric impurities.[1][2][3] This guide provides strategies to mitigate these issues.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the bromination of o-fluoroaniline in a question-and-answer format.

Issue 1: Poor Regioselectivity and Isomeric Impurities

Q1: I am obtaining a mixture of isomers, including the undesired 6-bromo-2-fluoroaniline. Why is the 4-bromo isomer favored, and how can I enhance this selectivity?

A1: The regiochemical outcome is dictated by the combined electronic and steric effects of the amino and fluoro substituents. The amino group is a powerful activating group that directs electrophiles to its ortho (C6) and para (C4) positions through resonance stabilization of the intermediate sigma complex. The fluorine atom also directs ortho (C3, which is blocked) and para (C5) via resonance, but is an overall deactivator through its strong inductive effect.

The key factors are:

  • Electronic Synergy: Both groups direct to the C4 and C6 positions. The para position (C4) relative to the highly activating amino group is strongly favored electronically.

  • Steric Hindrance: The C6 position is ortho to both the amino and fluoro groups, making it more sterically hindered than the C4 position.

To improve selectivity for the 4-bromo isomer, you should focus on reaction conditions that amplify these subtle differences. Lowering the reaction temperature (e.g., to 0°C or below) is critical, as it makes the reaction more sensitive to the smaller activation energy barrier for substitution at the more electronically favored and sterically accessible C4 position.[4][5] Solvent choice also plays a role; polar aprotic solvents like N,N-Dimethylformamide (DMF) can enhance para-selectivity when using reagents like N-Bromosuccinimide (NBS).[5][6]

G cluster_0 Directing Effects on o-Fluoroaniline substrate o-Fluoroaniline Br+ Br+ (Electrophile) pos4 Position 4 (Para to -NH2) Sterically open Electronically favored Br+->pos4 Major Pathway pos6 Position 6 (Ortho to -NH2) Sterically hindered Electronically disfavored Br+->pos6 Minor Pathway pos_other Other Positions (Strongly disfavored) Br+->pos_other Negligible

Caption: Directing effects on o-fluoroaniline bromination.

Issue 2: Over-Bromination and Polysubstituted Impurities

Q2: My reaction is yielding significant amounts of 4,6-dibromo-2-fluoroaniline. What causes this, and how can it be prevented?

A2: This is a classic consequence of the powerful activating nature of the amino group. The -NH₂ group makes the aromatic ring so electron-rich that after the first bromination, the product (4-bromo-2-fluoroaniline) is still sufficiently activated to react with another equivalent of the brominating agent.[1][3][7] This leads to the formation of di- and sometimes even tri-substituted products.

To achieve mono-bromination, you must moderate the reactivity. Key strategies include:

  • Choice of Brominating Agent: Avoid using molecular bromine (Br₂) in polar solvents like water, which is highly reactive and leads to polysubstitution almost instantaneously.[8][9] Instead, use a milder, more controlled source of electrophilic bromine like N-Bromosuccinimide (NBS) .[4][10][11] Other specialized reagents like 1,3-dibromo-5,5-dimethylhydantoin (Dibromantin) have also been shown to provide high selectivity.[5]

  • Strict Stoichiometry: Use a slight sub-stoichiometric or, at most, one full equivalent of the brominating agent relative to the o-fluoroaniline.

  • Low Temperature: Perform the reaction at low temperatures (0 °C to -30 °C) to slow the reaction rate, allowing for greater control and minimizing the second bromination.[5]

  • Solvent Choice: Non-polar, aprotic solvents like methylene chloride (CH₂Cl₂) can help temper reactivity compared to polar solvents.[4][12]

G start o-Fluoroaniline desired 4-Bromo-2-fluoroaniline (Desired Product) start->desired + 1 eq. Br+ impurity1 6-Bromo-2-fluoroaniline (Isomeric Impurity) start->impurity1 + 1 eq. Br+ (Minor path) impurity2 4,6-Dibromo-2-fluoroaniline (Over-bromination Impurity) desired->impurity2 + 1 eq. Br+ (Uncontrolled Reaction) G step1 Step 1: Protection o-Fluoroaniline + Acetic Anhydride step2 Step 2: Bromination Protected Aniline + Br2/AcOH step1->step2 Isolate Intermediate step3 Step 3: Deprotection Acid or Base Hydrolysis step2->step3 Isolate Brominated Intermediate final Final Product 4-Bromo-2-fluoroaniline step3->final

References

Technical Support Center: Optimizing Temperature for Selective Bromination of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the selective bromination of anilines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on aniline substrates. Here, we move beyond simple protocols to explain the underlying principles that govern selectivity, with a specific focus on the critical role of temperature. Our goal is to empower you with the knowledge to not only troubleshoot existing methods but also to rationally design and optimize your own bromination reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the bromination of anilines.

Q1: Why is aniline so reactive towards bromination, often leading to multiple substitutions?

A: The amino group (-NH₂) of aniline is a powerful activating group. Its lone pair of electrons donates significant electron density to the benzene ring through resonance, making the ortho and para positions exceptionally nucleophilic.[1][2][3] This high degree of activation means that aniline can react rapidly with bromine even without a Lewis acid catalyst, often leading to the formation of 2,4,6-tribromoaniline as the major product.[2][4][5]

Q2: What is the primary strategy to achieve selective monobromination of aniline?

A: The most common and effective strategy is to temporarily "tame" the activating effect of the amino group by protecting it, most frequently through acetylation to form acetanilide.[1][6][7] The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director, but it is significantly less activating because the nitrogen's lone pair is also in resonance with the adjacent carbonyl group.[4][6][8] This moderation of reactivity, combined with the steric bulk of the acetyl group, strongly favors the formation of the para-monobrominated product.[1][6]

Q3: How does temperature specifically influence the selectivity of the bromination reaction?

A: Temperature is a critical parameter for controlling regioselectivity (ortho vs. para) by influencing the reaction's kinetic and thermodynamic pathways.[9][10][11]

  • Low Temperatures (Kinetic Control): At lower temperatures (e.g., -30°C to 0°C), reactions are often under kinetic control, meaning the product that forms fastest is favored.[10][12][13] The transition state leading to this product has a lower activation energy.[9][14]

  • High Temperatures (Thermodynamic Control): At higher temperatures, the reaction has enough energy to overcome the activation barriers for both pathways, and an equilibrium can be established.[10][11] Under these conditions, the most stable product (the thermodynamic product) will predominate.[9][11] For many substituted anilines, the para isomer is thermodynamically more stable due to reduced steric hindrance.

Q4: Besides temperature, what other factors can I modify to improve selectivity?

A: Several factors work in concert with temperature to dictate the outcome:

  • Brominating Agent: Milder brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often preferred over elemental bromine (Br₂) for better control and safety.[7][12][15]

  • Solvent: The polarity of the solvent can significantly impact regioselectivity.[16][17] For instance, polar solvents can stabilize charged intermediates (the sigma complex), potentially favoring the formation of the para isomer.[16]

  • Rate of Addition: Slow, dropwise addition of the brominating agent prevents localized high concentrations, which can lead to over-bromination.[12][17]

Troubleshooting Guides

This section provides structured guidance for common experimental challenges, focusing on a cause-and-effect analysis to help you diagnose and resolve issues.

Issue 1: Poor Regioselectivity – Obtaining a Mixture of Ortho and Para Isomers

This is a frequent challenge when the directing effects of the activating group and the reaction conditions are not perfectly aligned.

Causality and Optimization Workflow

G cluster_0 Problem: Poor Ortho/Para Selectivity cluster_1 Primary Cause Analysis cluster_2 Troubleshooting & Optimization Steps Problem Mixture of Ortho/Para Isomers Obtained Cause_Temp Reaction Temperature Too High (Favors Thermodynamic Mixture) Problem->Cause_Temp Leads to Cause_Solvent Suboptimal Solvent Polarity Problem->Cause_Solvent Could be Cause_Sterics Insufficient Steric Hindrance Problem->Cause_Sterics May result from Action_Temp Lower Temperature (-30°C to 0°C) for Kinetic Control Cause_Temp->Action_Temp Solution Action_Solvent Screen Solvents (e.g., DMF, Acetonitrile, Dichloromethane) Cause_Solvent->Action_Solvent Solution Action_Protect Use a Bulkier Protecting Group (e.g., Pivaloyl instead of Acetyl) Cause_Sterics->Action_Protect Solution

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Troubleshooting Steps:
  • Verify Temperature Control: Many brominations are exothermic.[12] Ensure your cooling bath is efficient and that the brominating agent is added slowly to maintain the target internal temperature. A runaway temperature is a common cause of lost selectivity.[12]

  • Evaluate Kinetic vs. Thermodynamic Control: To favor the para product, which is often the more thermodynamically stable isomer, a slightly elevated temperature might be beneficial if the reaction is reversible. However, for many aniline derivatives, steric hindrance makes the para product the kinetic one as well. A systematic temperature screen is recommended. For example, performing the reaction at -30 °C, 0 °C, and room temperature can reveal the optimal kinetic window.[12][18]

  • Solvent Screening: The polarity of the solvent can influence the stability of the Wheland intermediate (sigma complex), affecting the ortho/para ratio.[16] Conduct small-scale trials in solvents of varying polarity, such as N,N-dimethylformamide (DMF), acetonitrile, and dichloromethane, to find the optimal medium.[16]

Issue 2: Over-bromination – Formation of Di- or Tri-brominated Products

This occurs when the aniline substrate is too activated, even with a protecting group, or when reaction conditions are too harsh.

Data on Controlling Over-bromination

The following table summarizes key parameters to adjust to minimize the formation of polybrominated byproducts, a common issue when the aniline ring is highly activated.

ParameterRecommended ActionRationaleSupporting Evidence
Stoichiometry Use exactly 1.0 equivalent or slightly less of the brominating agent (e.g., NBS).A direct excess of the electrophile is the most common cause of multiple additions.[17]
Temperature Perform the addition of the brominating agent at a low temperature (e.g., 0°C or below).Reduces the reaction rate, allowing for greater control and minimizing secondary bromination events which have a higher activation energy.[17]
Addition Rate Add the brominating agent dropwise over an extended period (e.g., >1 hour).Prevents localized areas of high bromine concentration, which can promote rapid, uncontrolled polybromination.[17]
Protecting Group Ensure the amino group is protected (e.g., as acetanilide).The acetamido group sufficiently deactivates the ring to prevent runaway reactions that are typical for unprotected aniline.[1][7][8]

Logical Flow for Minimizing Over-bromination

G Start Start: Over-bromination Detected Check_Stoich Is Brominating Agent Stoichiometry ≤ 1.0 eq? Start->Check_Stoich Adjust_Stoich Adjust to 1.0 eq or slightly less Check_Stoich->Adjust_Stoich No Check_Temp Is Addition Temperature ≤ 0°C? Check_Stoich->Check_Temp Yes Adjust_Stoich->Check_Temp Lower_Temp Lower Temperature to 0°C or below Check_Temp->Lower_Temp No Check_Rate Is Addition Rate Slow (>1 hr)? Check_Temp->Check_Rate Yes Lower_Temp->Check_Rate Slow_Rate Slow down the rate of addition Check_Rate->Slow_Rate No End End: Monobromination Optimized Check_Rate->End Yes Slow_Rate->End

Caption: Decision tree for troubleshooting over-bromination.

Experimental Protocols

The following protocols provide a validated starting point for achieving selective monobromination.

Protocol 1: para-Selective Monobromination of Aniline via Acetylation

This three-step method is the gold standard for producing p-bromoaniline with high purity.[7]

Step 1: Protection of Aniline (Synthesis of Acetanilide)

  • In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq.) dropwise while stirring.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.[7]

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise, ensuring the temperature does not rise above 10°C. Alternatively, use a milder reagent like DBDMH (0.5 eq.) added slowly.[7]

  • After the addition is complete, continue to stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into cold water to precipitate the product, p-bromoacetanilide.

  • Collect the crude product by vacuum filtration and wash with cold water, followed by a cold sodium bisulfite solution to quench any excess bromine.[7]

  • Recrystallize from ethanol/water to obtain the pure product.

Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)

  • Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.

  • Add aqueous hydrochloric acid (e.g., 7-8 M).

  • Heat the mixture to reflux for 1-2 hours, until the solid has completely dissolved.[7]

  • Cool the solution in an ice bath and carefully neutralize with a base (e.g., NaOH solution) to precipitate the p-bromoaniline.

  • Collect the final product by vacuum filtration, wash with cold water, and dry.

Protocol 2: Direct Monobromination of a Substituted Aniline at Low Temperature

This protocol is suitable for anilines that are less activated or where direct bromination is feasible with careful temperature control.

Materials:

  • Substituted Aniline (e.g., 3-(trifluoromethyl)aniline)

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice-salt bath

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve the substituted aniline (1.0 eq.) in anhydrous DMF.[17]

  • Cooling: Cool the solution to between -10°C and 0°C using an ice-salt bath with vigorous stirring.[17]

  • Reagent Addition: In a separate flask, dissolve NBS (1.0 eq.) in anhydrous DMF. Add this solution dropwise to the cooled aniline solution over at least 1 hour, ensuring the internal reaction temperature remains at or below 5°C.[17]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional 2-3 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with water to remove the DMF and succinimide byproduct. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[15][17]

References

Technical Support Center: Troubleshooting Side Reactions in 2,4-Dibromo-6-fluoroaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 2,4-Dibromo-6-fluoroaniline. This document is designed for researchers, chemists, and drug development professionals who encounter challenges related to impurity formation during this critical synthesis. As an important building block in the creation of pharmaceuticals and agrochemicals, achieving high purity of this compound is paramount.[1][2] This guide provides in-depth, cause-and-effect troubleshooting advice, moving beyond simple procedural steps to explain the underlying chemical principles that govern the formation of common side reaction products.

Section 1: Understanding the Core Synthesis and Its Challenges

The synthesis of this compound is typically achieved via electrophilic aromatic substitution, starting from 2-fluoroaniline (which is equivalent to 6-fluoroaniline). The potent activating nature of the amino (-NH₂) group strongly directs incoming electrophiles (bromine) to the ortho and para positions. While the fluorine atom is a deactivator, it is also an ortho-para director. In this case, the amino group's activating effect dominates, making the aromatic ring highly susceptible to bromination. The primary challenge is controlling the reaction's high reactivity to prevent over-bromination and ensure high regioselectivity.[3]

G SM 2-Fluoroaniline (Starting Material) P This compound (Target Product) SM->P + 2 eq. Brominating Agent (e.g., NBS or Br₂) Controlled Temp. & Stoichiometry

Caption: Desired synthetic pathway for this compound.

Section 2: Frequently Asked Questions (FAQs) on Side Products

This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.

Q1: My crude product analysis (LC-MS/NMR) shows a major impurity with a mass corresponding to a tribrominated species. What is it and why does it form?

A: The most common side product in this synthesis is 2,4,6-tribromoaniline . This occurs due to a phenomenon known as "over-bromination."

  • Causality: The amino group of the aniline is a powerful activating group, making the aromatic ring electron-rich and highly reactive towards electrophiles like bromine.[3] After the desired two bromine atoms have been added to form this compound, the ring is still sufficiently activated to react with any excess brominating agent present. The third bromine atom typically displaces the fluorine atom at the 6-position or adds to another available position if one exists, leading to the tribromo- species. The formation of 2,4,6-tribromoaniline from aniline is a rapid reaction that can occur even in water.[4][5]

Q2: I'm observing isomeric dibromo-fluoroaniline impurities. Why is the reaction not perfectly regioselective?

A: While the primary directing groups (-NH₂ and -F) favor the 2,4-dibromo product, minor isomeric impurities can arise from substitution at other positions. The exact isomer profile depends on the starting material and conditions. For instance, if starting with 2-fluoroaniline, the desired product is 4-bromo-2-fluoroaniline after the first bromination, but other isomers can form.[6][7]

  • Causality: The balance of electronic and steric effects determines regioselectivity. Factors like solvent polarity, temperature, and the specific brominating agent used can alter this balance. For example, bulkier brominating agents may favor substitution at less sterically hindered positions. Less polar solvents can sometimes enhance selectivity by modifying the reactivity of the electrophile.[3]

Q3: My reaction is sluggish and results in a mixture of starting material, mono-bromo, and dibromo products. What are the likely causes?

A: An incomplete reaction can stem from several factors:

  • Insufficient Reagent: The stoichiometry of the brominating agent is critical. Using less than two full equivalents will naturally result in a mixture containing mono-brominated intermediates (e.g., 2-bromo-6-fluoroaniline or 4-bromo-6-fluoroaniline).

  • Low Temperature: While low temperatures are essential to control selectivity, a temperature that is too low can significantly slow the reaction rate, leading to incomplete conversion within a practical timeframe.

  • Poor Reagent Quality: Degradation of the brominating agent (e.g., N-Bromosuccinimide, NBS) can lead to a lower effective concentration than calculated.

  • Heterogeneous Mixture: If the reagents are not fully dissolved or the mixture is not stirred effectively, localized concentration gradients can lead to uneven reaction progress.

Q4: Is it possible for dehalogenation (loss of a bromine or fluorine atom) to occur as a side reaction?

A: Dehalogenation is the cleavage of a carbon-halogen bond and is generally not a significant side reaction during the electrophilic bromination step itself.[8] However, it can occur under different conditions:

  • Reductive Conditions: Dehalogenation is often achieved via hydrogenolysis (catalytic hydrogenation) or with certain metals or hydride reagents.[9] If such conditions are present during workup or subsequent synthetic steps, loss of a bromine atom is possible. The C-Br bond is significantly weaker than the C-F bond, making debromination more likely than defluorination.[8]

  • Nucleophilic Attack: In some specific cases, nucleophiles can attack the bromine atom directly in what is known as an SN2@Br reaction, though this is less common with aniline substrates.[10][11] This is not a typical side reaction pathway for this synthesis.

Section 3: Troubleshooting & Optimization Guide

This guide provides actionable strategies to minimize the formation of key side products.

Problem: Excessive Formation of 2,4,6-Tribromoaniline (Over-bromination)

Over-bromination is the most prevalent issue, drastically reducing the yield and purity of the desired product.

G cluster_main Competing Reaction Pathways cluster_desired Desired Pathway (Controlled) cluster_side Side Reaction Pathway (Excess Reagent) SM 2-Fluoroaniline DP This compound SM->DP + 2.0 eq. Br+ SP 2,4,6-Tribromoaniline DP->SP + Excess Br+ (Uncontrolled Conditions)

Caption: Competition between desired dibromination and over-bromination.

Solutions & Causal Explanations
Troubleshooting StepCausality & Scientific Rationale
1. Control Stoichiometry Precisely Cause: Excess brominating agent is the direct cause of over-bromination. Action: Use a precise 2.0 equivalents of the brominating agent (e.g., NBS). In some cases, a slight sub-stoichiometric amount (e.g., 1.95 eq.) may be optimal to ensure no excess remains, accepting a minor amount of mono-bromo impurity that is easier to separate than the tribromo product.[3]
2. Reduce Reaction Temperature Cause: Electrophilic bromination of a highly activated ring is a very fast, exothermic reaction. Higher temperatures increase the rate of all reactions, including the subsequent bromination of the desired product. Action: Perform the addition of the brominating agent at a reduced temperature, typically between -5°C and 5°C.[3] This slows the reaction rate, allowing for greater control and selectivity.
3. Slow Reagent Addition Cause: Adding the brominating agent too quickly creates localized areas of high concentration. In these "hot spots," a molecule of the desired dibromo product is more likely to encounter and react with another bromine electrophile before the starting material is fully consumed. Action: Add the brominating agent dropwise or portion-wise over an extended period (e.g., 1-2 hours) with vigorous stirring. This maintains a low, steady concentration of the electrophile, favoring the initial bromination of the more reactive starting material.[3]
4. Select an Appropriate Solvent Cause: Solvent polarity can influence the reactivity of the brominating agent and the stability of the reaction intermediates. Action: Non-polar or less polar solvents are often preferred as they can temper the reactivity of the electrophile.[3] Solvents like methylene chloride or chloroform are commonly used. Conduct small-scale solvent screens to find the optimal medium for your specific setup.
5. Consider Amino Group Protection Cause: This is a more involved but highly effective strategy. By temporarily converting the highly activating -NH₂ group to a less activating amide (e.g., an acetamide), the ring's reactivity is moderated. Action: Acetylate the 2-fluoroaniline with acetic anhydride before bromination. After bromination, the acetyl group can be removed by hydrolysis to yield the desired product. This multi-step process often provides much cleaner results with minimal over-bromination.[12]

Section 4: Validated Experimental Protocol

This protocol is optimized for the selective synthesis of this compound with minimal byproduct formation, based on established principles for controlling electrophilic aromatic substitution.[3]

High-Selectivity Synthesis Using N-Bromosuccinimide (NBS)

Materials:

  • 2-Fluoroaniline (1.0 eq.)

  • N-Bromosuccinimide (NBS) (2.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Ice-salt bath or cryocooler

  • Three-neck round-bottom flask, dropping funnel, magnetic stirrer, nitrogen inlet

Procedure:

  • Reaction Setup: In a dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-fluoroaniline (1.0 eq.) in anhydrous DCM (approx. 15 mL per gram of aniline).

  • Cooling: Cool the solution to 0°C using an ice-salt bath with vigorous stirring.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (2.0 eq.) in anhydrous DCM (use enough solvent to fully dissolve the NBS).

  • Slow Addition: Transfer the NBS solution to a dropping funnel and add it dropwise to the cooled aniline solution over a period of 1.5-2 hours. Crucially, maintain the internal reaction temperature below 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional hour. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of starting material and mono-bromo intermediates.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS or bromine.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to remove residual mono- and tri-brominated impurities.

References

How to remove residual starting material from product mixture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a critical step in chemical synthesis: the removal of residual starting material from the final product. Moving beyond simple protocols, this center offers troubleshooting guides and FAQs that delve into the causality behind experimental choices, ensuring you can not only solve common purification challenges but also understand them.

Choosing Your Purification Strategy: A Logic-Based Approach

The first step in any purification is selecting the appropriate technique. The choice depends on the physical properties of your product and the impurities you need to remove. This decision tree outlines a logical workflow for selecting a primary purification method.

G start Start: Crude Product Mixture state What is the physical state of the desired product? start->state solid Solid state->solid Solid liquid Liquid state->liquid Liquid sol_diff Is there a significant difference in solubility between product and starting material in a suitable solvent? solid->sol_diff bp_diff Is there a >25 °C difference in boiling points? liquid->bp_diff cryst Primary Method: Recrystallization sol_diff->cryst Yes no_sol_diff Is the product stable on silica or alumina? sol_diff->no_sol_diff No chrom Primary Method: Flash Chromatography no_sol_diff->chrom Yes sublimes Does the product sublime? no_sol_diff->sublimes No sublimes->chrom No sublimation Alternative Method: Sublimation sublimes->sublimation Yes distill Primary Method: Distillation (Simple or Fractional) bp_diff->distill Yes no_bp_diff Are the components thermally sensitive or high-boiling (>150 °C)? bp_diff->no_bp_diff No extract_check Can the product and starting material be partitioned between two immiscible solvents? distill->extract_check If distillation is insufficient vac_distill Consider: Vacuum Distillation no_bp_diff->vac_distill Yes no_bp_diff->extract_check No vac_distill->extract_check extraction Primary Method: Liquid-Liquid Extraction extract_check->extraction Yes chrom_liquid Primary Method: Flash Chromatography extract_check->chrom_liquid No

Caption: Decision workflow for selecting a primary purification technique.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility at different temperatures. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.[1]

FAQs for Recrystallization

Q: My compound "oiled out" instead of forming crystals. What happened and what should I do?

A: "Oiling out" occurs when the solid melts or separates from the solution as a liquid phase rather than a crystalline solid.[2][3] This is often because the boiling point of the solvent is higher than the melting point of the solute or because the solution is supersaturated.

  • Causality: The high concentration of the solute and rapid cooling can cause the compound to come out of the solution faster than crystals can nucleate and grow.

  • Troubleshooting Steps:

    • Re-heat the solution: Warm the flask to re-dissolve the oil.[2]

    • Add more solvent: Add a small amount of hot solvent to decrease the concentration.[2][4]

    • Cool Slowly: Allow the flask to cool to room temperature very slowly. Insulating the flask (e.g., with paper towels) can promote the formation of crystals over oil.[2]

    • Use a different solvent system: If the problem persists, the chosen solvent may be unsuitable. A mixed-solvent system might be necessary.[4]

Q: No crystals are forming, even after the solution has cooled completely. What should I do?

A: This is a common issue that typically arises from two main causes: using too much solvent or the solution is supersaturated and requires a nucleation site to initiate crystallization.[2][5]

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratch Method: Gently scratch the inside surface of the flask at the meniscus with a glass rod.[5][6] The microscopic scratches on the glass provide a surface for crystal nucleation.

      • Seed Crystal: Add a tiny crystal of the pure compound (if available) to the solution to act as a template for crystal growth.[5][6]

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[2][5] Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.[5]

    • Cool Further: If crystals still do not form, try cooling the flask in an ice-salt bath.[3]

Q: My final yield is very low. Where did my product go?

A: A low yield suggests that a significant amount of your product remained dissolved in the mother liquor after filtration.[5]

  • Causality: This can be due to using an excessive volume of solvent during dissolution or washing the crystals with a solvent that was not sufficiently cold.[7]

  • Troubleshooting Steps:

    • Check the Mother Liquor: Evaporate a small sample of the filtrate. If a significant amount of solid appears, your compound is still in solution.[5]

    • Recover the Product: You can recover the remaining product by evaporating a portion of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Optimize the Protocol: In future attempts, use the absolute minimum amount of hot solvent required to dissolve the crude product.[4] Also, ensure the collected crystals are washed with ice-cold solvent to minimize re-dissolving.

Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently while stirring until the solid dissolves completely. Add more solvent in small portions only if necessary.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.[3][6]

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely before determining the yield and purity.

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is a cornerstone of purification, separating compounds based on their differential partitioning between a stationary phase (commonly silica gel) and a mobile phase (the eluent).[1][8]

FAQs for Flash Chromatography

Q: My compound is not eluting from the column. What are the possible reasons?

A: This frustrating situation can arise from several factors, ranging from incorrect solvent choice to compound instability.[9][10]

  • Causality & Troubleshooting:

    • Solvent Polarity is Too Low: The eluent is not polar enough to move your compound down the column. Gradually increase the polarity of the mobile phase.[9]

    • Compound Decomposed: The compound may be unstable on silica gel.[9][10] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have appeared. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[9]

    • Incorrect Solvent System: You may have accidentally prepared the eluent incorrectly. Double-check the solvent bottles and their ratios.[9][10]

Q: The separation on the column is poor, with mixed fractions, even though the TLC showed good separation.

A: A successful TLC does not always translate to a perfect column separation. Overloading the column is a primary cause of poor separation.

  • Causality & Troubleshooting:

    • Overloading: Too much sample was loaded onto the column. As a rule of thumb, the mass of the crude material should be about 1-5% of the mass of the silica gel.

    • Poor Packing: Air bubbles or cracks in the silica gel bed can create channels, leading to uneven flow and poor separation. Ensure the column is packed uniformly.

    • Sample Band is Too Wide: The sample was loaded in too much solvent or a solvent that is too polar, causing the initial band to be very broad. The sample should be loaded in a minimal amount of a low-polarity solvent.[11] Dry loading the sample can resolve this issue.[11]

Q: My compound is streaking on the TLC plate. How can I fix this for the column?

A: Streaking on a TLC plate is a sign that will almost certainly lead to poor separation on a column. It often indicates that the compound is acidic or basic and is interacting too strongly with the silica gel.

  • Causality & Troubleshooting:

    • Acidic/Basic Compounds: Silica gel is slightly acidic. If your compound is basic, it can stick, causing streaking. If it's acidic, similar issues can occur.

    • Solution: Add a small amount of a modifier to your eluent. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine or ammonia.[12]

Problem Potential Cause Solution
Compound at Baseline (Rf=0) Eluent is not polar enough.Increase the proportion of the polar solvent in the eluent.[12]
Compound at Solvent Front (Rf=1) Eluent is too polar.Decrease the proportion of the polar solvent or choose a less polar system.[12]
Streaking Spots Sample is overloaded on TLC; Compound is acidic/basic.Dilute the sample; Add a modifier (e.g., 1% acetic acid or triethylamine) to the eluent.[12]
Compound not visible under UV Compound does not have a UV chromophore.Use a chemical stain (e.g., potassium permanganate, vanillin) to visualize the spots.[12]

Troubleshooting Guide: Liquid-Liquid Extraction

This technique separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic phase.[13] It is excellent for separating acidic, basic, and neutral compounds from one another.

FAQs for Liquid-Liquid Extraction

Q: An emulsion has formed at the interface, and the layers won't separate. How can I break it?

A: Emulsions are a common and frustrating problem in liquid-liquid extraction, often caused by vigorous shaking or the presence of surfactant-like molecules in the sample.[14][15]

  • Causality: Agitation creates fine droplets of one phase suspended in the other, which can be stabilized by impurities.[16]

  • Troubleshooting Steps:

    • Be Patient: Allow the separatory funnel to stand undisturbed for a period; sometimes the emulsion will break on its own.[6][16]

    • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.[6][14] This increases the surface area for extraction without the high energy that causes emulsions.

    • Add Brine: Add a small amount of a saturated sodium chloride solution (brine).[6][14][16] This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to force the layers apart.[14]

    • Filtration: As a last resort, filter the entire mixture through a pad of Celite or glass wool.[6]

Q: I'm not sure which layer is the organic and which is the aqueous.

A: Misidentifying layers can lead to accidentally discarding your product. The layer on the bottom will be the one with the higher density.[17] While many chlorinated solvents (e.g., dichloromethane, chloroform) are denser than water, most common organic solvents (e.g., ethyl acetate, diethyl ether, hexanes) are less dense than water.

  • The "Drop Test":

    • Add a few drops of water to the separatory funnel.

    • Observe which layer the drops join. That is the aqueous layer.[16]

    • Crucial Advice: Never discard any layer until you are certain you have isolated your product.[17]

Troubleshooting Guide: Distillation

Distillation separates liquid components of a mixture based on differences in their boiling points.[8][18][19]

FAQs for Distillation

Q: My distillation is very slow, or nothing is distilling over, even though the temperature is at the boiling point.

A: This can be due to inefficient heat transfer or issues with the setup.

  • Causality & Troubleshooting:

    • Poor Insulation: The column and distillation head may be losing too much heat to the surroundings. Wrap the column and head with glass wool or aluminum foil to insulate them.

    • Insufficient Heating: The heating mantle may not be set high enough or making good contact with the flask.

    • Vacuum Leaks (for Vacuum Distillation): In vacuum distillation, even a small leak will prevent the system from reaching a low enough pressure for the liquid to boil. Check all joints and connections for proper sealing.

Q: The temperature is fluctuating during distillation.

A: A stable temperature reading at the thermometer is key to collecting a pure fraction.

  • Causality & Troubleshooting:

    • Improper Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. If it is too high, the temperature will read low; if too low, it will read high.

    • Uneven Boiling: The liquid may be "bumping" rather than boiling smoothly. Ensure you are using boiling chips or a magnetic stirrer.

    • Fraction Change: A temperature drop often indicates that one component has finished distilling and the next, higher-boiling component has not yet reached the condenser.

General Purification Troubleshooting Workflow

When a chosen purification technique fails, a systematic approach is needed to diagnose the problem.

G start Purification Attempt Fails (e.g., low purity, poor yield) analyze Analyze Crude & Purified Fractions (TLC, NMR, LCMS) start->analyze identify What does the analysis show? analyze->identify impure Product is Impure identify->impure Impurity remains no_product No Product Recovered identify->no_product No desired compound low_yield Low Yield identify->low_yield Purity is good, amount is low impure_cause Is the impurity the starting material or a byproduct? impure->impure_cause no_prod_cause Was the product lost or decomposed? no_product->no_prod_cause low_yield_sol Review recovery steps: - Recrystallization: Concentrate mother liquor - Extraction: Perform back-extraction of aqueous layers - Chromatography: Check for irreversible binding to column low_yield->low_yield_sol sm_present Starting Material Present impure_cause->sm_present Starting Material byproduct Byproduct Present impure_cause->byproduct New Compound sm_sol Review Separation Parameters: - Chromatography: Adjust eluent polarity - Recrystallization: Choose a more selective solvent sm_present->sm_sol byproduct_sol Are byproduct properties very similar to the product? byproduct->byproduct_sol byproduct_yes Consider alternative method: - Preparative HPLC - Derivatization byproduct_sol->byproduct_yes Yes byproduct_no Re-optimize current method byproduct_sol->byproduct_no No lost Product Lost no_prod_cause->lost Likely Lost decomposed Product Decomposed no_prod_cause->decomposed Likely Decomposed lost_sol Review procedural steps: - Did you discard the wrong layer in extraction? - Was product volatile and lost during solvent removal? lost->lost_sol decomposed_sol Check compound stability: - Run stability test on silica/alumina (TLC) - Avoid high heat (use vacuum distillation) decomposed->decomposed_sol

Caption: A systematic workflow for troubleshooting failed purification attempts.

References

Technical Support Center: Scaling Up the Synthesis of 2,4-Dibromo-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production-scale synthesis of 2,4-Dibromo-6-fluoroaniline. This guide is designed for researchers, process chemists, and drug development professionals to address the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot plant or full-scale manufacturing. Our focus is on providing practical, experience-driven advice to ensure a safe, efficient, and reproducible process.

Diagram: High-Level Production Workflow

cluster_prep Preparation & Staging cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Finishing raw_materials Raw Material QC (2-Fluoroaniline, Brominating Agent) reactor_prep Reactor Preparation (Glass-Lined, Inerting) charging Charge Reactor with 2-Fluoroaniline & Solvent reactor_prep->charging cooling Cool to Target Temperature (e.g., 0-5°C) charging->cooling bromination Controlled Addition of Brominating Agent cooling->bromination monitoring In-Process Control (IPC) (HPLC/GC) bromination->monitoring quench Reaction Quench (e.g., Na₂S₂O₃ solution) monitoring->quench phase_sep Phase Separation quench->phase_sep wash Aqueous Wash phase_sep->wash solvent_swap Solvent Swap/ Concentration wash->solvent_swap isolation Crude Product Isolation (Precipitation/Crystallization) solvent_swap->isolation recrystallization Recrystallization isolation->recrystallization filtration Filtration & Washing recrystallization->filtration drying Drying under Vacuum filtration->drying final_qc Final Product QC (Purity, Impurity Profile) drying->final_qc packaging Packaging final_qc->packaging

Caption: High-level workflow for this compound production.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when scaling up the direct dibromination of 2-fluoroaniline?

A1: The primary challenge is controlling regioselectivity. The amino group (-NH₂) is a strong activating ortho-, para-director, making the aromatic ring highly susceptible to substitution.[1] During dibromination, you can face issues with the formation of undesired isomers (e.g., 2,6-dibromo-), under-bromination (isomers of monobromo-6-fluoroaniline), and over-bromination (2,4,6-tribromo-6-fluoroaniline). On a large scale, localized concentration and temperature gradients can exacerbate these selectivity issues.

Q2: Which brominating agent is recommended for large-scale synthesis?

A2: While elemental bromine (Br₂) is a potent and cost-effective reagent, its high reactivity, corrosivity, and toxicity pose significant handling risks at scale.[2] A safer and increasingly common industrial approach involves the in situ generation of bromine or using more stable brominating agents. A system of sodium bromide (NaBr) with an oxidant like sodium persulfate (Na₂S₂O₈) or hydrogen peroxide (H₂O₂) is often preferred.[3][4] This approach avoids the storage and handling of large quantities of liquid bromine and allows for better control of the reaction.

Q3: How can I improve the regioselectivity to favor the 2,4-dibromo isomer?

A3: For robust control over regioselectivity, especially at an industrial scale, a multi-step synthesis involving a protecting group strategy is highly recommended. A Chinese patent (CN115784896A) outlines a viable industrial route that involves protecting the amine, followed by sulfonation to block a position, then bromination, and finally deprotection.[5] This method, while longer, prevents the formation of isomeric byproducts and leads to a cleaner product profile, simplifying purification.

Q4: What are the critical safety considerations for this process at scale?

A4:

  • Reagent Handling: Bromine is highly corrosive and toxic. All transfers should occur in a closed system. For large-scale operations, glass-lined steel reactors are ideal.[3]

  • Exotherm Control: Bromination is a highly exothermic reaction. The addition of the brominating agent must be slow and controlled, with efficient reactor cooling to maintain the target temperature. Runaway reactions are a significant risk.[2]

  • Off-Gas Management: The reaction generates hydrogen bromide (HBr) as a byproduct. The reactor must be vented to a scrubber system containing a caustic solution (e.g., sodium hydroxide) to neutralize the acidic and corrosive off-gases.

  • Personal Protective Equipment (PPE): Personnel must use appropriate PPE, including acid-resistant gloves, full-face shields, and respiratory protection, especially during charging and sampling operations.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Substrate Protonation: In highly acidic conditions, the amine can be protonated to the deactivating -NH₃⁺ group.[1] 3. Oxidation of Aniline: Strong oxidizing conditions can lead to degradation and formation of colored impurities.1. Monitor with IPC: Use HPLC or GC to monitor the disappearance of starting material and intermediates. Extend reaction time if necessary. 2. Control pH: If using a method that generates strong acid, consider buffering the reaction or using a non-acidic bromination method. 3. Use Milder Oxidants: If using an oxidant like H₂O₂, ensure controlled addition to minimize side reactions.
Poor Regioselectivity (High levels of 2,6- or other isomers) 1. High Reaction Temperature: Higher temperatures often reduce selectivity. 2. Poor Mixing: Inadequate agitation can create "hot spots" of high reagent concentration, leading to uncontrolled bromination. 3. Highly Activating Substrate: The unprotected amino group is too reactive for selective dibromination.1. Maintain Low Temperature: Operate at the lowest practical temperature (e.g., 0-10°C) to enhance selectivity. 2. Ensure Efficient Agitation: Use appropriate impeller design and agitation speed for the reactor scale to ensure homogeneity. 3. Implement Protecting Group Strategy: Acetylate the amine with acetic anhydride. The resulting acetanilide is less activated, allowing for more controlled bromination before deprotection.[5]
Significant Over-bromination (Formation of Tribromoaniline) 1. Excess Brominating Agent: Incorrect stoichiometry or poor addition control. 2. Runaway Reaction: Loss of temperature control leading to accelerated reaction rates.1. Use Stoichiometric Control: Carefully control the equivalents of brominating agent (typically 2.0-2.2 eq.). Use a dosing pump for precise, slow addition. 2. Improve Heat Removal: Ensure the reactor's cooling system is adequate for the scale and rate of addition. Consider a semi-batch process where the substrate is added to the brominating agent to maintain low substrate concentration.
Product is Dark/Oily and Difficult to Purify 1. Oxidative Side Products: Formation of polymeric or colored impurities. 2. Presence of Multiple Isomers: A complex mixture of isomers can prevent crystallization and result in an oil.1. Quench Carefully: After the reaction, quench with a reducing agent like sodium bisulfite or sodium thiosulfate to destroy any excess bromine or oxidant. 2. Improve Selectivity: Address the root cause of isomer formation (see "Poor Regioselectivity" above). A cleaner crude product is essential for effective purification. 3. Consider a Polishing Step: A charcoal treatment of the solution before crystallization can sometimes remove colored impurities.

Experimental Protocols

Protocol 1: Direct Dibromination (Lab/Kilo-Lab Scale)

This protocol is a representative procedure for direct bromination. Careful control is critical for success.

  • Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, temperature probe, and addition funnel with 2-fluoroaniline (1.0 eq.) and a suitable solvent (e.g., acetic acid or dichloromethane).

  • Cooling: Cool the solution to 0-5°C with vigorous stirring.

  • Bromination: Prepare a solution of the brominating agent (e.g., 2.1 eq. of Br₂ in the same solvent or an aqueous solution of 2.2 eq. NaBr and 1.5 eq. Na₂S₂O₈). Add this solution dropwise to the reactor over 2-4 hours, ensuring the internal temperature does not exceed 10°C.

  • Monitoring: Monitor the reaction progress by HPLC/GC until the starting material is consumed and the desired product is maximized.

  • Quenching: Slowly add a 10% aqueous solution of sodium thiosulfate at 0-10°C until the reddish-brown color of bromine disappears.

  • Work-up: If using an organic solvent, wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent. Common solvent systems for anilines include ethanol/water or heptane/ethyl acetate mixtures.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by filtration, washing the filter cake with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Quality Control & Analytical Methods

Effective in-process and final quality control is essential for a successful scale-up.

Parameter Method Purpose
Reaction Progress HPLC or GCTo monitor the consumption of starting materials and the formation of the desired product and byproducts.
Purity Assay HPLC with UV detection or GC-FIDTo determine the purity of the final product. A typical method would use a C18 column for HPLC.[6]
Impurity Profile HPLC-MS or GC-MSTo identify and quantify known and unknown impurities, including isomers and over/under-brominated species.[7]
Residual Solvents Headspace GC-FIDTo quantify any remaining solvents from the synthesis and purification process.

Diagram: Troubleshooting Decision Tree

cluster_yield Low Yield cluster_purity Purity/Selectivity Issues start IPC Analysis Shows Issue incomplete_rxn Incomplete Reaction? start->incomplete_rxn high_isomers High Isomer Content? start->high_isomers high_tribromo High Tribromo Impurity? start->high_tribromo check_temp_time Action: Check Temperature & Extend Reaction Time incomplete_rxn->check_temp_time Yes check_temp_mixing Action: Lower Temp, Improve Agitation high_isomers->check_temp_mixing Yes check_reagent_eq Action: Verify Reagent Equivalents & Addition Rate high_tribromo->check_reagent_eq Yes use_protecting_group Consider Protecting Group Strategy check_temp_mixing->use_protecting_group

Caption: Decision tree for troubleshooting common scale-up issues.

References

Technical Support Center: De-protection Strategies for Amino Groups in Aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for amino group de-protection in aniline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the removal of amine protecting groups. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to optimize your reactions, troubleshoot failures, and ensure the integrity of your synthetic routes.

The Critical Role of Amine Protection and De-protection in Aniline Synthesis

Anilines are fundamental building blocks in medicinal chemistry and materials science. Their nucleophilic amino group often requires protection to prevent unwanted side reactions during multi-step syntheses.[][2] The choice of protecting group is crucial, and equally important is the strategy for its removal. An ideal de-protection step should be high-yielding, selective, and not compromise the structure of the target molecule.[2][3] This guide focuses on the three most prevalent amino-protecting groups in aniline synthesis: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Acetyl (Ac).

Section 1: The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of installation and mild removal conditions.[4][5] However, its acid lability, while advantageous, can also be a source of experimental challenges, particularly in the presence of other acid-sensitive functionalities.

Troubleshooting Guide: Boc De-protection

Q1: My Boc de-protection is sluggish or incomplete, even with strong acids like TFA. What's going on?

A1: This is a common issue that can often be traced back to a few key factors:

  • Insufficient Acid Stoichiometry: While the de-protection is catalytic in acid, using a stoichiometric amount or a large excess is often necessary to drive the reaction to completion, especially if your substrate or solvent has basic impurities that consume the acid.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Dichloromethane (DCM) is standard, but for some substrates, ethereal solvents like dioxane can be effective.[6] Anhydrous conditions are generally preferred to avoid side reactions.[7]

  • Steric Hindrance: A sterically hindered Boc-protected aniline may require more forcing conditions, such as elevated temperatures or longer reaction times. However, this increases the risk of side reactions.

Q2: I'm observing significant by-product formation, particularly t-butylation of my aromatic ring. How can I prevent this?

A2: The t-butyl cation generated during Boc de-protection is a potent electrophile that can alkylate electron-rich aromatic rings or other nucleophilic sites in your molecule.[8]

  • Use of Scavengers: The most effective solution is to add a scavenger to the reaction mixture to trap the t-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.

  • Milder Acidic Conditions: Switching to a milder acid, such as HCl in dioxane or aqueous phosphoric acid, can sometimes mitigate this side reaction by reducing the concentration of the free t-butyl cation.[6][9]

Q3: My compound contains other acid-sensitive groups (e.g., esters, acetals). How can I selectively remove the Boc group?

A3: This is a classic challenge of orthogonal protection strategies.[2]

  • Fine-tuning Acid Strength and Reaction Time: You can often achieve selectivity by carefully controlling the reaction conditions. Using a weaker acid or a lower concentration of a strong acid and monitoring the reaction closely by TLC or LC-MS can allow you to stop the reaction once the Boc group is cleaved but before other groups are affected.[7]

  • Alternative De-protection Methods: For highly sensitive substrates, consider non-acidic methods. Thermal de-protection, although requiring high temperatures, can be an option for robust molecules.[7][10] Methods using TMSI in DCM with a bicarbonate buffer have also been reported for pH-neutral de-protection.[7]

Boc De-protection Workflow

start Boc-Protected Aniline acid Add Acid (e.g., TFA in DCM) start->acid monitor Monitor by TLC/LC-MS acid->monitor incomplete Incomplete Reaction? monitor->incomplete workup Aqueous Workup incomplete->workup No troubleshoot_incomplete Troubleshoot: - Increase acid concentration - Change solvent - Increase temperature incomplete->troubleshoot_incomplete Yes side_reactions Side Reactions? product Deprotected Aniline side_reactions->product No troubleshoot_side_reactions Troubleshoot: - Add scavenger (e.g., TES) - Use milder acid - Lower temperature side_reactions->troubleshoot_side_reactions Yes workup->side_reactions troubleshoot_incomplete->acid troubleshoot_side_reactions->acid

Caption: Troubleshooting workflow for Boc de-protection.

Experimental Protocol: Acidic Boc De-protection
  • Dissolve the Boc-protected aniline (1.0 equiv) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution.[11]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[12]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aniline.

Section 2: The Carboxybenzyl (Cbz) Group: Versatility in Cleavage

The Cbz group is another cornerstone of amine protection, offering orthogonality to the Boc group.[10][13] Its removal is most commonly achieved by catalytic hydrogenation, but acid-mediated methods provide a valuable alternative, especially for substrates incompatible with hydrogenation catalysts.[14]

Troubleshooting Guide: Cbz De-protection

Q1: My catalytic hydrogenation for Cbz removal is slow or has stalled. What are the potential causes?

A1: This is a frequent issue in Cbz de-protection with several possible culprits:[15][16]

  • Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or even the product amine itself.[15][16] Ensure your starting material is pure. If sulfur is present in the substrate, consider an alternative de-protection method.[15][16]

  • Poor Catalyst Quality: The activity of Palladium on carbon (Pd/C) can vary between batches and degrade over time. Use a fresh, high-quality catalyst. For challenging substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be necessary.[15][17]

  • Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for all substrates. Increasing the hydrogen pressure (e.g., to 50 psi) can often accelerate the reaction.[16]

  • Inadequate Mixing: As a heterogeneous reaction, efficient stirring is crucial to ensure the substrate has access to the catalyst surface.[15][16]

Q2: I am observing reduction of other functional groups in my molecule during Cbz de-protection. How can I improve selectivity?

A2: Over-reduction is a known challenge with catalytic hydrogenation.

  • Catalyst Choice: The choice of catalyst can influence selectivity. Screening different Pd/C catalysts with varying metal loading and support can be beneficial.

  • Alternative Hydrogen Source: Transfer hydrogenation using reagents like ammonium formate or cyclohexene as the hydrogen source can sometimes offer better selectivity compared to H₂ gas.

  • Switching De-protection Strategy: If over-reduction is unavoidable, switching to an acid-mediated de-protection (e.g., HBr in acetic acid) is the most logical alternative.[14]

Q3: My substrate is sensitive to hydrogenation. What are the best alternative de-protection methods?

A3: Acid-mediated cleavage is a robust alternative.[14]

  • HBr in Acetic Acid: This is a classic and effective method for Cbz removal. The reaction is typically fast at room temperature.[16]

  • Lewis Acids: In some cases, Lewis acids can be employed for Cbz de-protection, although this is less common for anilines.

  • Nucleophilic Cleavage: For specific substrates, nucleophilic reagents like 2-mercaptoethanol with a base can be used.[16]

Cbz De-protection Decision Tree

start Cbz-Protected Aniline hydrogenation_possible Substrate compatible with hydrogenation? start->hydrogenation_possible catalytic_hydrogenation Catalytic Hydrogenation (H₂, Pd/C) hydrogenation_possible->catalytic_hydrogenation Yes acid_cleavage Acid-Mediated Cleavage (HBr/AcOH) hydrogenation_possible->acid_cleavage No monitor_H2 Monitor by TLC/LC-MS catalytic_hydrogenation->monitor_H2 monitor_acid Monitor by TLC/LC-MS acid_cleavage->monitor_acid incomplete_H2 Reaction incomplete? monitor_H2->incomplete_H2 product_acid Deprotected Aniline monitor_acid->product_acid product_H2 Deprotected Aniline incomplete_H2->product_H2 No troubleshoot_H2 Troubleshoot: - Check catalyst quality - Increase H₂ pressure - Add weak acid (AcOH) incomplete_H2->troubleshoot_H2 Yes troubleshoot_H2->catalytic_hydrogenation

Caption: Decision tree for Cbz de-protection strategy.

Experimental Protocols

Catalytic Hydrogenation:

  • Dissolve the Cbz-protected aniline (1.0 equiv) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).[17]

  • Carefully add Pd/C (typically 10% w/w) to the solution.

  • Purge the reaction vessel with nitrogen, then introduce hydrogen gas (from a balloon or a pressurized system).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected aniline.

Acid-Mediated Cleavage:

  • Dissolve the Cbz-protected aniline (1.0 equiv) in glacial acetic acid.

  • Add a solution of HBr in acetic acid (e.g., 33% w/w).[15]

  • Stir the reaction at room temperature. Reaction times can vary from minutes to hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, the product can often be precipitated by the addition of anhydrous ether.[16]

  • Collect the solid by filtration, wash with ether, and dry under vacuum to obtain the amine hydrobromide salt.

Section 3: The Acetyl (Ac) Group: Robust Protection Requiring Forcing De-protection

The acetyl group, forming an acetanilide, is a robust protecting group, often used when harsh reaction conditions are required in subsequent synthetic steps.[18] Its removal, however, necessitates strong acidic or basic hydrolysis.[19]

Troubleshooting Guide: Acetanilide Hydrolysis

Q1: My acetanilide hydrolysis is not proceeding to completion. What can I do?

A1: Incomplete hydrolysis is usually due to insufficiently harsh conditions.

  • Increase Reagent Concentration: Use a more concentrated acid (e.g., 6M HCl) or base (e.g., 10% NaOH).[20]

  • Increase Temperature: Refluxing the reaction mixture is often necessary to drive the hydrolysis to completion.[20][21]

  • Extend Reaction Time: Some sterically hindered or electron-deficient acetanilides may require prolonged heating.

Q2: I am concerned about the stability of other functional groups under the harsh hydrolytic conditions. Are there any milder alternatives?

A2: While acetanilide de-protection is inherently harsh, some modifications can be made:

  • Careful pH Control: When working with base-sensitive groups, acidic hydrolysis is preferred, and vice versa.

  • Enzymatic De-protection: For specific applications, enzymatic hydrolysis can offer a much milder alternative, although this is not broadly applicable.

  • Alternative Protecting Groups: If the harsh de-protection conditions are incompatible with your molecule, it is often best to reconsider the initial choice of protecting group.

Mechanism of Acid-Catalyzed Acetanilide Hydrolysis

start Acetanilide protonation Protonation of Carbonyl Oxygen start->protonation nucleophilic_attack Nucleophilic Attack by Water protonation->nucleophilic_attack proton_transfer Proton Transfer nucleophilic_attack->proton_transfer elimination Elimination of Aniline proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation products Aniline + Acetic Acid deprotonation->products

Caption: Mechanism of acid-catalyzed acetanilide hydrolysis.[22]

Experimental Protocol: Acidic Hydrolysis of Acetanilide
  • Place the acetanilide (1.0 equiv) and an aqueous solution of a strong acid (e.g., 30% H₂SO₄ or 6M HCl) in a round-bottom flask.[20]

  • Heat the mixture to reflux for 30-60 minutes.[20]

  • Cool the solution to room temperature and then in an ice bath.

  • Slowly neutralize the solution by adding a base (e.g., 10% NaOH) until the pH is basic.[20]

  • Extract the aniline with a suitable organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the product.

Summary of De-protection Conditions

Protecting GroupCommon ReagentsTypical ConditionsKey Considerations
Boc TFA, HClDCM or Dioxane, 0°C to RTAcid-labile; risk of t-butylation; scavengers recommended.[4][5][8]
Cbz H₂, Pd/CEtOH, EtOAc, or AcOH, RT, 1-4 atm H₂Catalyst poisoning by sulfur; risk of over-reduction.[10][15][16]
HBr/AcOHGlacial Acetic Acid, RTMetal-free; good for hydrogenation-sensitive substrates.[14][15]
Ac HCl, H₂SO₄, NaOHAqueous solution, RefluxHarsh conditions required; potential for side reactions with sensitive functional groups.[19][20]

Frequently Asked Questions (FAQs)

Q: Can I de-protect a Boc group in the presence of a Cbz group? A: Yes, this is a common orthogonal strategy. Acidic de-protection of the Boc group will typically leave the Cbz group intact.[10]

Q: How do I choose the right catalyst for Cbz de-protection? A: 10% Pd/C is a good starting point. If the reaction is slow, consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[15][17] The choice may also depend on the presence of other reducible functional groups.

Q: My final aniline product is dark-colored. What is the cause and how can I purify it? A: Anilines are prone to air oxidation, which can lead to discoloration.[23] It is advisable to handle them under an inert atmosphere and store them in the dark. Purification can often be achieved by column chromatography, distillation, or recrystallization of a salt form.

References

Technical Support Center: Optimizing Solvent Conditions for Aniline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pivotal Role of the Solvent

In the synthesis of aniline derivatives, the reaction solvent is far from a passive medium. It is an active participant that dictates reaction kinetics, influences equilibrium positions, and stabilizes reactive intermediates or transition states. A suboptimal solvent choice can lead to a cascade of issues, including diminished yields, intractable side-product formation, and failed reactions. This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting common problems and strategically optimizing solvent conditions to achieve robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of a solvent in aniline synthesis? A1: The solvent serves several critical functions. Firstly, it must fully dissolve reactants, reagents, and catalysts to ensure a homogeneous reaction environment. Secondly, its properties—primarily polarity and its ability to form hydrogen bonds—directly influence the reaction mechanism and rate. For instance, in Nucleophilic Aromatic Substitution (SNAr) reactions, polar solvents are crucial for stabilizing the charged Meisenheimer intermediate.[1] Lastly, the solvent's boiling point determines the accessible temperature range for the reaction.

Q2: How do I choose between a polar protic and a polar aprotic solvent? A2: The choice is dictated by the reaction mechanism and the nature of the nucleophile.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) possess O-H or N-H bonds and can act as hydrogen bond donors.[2] They excel at stabilizing both cations and anions. This property is advantageous for SN1-type reactions by stabilizing carbocation intermediates and the leaving group.[3] However, they can significantly reduce the nucleophilicity of amines by forming a "solvent cage" through hydrogen bonding, which can be detrimental for SNAr or SN2-type reactions.[4][5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, THF) lack O-H or N-H bonds and cannot donate hydrogen bonds.[2] They are excellent for SNAr and SN2 reactions because they solvate the cation but leave the anionic or neutral amine nucleophile relatively "bare" and highly reactive.[5][6] The combination of a weak base and a polar aprotic solvent like DMSO is often a standard condition for SNAr reactions.[6]

Q3: My reaction mixture is turning dark brown/black. What is the cause and how can I prevent it? A3: A dark coloration often indicates the formation of colored impurities due to the oxidative dimerization or polymerization of the aniline product or starting material.[7][8] Anilines are highly susceptible to oxidation by atmospheric oxygen.

Preventative Strategies:

  • Inert Atmosphere: Always run the reaction under a positive pressure of an inert gas like nitrogen or argon.[7]

  • Degassed Solvents: Solvents contain dissolved oxygen which can initiate oxidation.[7] It is crucial to use properly degassed solvents, especially in sensitive reactions like palladium-catalyzed cross-couplings.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)

  • Potential Cause A: Poor Reagent Solubility.

    • Why it Happens: If the aryl halide, amine, or base is not fully dissolved, the reaction is limited by the solid-liquid interface, leading to slow and incomplete conversion.

    • Solution: Select a solvent that ensures complete dissolution of all components at the target reaction temperature. Polar aprotic solvents like DMSO, DMF, and NMP are often effective. For less polar substrates, consider THF or dioxane.

  • Potential Cause B: Deactivation of the Aniline Nucleophile.

    • Why it Happens: In polar protic solvents like ethanol or water, hydrogen bonding can form a "solvent cage" around the aniline's lone pair, drastically reducing its availability to attack the aromatic ring.[4]

    • Solution: Switch to a polar aprotic solvent. A classic study demonstrated a 5000-fold rate increase for an SN2 reaction when changing the solvent from methanol (protic) to acetonitrile (aprotic), illustrating the powerful effect of desolvating the nucleophile.[5]

  • Potential Cause C: Instability of the Meisenheimer Intermediate.

    • Why it Happens: The SNAr reaction proceeds through a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex. Non-polar solvents cannot adequately stabilize this charged species, raising the activation energy and slowing the reaction.

    • Solution: Employ a solvent with a high dielectric constant (i.e., high polarity) to stabilize the charged intermediate.[9][10] Polar aprotic solvents like DMSO and DMF are ideal as they stabilize the intermediate without deactivating the nucleophile.

Problem 2: Significant Dimer Formation and Side Reactions

  • Potential Cause A: Oxidative Coupling.

    • Why it Happens: Anilines can be easily oxidized, especially at elevated temperatures, leading to the formation of dimers (like azoxybenzenes) and polymers.[11] This is often catalyzed by trace metals or atmospheric oxygen.

    • Solution: Rigorously exclude oxygen. Perform the reaction under a meticulously maintained inert atmosphere (N₂ or Ar) and use solvents that have been thoroughly degassed.[7]

  • Potential Cause B: Homocoupling in Pd-Catalyzed Reactions (e.g., Buchwald-Hartwig).

    • Why it Happens: In C-N cross-coupling reactions, the aniline can react with itself (homocoupling) instead of the aryl halide.[7] This can be exacerbated by high concentrations.

    • Solution: While primarily addressed by optimizing the ligand, base, and catalyst, the solvent plays a role. Running the reaction at a lower concentration (i.e., using a larger volume of solvent) can disfavor the bimolecular self-coupling side reaction.[7] The standard solvents for these reactions, such as toluene or dioxane, should be anhydrous and degassed.[8]

Data Presentation & Key Solvent Parameters

The selection of a solvent is a multi-parameter decision. The following table summarizes key properties of common solvents used in aniline synthesis.

SolventClassDielectric Constant (ε)Boiling Point (°C)Common Applications & Rationale
Toluene Non-polar Aprotic2.4111Buchwald-Hartwig amination. Good for dissolving organic substrates; high boiling point allows for a wide temperature range.[8]
Dioxane Polar Aprotic2.2101Buchwald-Hartwig amination. Similar to toluene but slightly more polar, can improve solubility of some catalysts/ligands.[8]
Tetrahydrofuran (THF) Polar Aprotic7.566General purpose solvent for reactions at moderate temperatures. Its polarity can aid in dissolving polar reagents.[12]
Acetonitrile (MeCN) Polar Aprotic37.582SNAr reactions. Highly polar, effectively stabilizes charged intermediates without H-bonding to the nucleophile.[5]
Dimethylformamide (DMF) Polar Aprotic38153SNAr reactions. High polarity and high boiling point make it excellent for difficult substitutions requiring high energy input.[6]
Dimethyl Sulfoxide (DMSO) Polar Aprotic47189SNAr reactions. Exceptionally high polarity and boiling point; considered one of the best solvents for promoting SNAr.[6]
Methanol (MeOH) Polar Protic32.665Catalytic hydrogenation of nitroaromatics.[13] Generally avoided in SNAr with amine nucleophiles due to H-bonding.[14]
Ethanol (EtOH) Polar Protic24.378.5Can be used in reductions.[15] Its polar protic nature makes it a poor choice for reactions relying on a potent amine nucleophile.

Experimental Protocols

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)

This protocol is essential for oxygen-sensitive reactions like palladium-catalyzed cross-couplings.

  • Place the required volume of an anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar. The flask should not be more than half full.

  • Securely attach the flask to a Schlenk line.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath with gentle swirling.

  • Once the solvent is completely frozen, open the flask to the vacuum manifold of the Schlenk line and evacuate for 5-10 minutes.

  • Close the flask to the vacuum and remove it from the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved gases.

  • After the final cycle, backfill the flask with an inert gas (N₂ or Ar). The solvent is now ready for use.

Protocol 2: Parallel Solvent Screening for SNAr Optimization

This workflow allows for the efficient identification of an optimal solvent for a new reaction.

  • In an array of reaction vials (e.g., in a parallel synthesizer block), add the aryl halide (1.0 equiv.) and a small magnetic stir bar to each vial.

  • Prepare a stock solution of the aniline derivative (1.1-1.2 equiv.) and the base (e.g., K₂CO₃, 2.0 equiv.) in a suitable volatile solvent (like DCM) to facilitate dispensing. Add the appropriate volume of this stock solution to each vial and then remove the volatile solvent in vacuo.

  • To each vial, add a different degassed candidate solvent (e.g., Toluene, Dioxane, THF, MeCN, DMF, DMSO) to achieve the desired reaction concentration (e.g., 0.1 M).

  • Seal all vials under an inert atmosphere (N₂ or Ar).

  • Place the vials in a heating block set to the desired reaction temperature (e.g., 100 °C) and stir for a set period (e.g., 12 hours).

  • After cooling, quench the reactions and analyze a small aliquot from each vial by LC-MS or GC-MS to determine the conversion and relative yield of the desired product.

  • The solvent providing the highest conversion with the fewest byproducts is selected for further optimization and scale-up.

Mandatory Visualizations

G cluster_mech Solvent Role in SNAr Mechanism Reactants Aniline + Aryl Halide TS1 Transition State 1 Reactants->TS1 Intermediate Meisenheimer Complex (Negatively Charged) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Products Aniline Derivative + Halide Salt TS2->Products Solvent Polar Aprotic Solvent (e.g., DMSO) Solvent->Intermediate Stabilization via Dipole Interactions

Caption: Solvent stabilization of the Meisenheimer complex in an SNAr reaction.

G start Low Yield or Side Products Observed q1 Is the reaction SNAr? start->q1 q2 Is the reaction Pd-catalyzed? q1->q2 No sol_snar Switch to Polar Aprotic Solvent (DMSO, DMF) q1->sol_snar Yes sol_pd Ensure Anhydrous/Degassed Solvent (Toluene, Dioxane) q2->sol_pd Yes check_solubility Verify Reagent Solubility in Chosen Solvent q2->check_solubility No sol_snar->check_solubility check_degas Check for Oxidative Degradation (Use Degassed Solvents) sol_pd->check_degas check_solubility->check_degas end Re-run Experiment check_degas->end

Caption: Troubleshooting workflow for optimizing solvent conditions.

References

Technical Support Center: Stability and Storage of Halogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and storage of halogenated aromatic compounds. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the integrity of your compounds and the reliability of your experimental outcomes.

Introduction: The Intricacies of Aryl Halide Stability

Halogenated aromatic compounds are a cornerstone of modern chemistry, pivotal in pharmaceuticals, agrochemicals, and materials science. However, their inherent stability can be a double-edged sword. While the carbon-halogen (C-X) bond on an aromatic ring is significantly stronger and less reactive than its aliphatic counterpart, these molecules are not inert.[1][2] Their stability is a complex interplay of resonance effects, the nature of the halogen, the presence of other substituents, and environmental factors.[3][4][5]

The reactivity of the C-X bond is reduced due to the sp² hybridization of the carbon atom and the delocalization of the halogen's lone pair electrons into the aromatic π-system, which imparts a partial double bond character.[5] This makes simple nucleophilic substitution reactions difficult.[1] Despite this, degradation can and does occur through various pathways, including photodecomposition, thermal stress, hydrolysis, and microbial action, leading to compromised sample purity, inconsistent experimental results, and potential safety hazards.[6][7][8] This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of halogenated aromatic compounds?

The stability of a halogenated aromatic compound is primarily dictated by:

  • The Halogen Itself: The strength of the C-X bond decreases down the group: C-F > C-Cl > C-Br > C-I. Consequently, iodoaromatics are generally the least stable and most susceptible to degradation (e.g., photolysis), while fluoroaromatics are exceptionally stable, sometimes requiring harsh conditions for decomposition.[7][9]

  • Aromatic Ring Substituents: Electron-withdrawing groups (e.g., -NO₂) can activate the ring towards nucleophilic aromatic substitution, potentially decreasing stability under certain conditions.[1] Conversely, electron-donating groups can influence other degradation pathways.

  • Environmental Conditions: Exposure to light (especially UV), elevated temperatures, oxygen, moisture, and extreme pH can all initiate or accelerate degradation.[10][11] The presence of metal ions, particularly copper, can also catalyze halogenation or dehalogenation reactions.[12]

Q2: What are the general best practices for storing halogenated aromatic compounds?

To maximize shelf-life and maintain purity, adhere to the following guidelines:

  • Temperature: Store compounds in a cool, controlled environment. For many, refrigeration (2-8 °C) is sufficient. For particularly sensitive or long-term storage, freezing (-20 °C or lower) is recommended. Avoid repeated freeze-thaw cycles.

  • Light: Protect from light by using amber glass vials or by storing containers in the dark.[11] Light can provide the energy to cleave C-X bonds, especially for bromo- and iodo-aromatics.

  • Atmosphere: For compounds sensitive to oxidation or hydrolysis, store under an inert atmosphere (e.g., argon or nitrogen). This can be achieved by purging the container headspace before sealing.[10]

  • Moisture: Store in a dry environment, preferably in a desiccator, especially for compounds prone to hydrolysis.

  • Container Material: Use high-quality, inert containers such as borosilicate glass (e.g., Pyrex®) or, for certain applications, stainless steel.[13][14] Avoid reactive materials like aluminum, magnesium, or zinc and their alloys.[10] Ensure container caps have inert liners (e.g., PTFE).

Q3: How do I know if my compound is degrading?

Signs of degradation can include:

  • Visual Changes: Discoloration (e.g., yellowing or browning), precipitation, or phase separation.

  • Analytical Discrepancies: Appearance of new, unexpected peaks in chromatographic analyses (HPLC, GC).[15]

  • Inconsistent Potency: Reduced activity or inconsistent results in biological assays or chemical reactions.

  • pH Changes: For solutions, a drift in pH can indicate the formation of acidic byproducts, such as hydrogen halides (e.g., HCl, HBr) from hydrolysis.[10]

Q4: Are there common degradation pathways I should be aware of?

Yes, the most prevalent degradation pathways are illustrated below. Understanding these can help in diagnosing issues and designing stability-indicating assays.

A Halogenated Aromatic Compound (Ar-X) B Photodegradation (UV/Visible Light) A->B C Thermal Decomposition (Heat) A->C D Hydrolysis (Water/Moisture) A->D E Reductive Dehalogenation (Microbial/Chemical) A->E P1 Products: Ar• + X• (Radicals) Further Reactions B->P1 P2 Products: Smaller Fragments, HF, Polycyclic Compounds C->P2 P3 Products: Ar-OH + HX D->P3 P4 Products: Ar-H + X- E->P4

Caption: Common degradation pathways for halogenated aromatic compounds.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: My stored compound shows new peaks in its HPLC/GC chromatogram.

  • Potential Cause A: Photodegradation. Your compound may be light-sensitive. This is common for brominated and especially iodinated aromatics.

    • Troubleshooting Steps:

      • Re-analyze a freshly prepared sample, ensuring it is protected from light during preparation and analysis.

      • Compare the chromatogram to the stored sample. If the new peaks are absent or reduced, photodegradation is the likely cause.

      • Solution: Always store the material in amber vials inside a dark cabinet or refrigerator.[11] Wrap analytical vials in aluminum foil if they will be sitting in an autosampler for an extended period.

  • Potential Cause B: Thermal Degradation or Hydrolysis. The compound may be unstable at its storage temperature or sensitive to trace moisture.

    • Troubleshooting Steps:

      • Check the compound's melting point and any literature data on thermal stability.[7][9][16]

      • Test the stability of your compound by heating a small sample at a moderate temperature (e.g., 40-60 °C) for a short period and re-analyzing.

      • Solution: Store at a lower temperature (e.g., move from room temp to 4 °C, or from 4 °C to -20 °C). Ensure the compound is stored in a desiccator, and use anhydrous solvents for preparing solutions.[13]

  • Potential Cause C: Container or Solvent Interaction. The compound might be reacting with the storage vial, cap liner, or residual solvent.

    • Troubleshooting Steps:

      • Verify that your container and cap liner are made of inert materials (borosilicate glass, PTFE).

      • If the compound was stored in solution, consider if the solvent is appropriate. Some solvents can degrade over time or react with the solute.

      • Solution: Transfer the compound to a verified inert container. If storing in solution, ensure the solvent is of high purity, degassed, and suitable for long-term storage with your compound.

Problem 2: A reaction using an aryl halide as a starting material is giving low or inconsistent yields.

  • Potential Cause A: Purity of Starting Material. The aryl halide may have degraded during storage, reducing the amount of active starting material.

    • Troubleshooting Steps:

      • Re-characterize your starting material immediately before use using a primary analytical method like qNMR or HPLC with a reference standard.

      • Solution: If the purity is below specification, purify the starting material (e.g., by recrystallization or chromatography) or use a fresh, unopened bottle. Implement stricter storage protocols for the material going forward.

  • Potential Cause B: Reaction Conditions. The reaction conditions (e.g., temperature, solvent, reagents) may be promoting degradation of your aryl halide.

    • Troubleshooting Steps:

      • Run a control experiment where you expose the aryl halide to the reaction conditions (solvent, temperature, base/acid) without the other reactants and monitor its stability over time by TLC or LC/GC.

      • Solution: If degradation is observed, modify the reaction conditions. This could involve lowering the temperature, changing the solvent, or running the reaction under an inert atmosphere to exclude oxygen and moisture.

Troubleshooting Workflow

Use the following decision tree to diagnose stability issues systematically.

Start Problem Observed: Unexpected peaks, low yield, visual change CheckStorage Review Storage Conditions: Temp, Light, Atmosphere, Container? Start->CheckStorage CheckPurity Re-analyze Compound Purity (e.g., HPLC, NMR) Start->CheckPurity IsPure Is Purity as Expected? CheckPurity->IsPure DegradationConfirmed Degradation Confirmed IsPure->DegradationConfirmed No PurityOK Purity is OK. Issue is likely in experimental procedure. IsPure->PurityOK Yes RunForcedDeg Perform Forced Degradation Study to identify vulnerabilities (Heat, Light, pH, Oxid.) DegradationConfirmed->RunForcedDeg TroubleshootExp Troubleshoot Experiment: Check solvent stability, reagent purity, run control reactions PurityOK->TroubleshootExp AdjustStorage Adjust Storage Conditions: Lower Temp, Use Amber Vials, Store Under Inert Gas, Desiccate RunForcedDeg->AdjustStorage

References

Technical Support Center: Workup and Isolation of 2,4-Dibromo-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 2,4-Dibromo-6-fluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound.

Section 1: Troubleshooting Guide

This section addresses specific challenges you may encounter during the workup and purification of this compound in a practical question-and-answer format.

Reaction & Quenching

Question 1: My initial reaction workup with an aqueous base is forming a persistent emulsion. What's happening and how can I resolve it?

Answer: Emulsion formation is a common issue when partitioning an organic reaction mixture with an aqueous basic solution. This is often due to the presence of both organic and aqueous soluble species, including salts and partially soluble starting materials or byproducts, which stabilize the oil-in-water or water-in-oil droplets.

  • Causality: The aniline functional group has basic properties and can be protonated or deprotonated depending on the pH, influencing its solubility. The presence of halogen substituents also modifies the molecule's overall polarity.

  • Troubleshooting Steps:

    • Brine Addition: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.

    • Solvent Modification: Add a small amount of a different organic solvent with a different polarity, such as ethyl acetate or diethyl ether, to alter the interfacial tension.

    • Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.

Question 2: After quenching the bromination reaction, I have a dark-colored organic layer. What causes this and should I be concerned?

Answer: A dark color, often brown or deep red, in the organic layer is typically due to the presence of residual bromine or other colored impurities. While this is common, it's important to address it to obtain a pure final product.

  • Causality: Bromination reactions can sometimes leave unreacted bromine (Br₂), which is a volatile, reddish-brown liquid.

  • Troubleshooting Steps:

    • Sodium Thiosulfate Wash: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Sodium thiosulfate will react with and decolorize the excess bromine.

    • Sodium Bisulfite Wash: A wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃) is also effective at quenching unreacted bromine.

    • Activated Carbon Treatment: If the color persists after washing, it may be due to polymeric or other colored byproducts. In such cases, after drying the organic layer, you can treat it with a small amount of activated carbon, followed by filtration.

Purification: Column Chromatography

Question 3: I'm struggling to get good separation of my product from an impurity during column chromatography. What solvent system should I use?

Answer: Achieving good separation in column chromatography is critically dependent on the choice of the mobile phase (eluent).[1] The goal is to find a solvent system where your desired compound and impurities have different affinities for the stationary phase (typically silica gel).[1]

  • Expertise & Experience: For halogenated anilines like this compound, a non-polar/polar solvent system is generally effective. A good starting point is a mixture of hexanes (or heptane) and ethyl acetate.

  • Protocol for Solvent System Selection:

    • TLC Analysis: Perform Thin Layer Chromatography (TLC) using your crude product. Spot the crude mixture on a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Optimal Rf Value: Aim for a solvent system that gives your product an Rf (retention factor) value of approximately 0.3-0.4. This generally provides the best separation on a column.

    • Impurity Separation: Observe the separation between your product spot and any impurity spots on the TLC plate. The ideal solvent system will show the largest possible distance between these spots.

Recommended Starting Solvent System for this compound:

ComponentRatioExpected Behavior
Hexanes80-90%Non-polar eluent
Ethyl Acetate10-20%Polar eluent

This table provides a starting point. The optimal ratio will depend on the specific impurities present in your crude product.

Question 4: My product is coming off the column with a co-eluting impurity. What are my options?

Answer: Co-elution is a common challenge in chromatography. If adjusting the solvent system polarity doesn't resolve the issue, consider these strategies:

  • Alternative Solvent Systems: Try a different solvent system altogether. For example, replace ethyl acetate with dichloromethane or diethyl ether. This can alter the selectivity of the separation.

  • Recrystallization: If the co-eluting impurity has a different solubility profile than your product, recrystallization can be a highly effective purification technique post-chromatography.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can offer superior separation.[2][3] A reverse-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point for this class of compounds.[3]

Purification: Recrystallization

Question 5: I'm trying to recrystallize my this compound, but it's "oiling out" instead of forming crystals. Why is this happening?

Answer: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This typically happens when the solution is supersaturated or when the cooling rate is too fast.

  • Causality: The melting point of this compound is relatively low (62-64 °C).[4][5] If the boiling point of your recrystallization solvent is significantly higher than the melting point of your compound, it can melt before it dissolves and then separate as an oil.

  • Troubleshooting Steps:

    • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

    • Solvent Choice: Select a solvent or solvent pair with a lower boiling point. For example, if you are using ethanol/water, try a lower boiling alcohol like methanol with water.

    • Induce Crystallization: If an oil has formed, try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the oil. This can create nucleation sites for crystal growth.

    • Re-dissolve and Dilute: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to slightly decrease the saturation before allowing it to cool slowly again.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with this compound and the reagents for its synthesis?

A1: Safety is paramount in the laboratory. This compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[4][6][7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][9]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling dust or vapors.[4][7][10]

  • Handling Bromine: If your synthesis involves elemental bromine, be aware that it is highly corrosive and toxic. Handle it with extreme care in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.[4][7]

Q2: What are the expected physical properties of this compound?

A2: Knowing the physical properties of your target compound is crucial for its identification and purification.

PropertyValueSource
Molecular FormulaC₆H₄Br₂FN[8]
Molecular Weight268.91 g/mol [8]
AppearanceOff-white solid[4]
Melting Point62 - 64 °C[4][5]
SolubilityInsoluble in water, soluble in methanol and other organic solvents.[11][12]

Q3: What are the common impurities I might encounter in the synthesis of this compound?

A3: The bromination of fluoroaniline can lead to several impurities.

  • Isomeric Products: Depending on the reaction conditions, you may form other dibrominated isomers or even monobrominated or tribrominated species.[13][14] Protecting groups are sometimes used to improve regioselectivity.[15]

  • Starting Material: Unreacted 6-fluoroaniline may be present if the reaction does not go to completion.

  • Over-bromination: The formation of 2,4,6-tribromo-aniline is a possibility if the reaction is not carefully controlled.

Q4: Can I use HPLC to analyze the purity of my this compound?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of your final product. A reverse-phase HPLC method is typically suitable for this compound.[2][3]

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid or phosphoric acid for better peak shape.[2][3][16]

    • Detection: UV detection at a wavelength where the aniline derivative absorbs strongly (e.g., 254 nm).

Section 3: Visualizing the Workflow

The following diagram illustrates a typical workup and purification workflow for isolating this compound.

Workup_Purification_Workflow cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Purification Reaction Crude Reaction Mixture (Product, Impurities, Reagents) Quench Quench with Aqueous Solution Reaction->Quench Transfer Wash_Base Wash with Aqueous Base (e.g., NaHCO₃) Quench->Wash_Base Wash_Thio Wash with Na₂S₂O₃ (if needed) Wash_Base->Wash_Thio Wash_Brine Wash with Brine Wash_Thio->Wash_Brine Separate Separate Organic Layer Wash_Brine->Separate Dry Dry with Na₂SO₄ Separate->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Yields Column Column Chromatography (Silica Gel, Hexanes:EtOAc) Crude_Product->Column Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Concentrate_Pure Concentrate Pure Fractions Combine->Concentrate_Pure Recrystallize Recrystallization (Optional, for high purity) Concentrate_Pure->Recrystallize Final_Product Pure this compound Concentrate_Pure->Final_Product If recrystallization is not needed Recrystallize->Final_Product

Workup and Purification Workflow

References

Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to the Reactivity of 2,4-Dibromo-6-fluoroaniline and 2,6-Dibromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the positional arrangement of atoms within a molecule is paramount. Seemingly minor structural alterations can cascade into significant shifts in chemical reactivity, influencing the efficiency of synthetic routes and the properties of the final product. This guide offers a deep dive into the comparative reactivity of two closely related, yet distinct, halogenated anilines: 2,4-Dibromo-6-fluoroaniline and 2,6-Dibromo-4-fluoroaniline. As vital building blocks in the synthesis of pharmaceuticals and agrochemicals, a nuanced understanding of their behavior is crucial for rational molecular design and process optimization.

At a Glance: Structural and Physicochemical Properties

Both this compound and 2,6-dibromo-4-fluoroaniline are important intermediates in organic synthesis.[1] However, the strategic placement of the fluorine atom—a small yet highly electronegative entity—imparts unique electronic and steric characteristics to each isomer, thereby dictating their reactivity pathways.

PropertyThis compound2,6-Dibromo-4-fluoroaniline
CAS Number 141474-37-5344-18-3
Molecular Formula C₆H₄Br₂FNC₆H₄Br₂FN
Molecular Weight 268.91 g/mol 268.91 g/mol
Structure
Predicted pKa Lower (more acidic)Higher (less acidic)

The key distinction lies in the fluorine's position relative to the potent activating amino group. In this compound, the fluorine atom is in an ortho position, while in 2,6-dibromo-4-fluoroaniline, it resides in the para position. This seemingly subtle difference has profound implications for the electron density distribution within the aromatic ring and the steric environment around the reactive sites.

The Decisive Factors: Electronic and Steric Effects

The reactivity of these anilines is a delicate balance of competing electronic and steric influences. The amino group is a strong electron-donating group, activating the ring towards electrophilic attack, primarily at the ortho and para positions. Conversely, the halogens (bromine and fluorine) exert a deactivating inductive effect (-I) by withdrawing electron density through the sigma bond, while also contributing a weaker, electron-donating resonance effect (+M).

For fluorine, the inductive effect is particularly strong due to its high electronegativity. When positioned para to the amino group, as in 2,6-dibromo-4-fluoroaniline, its electron-withdrawing nature can decrease the basicity of the aniline compared to unsubstituted aniline.[2]

Reactivity in Key Synthetic Transformations

Electrophilic Aromatic Substitution

The amino group's powerful activating and ortho-, para-directing influence is the primary driver in electrophilic aromatic substitution (EAS) reactions. However, the existing halogen substituents block several potential reaction sites.

  • This compound : The ortho (2,6) and para (4) positions relative to the amino group are already substituted. The remaining C3 and C5 positions are meta to the strongly activating amino group and are sterically hindered by the adjacent bulky bromine atoms. The ortho-fluorine atom further deactivates the neighboring C5 position through its strong inductive effect. Consequently, this isomer is generally less susceptible to further electrophilic substitution on the aromatic ring.

  • 2,6-Dibromo-4-fluoroaniline : In this isomer, both ortho positions (2,6) are blocked by bromine atoms, and the para position is occupied by fluorine. The C3 and C5 positions are electronically activated by the ortho-directing amino group. While steric hindrance from the adjacent bromine atoms is a factor, it is less prohibitive than the combined deactivating and steric effects in the other isomer. Therefore, 2,6-dibromo-4-fluoroaniline is more likely to undergo electrophilic substitution at the C3 and C5 positions.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination

The bromine atoms on both isomers serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.[3] The general reactivity trend for halogens in these reactions is I > Br > Cl > F, making the C-Br bonds the primary sites for reaction.[4]

Logical Framework for Cross-Coupling Reactivity

Caption: A simplified workflow for palladium-catalyzed cross-coupling reactions, highlighting the critical role of electronic and steric effects in the rate-determining oxidative addition step.

  • This compound : This isomer presents two distinct bromine environments. The C4-Br is para to the strongly electron-donating amino group, making this C-Br bond more electron-rich and thus potentially less reactive towards oxidative addition by the electron-rich Pd(0) catalyst. Conversely, the C2-Br is ortho to the amino group and is also flanked by the ortho-fluorine. This position is sterically more hindered. This difference in reactivity could potentially be exploited for regioselective mono-arylation or amination under carefully controlled conditions, likely functionalizing the C4-Br position first due to lesser steric hindrance.

  • 2,6-Dibromo-4-fluoroaniline : The two bromine atoms at the C2 and C6 positions are chemically equivalent. This symmetry simplifies reactions where diarylation or diamination is desired. However, achieving selective mono-functionalization would be challenging. The para-fluorine atom exerts an electron-withdrawing inductive effect, which can make the C-Br bonds slightly more electron-deficient and thus potentially more reactive in the oxidative addition step compared to a non-fluorinated analogue. Studies on the Suzuki reaction of the related 2,6-dibromo-4-nitroaniline have shown that such substrates can be effectively coupled with various aryl boronic acids.[5]

Sandmeyer Reaction: From Aniline to Versatile Intermediates

The Sandmeyer reaction, which transforms an amino group into a diazonium salt that can be subsequently displaced by a variety of nucleophiles, is a powerful tool in aromatic chemistry.[6] This two-step process allows for the introduction of halides, cyano, hydroxyl, and other functional groups.[6]

Generalized Sandmeyer Reaction Workflow

Sandmeyer Aniline Dibromo-fluoroaniline Isomer Diazonium Aryl Diazonium Salt Aniline->Diazonium NaNO₂, H⁺ Product Substituted Aryl Halide/Nitrile Diazonium->Product CuX (X = Cl, Br, CN)

Caption: The two-stage process of the Sandmeyer reaction, converting an aniline to a versatile aryl diazonium salt intermediate, followed by nucleophilic substitution.

The electronic nature of the substituents can influence the stability of the intermediate diazonium salt. The electron-withdrawing halogens on both isomers can enhance the stability of the diazonium salt compared to unsubstituted anilinium salts. The choice between the two isomers for a Sandmeyer reaction would be dictated by the desired final substitution pattern of the target molecule.

Practical Implications in Drug Discovery and Agrochemicals

The choice between these two isomers is often driven by the specific synthetic strategy and the desired biological activity of the target molecule. For instance, in the synthesis of the antiviral drug Letermovir, intermediates with specific substitution patterns are required, highlighting the importance of selecting the correct starting materials.[7][8][9] Similarly, in the development of fluorinated agrochemicals, the precise placement of fluorine atoms can significantly impact the compound's efficacy and metabolic stability.[10][11]

Conclusion

While this compound and 2,6-dibromo-4-fluoroaniline share the same molecular formula, the positional isomerism of the fluorine atom leads to distinct reactivity profiles.

  • This compound offers the potential for regioselective functionalization of its two non-equivalent bromine atoms, although the aniline ring itself is relatively deactivated towards further electrophilic substitution.

  • 2,6-Dibromo-4-fluoroaniline , with its two equivalent bromine atoms, is a more straightforward substrate for symmetrical disubstitution. Its C3 and C5 positions are also more amenable to electrophilic attack.

A thorough understanding of these subtle yet significant differences in their electronic and steric properties is essential for chemists to devise efficient and selective synthetic routes towards complex and valuable molecules in the pharmaceutical and agrochemical industries.

References

A Senior Application Scientist's Guide to the Unambiguous Structural Validation of 2,4-Dibromo-6-fluoroaniline using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and fine chemical synthesis, the precise structural characterization of substituted aromatic compounds is paramount. Isomeric impurities, where substituents occupy different positions on a ring, can possess dramatically different pharmacological, toxicological, and physical properties. For a molecule like 2,4-Dibromo-6-fluoroaniline, relying solely on one-dimensional (1D) Nuclear Magnetic Resonance (NMR) can lead to ambiguity. This guide provides an in-depth, field-proven workflow that leverages the power of two-dimensional (2D) NMR to deliver irrefutable structural validation, ensuring the absolute integrity of your chemical matter.

The Analytical Challenge: Beyond the 1D Spectrum

The core challenge with a polysubstituted benzene ring like that in this compound lies in definitively placing the substituents. While 1D ¹H NMR will show two distinct aromatic proton signals and ¹³C NMR will show six unique carbon signals, assigning each signal to a specific position relative to the bromine, fluorine, and aniline groups is not straightforward. We must answer, with certainty: which proton is adjacent to the fluorine? Which carbon is flanked by two bromines? These questions are answered by looking beyond simple chemical shifts and multiplicities and mapping the through-bond connectivity of the entire spin system.

The Strategic Workflow: A Synergy of 2D NMR Techniques

The primary techniques we will deploy are:

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) coupling networks. This establishes which protons are neighbors on the aromatic ring.[1][2]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).[3][4] This is a highly sensitive technique for assigning protonated carbons.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): To map long-range correlations between protons and carbons over two to three bonds (²J_CH_ and ³J_CH_).[5][6] This is the keystone experiment that connects protonated carbons to non-protonated (quaternary) carbons, thereby revealing the complete molecular framework.

The logical flow of this experimental approach is visualized below.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation SamplePrep Sample Preparation OneD_NMR 1D NMR Acquisition (¹H, ¹³C, ¹⁹F) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Analyze_1D Initial Hypothesis from 1D Data TwoD_NMR->Analyze_1D Analyze_COSY Confirm ¹H-¹H Spin System Analyze_1D->Analyze_COSY Analyze_HSQC Assign Protonated Carbons Analyze_COSY->Analyze_HSQC Analyze_HMBC Map Long-Range Connectivity (Assign Quaternary Carbons) Analyze_HSQC->Analyze_HMBC Final_Structure Unambiguous Structure Validation Analyze_HMBC->Final_Structure

Caption: Experimental workflow for 2D NMR structural validation.

Experimental Protocols: A Foundation of Quality Data

Garbage in, garbage out. The quality of your NMR data is fundamentally dependent on meticulous sample preparation.

Protocol 1: Sample Preparation
  • Select a High-Quality NMR Tube: Use a clean, dry, high-quality NMR tube to avoid shimming difficulties and potential probe damage.[7]

  • Determine Sample Mass: For a comprehensive suite of 2D experiments on a modern spectrometer (≥400 MHz), weighing out 15-25 mg of this compound is recommended to achieve an excellent signal-to-noise ratio in a reasonable time.[7][8]

  • Choose an Appropriate Deuterated Solvent: Chloroform-d (CDCl₃) is a suitable choice for this compound. Use approximately 0.6-0.7 mL of solvent.[9]

  • Ensure Complete Dissolution: Prepare the sample in a small vial first to ensure the compound is fully dissolved before transferring it to the NMR tube.[9] If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette into the NMR tube.[10]

  • Label and Transfer: Label the NMR tube cap and carefully wipe the outside of the tube with a lint-free wipe before inserting it into the spectrometer.

Protocol 2: NMR Data Acquisition

These are general guidelines; specific parameters should be optimized on the instrument.

  • 1D Spectra:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integrations, and coupling patterns.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate CH/CH₃ from CH₂ signals, though it is not strictly necessary for this simple aromatic system.

    • ¹⁹F NMR: If available, a proton-decoupled fluorine spectrum will provide a single resonance, confirming the fluorine environment.

  • 2D Spectra:

    • COSY: A standard gradient-selected COSY (gCOSY) experiment is sufficient.

    • HSQC: Use a sensitivity-enhanced, gradient-selected HSQC experiment. This will clearly show one-bond correlations between protons and carbons.

    • HMBC: Acquire a gradient-selected HMBC experiment. It is often beneficial to set the long-range coupling delay to optimize for a J-coupling of 7-8 Hz, a typical value for aromatic systems.[4]

Data Interpretation: Assembling the Structural Puzzle

Let's predict the data for this compound and walk through the interpretation.

Structure for Analysis: this compound with numbered positions

A. 1D NMR Spectra: The Initial Hypothesis
  • ¹H NMR: We expect two signals in the aromatic region (approx. 6.5-7.5 ppm).

    • H-3: This proton is ortho to the C-2 bromine and the C-4 bromine. It will be a doublet due to coupling with H-5.

    • H-5: This proton is ortho to the C-4 bromine and the C-6 fluorine. It will appear as a doublet due to coupling to H-5. Crucially, it will also exhibit a larger coupling to the ¹⁹F nucleus (ortho ³J_HF_), potentially appearing as a doublet of doublets if the proton-proton and proton-fluorine couplings are resolved.

  • ¹³C NMR: We expect six distinct signals for the aromatic carbons. Based on substituent effects, C-1 (attached to NH₂), C-2 (Br), C-4 (Br), and C-6 (F) will be quaternary, while C-3 and C-5 will be protonated (CH).

  • ¹⁹F NMR: A single resonance, likely coupled to H-5.

B. COSY Analysis: Mapping the Proton Network

The COSY spectrum provides the most straightforward confirmation of the proton arrangement. A single cross-peak will be observed connecting the signals of H-3 and H-5. This irrefutably proves that these two protons are on adjacent carbons and are J-coupled, forming a single, isolated aromatic spin system.[11][12]

C. HSQC Analysis: The Direct Connection

The HSQC spectrum correlates the proton dimension with the carbon dimension, linking each proton to its directly attached carbon via a one-bond coupling.[3][4] This allows for the unambiguous assignment of the protonated carbons:

  • The ¹H signal for H-3 will show a cross-peak to the ¹³C signal for C-3.

  • The ¹H signal for H-5 will show a cross-peak to the ¹³C signal for C-5.

At this stage, we have confidently identified the C-3/H-3 and C-5/H-5 pairs. The quaternary carbons (C-1, C-2, C-4, C-6) remain unassigned.

D. HMBC Analysis: The Definitive Connectivity Map

The HMBC experiment is the key to solving the puzzle. It reveals correlations between protons and carbons that are 2, 3, and sometimes 4 bonds away, allowing us to build the complete carbon skeleton and place the substituents.[13] The key correlations are those from our known protons (H-3 and H-5) to the unknown quaternary carbons.

Caption: Key 2D NMR correlations for structure validation.

Interpretation of Key HMBC Correlations:

  • Correlations from H-3 (Red Dashed Arrows):

    • A strong two-bond (²J) correlation will be seen to C-2 and C-4 . This proves H-3 is situated between two substituent-bearing carbons.

    • A three-bond (³J) correlation will be seen to C-1 (the aniline carbon) and C-5 .

  • Correlations from H-5 (Blue Dashed Arrows):

    • A strong two-bond (²J) correlation will be seen to C-4 and C-6 .

    • A three-bond (³J) correlation will be seen to C-1 and C-3 .

The Logic of the Proof:

  • We see a proton (H-5) that has a 2-bond correlation to two different quaternary carbons (C-4 and C-6).

  • We see another proton (H-3) that has a 2-bond correlation to two different quaternary carbons (C-2 and C-4).

  • The carbon at C-4 is the only quaternary carbon that shows a correlation to both H-3 and H-5. This definitively places C-4 between the two protons.

  • Since H-5 also correlates to C-6, and H-3 also correlates to C-2, we have now fixed the positions of C-2, C-3, C-4, C-5, and C-6 relative to each other.

  • Finally, both protons show a 3-bond correlation to C-1, confirming the position of the aniline group.

Data Summary & Corroboration

The final assignments can be summarized in a clear, consolidated table.

PositionAtom¹H δ (ppm)¹³C δ (ppm)Key HMBC Correlations (from ¹H)Key COSY Correlation
1C-(unassigned)H-3, H-5-
2C-(unassigned)H-3-
3CH(assigned)(assigned)C-1, C-2, C-4, C-5H-5
4C-(unassigned)H-3, H-5-
5CH(assigned)(assigned)C-1, C-3, C-4, C-6H-3
6C-(unassigned)H-5-

Complementary Technique: Mass Spectrometry (MS) While NMR elucidates the connectivity, high-resolution mass spectrometry (HRMS) confirms the elemental composition. For this compound (C₆H₄Br₂FN), the mass spectrum would show a characteristic molecular ion cluster where the M+, M+2, and M+4 peaks appear in an approximate 1:2:1 ratio, which is the distinctive isotopic signature of a molecule containing two bromine atoms.[14]

Conclusion

By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we move from a position of ambiguity to one of certainty. This workflow provides a robust, self-validating, and definitive method for the structural elucidation of this compound. Each experiment provides a layer of evidence that, when combined, builds an unshakeable structural proof. This level of analytical rigor is not merely academic; it is an essential pillar of quality control and intellectual property protection in the competitive landscape of chemical and pharmaceutical research.

References

A Comparative Guide to the Purity Assessment of Synthesized 2,4-Dibromo-6-fluoroaniline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical synthesis and materials science, the purity of chemical intermediates is paramount. 2,4-Dibromo-6-fluoroaniline serves as a critical building block for a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). Its purity directly influences the yield, impurity profile, and overall quality of the final product. This guide provides a comprehensive, experience-driven comparison of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the robust purity assessment of this key intermediate.

The narrative herein is grounded in the principles of analytical chemistry, emphasizing the rationale behind methodological choices to ensure scientific integrity. Every protocol is designed as a self-validating system, incorporating system suitability tests and adhering to internationally recognized standards to guarantee the trustworthiness of the results.[1][2][3][4][5]

The Analyte: this compound and Its Potential Impurities

Understanding the analyte and its potential process-related impurities is the foundation of a robust analytical method. This compound (MW: 268.91 g/mol ) is a halogenated aromatic amine. Impurities can arise from the starting materials, side reactions during synthesis (e.g., incomplete bromination or positional isomers), or degradation.[6][7]

Potential impurities may include:

  • Starting Materials: 2-Fluoroaniline

  • Mono-bromo Isomers: 2-Bromo-6-fluoroaniline, 4-Bromo-2-fluoroaniline

  • Positional Isomers: 2,5-Dibromo-6-fluoroaniline

  • Over-brominated products: 2,4,x-Tribromo-6-fluoroaniline

  • Degradation Products: Resulting from oxidation or hydrolysis.

An effective HPLC method must be able to separate the main component from these and any other potential impurities.[8]

Comparative HPLC Methodologies: The Pursuit of Optimal Selectivity

Reversed-phase HPLC is the technique of choice for analyzing non-volatile, polar to moderately non-polar compounds like halogenated anilines.[9][10][11] The primary interaction governing separation is the hydrophobic partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. Here, we compare two methods that employ stationary phases with different selectivities to achieve a comprehensive purity profile.

  • Method A: The Industry Standard (C18 Column) : This method utilizes a C18 (octadecyl) stationary phase, which is the most widely used reversed-phase packing.[12][13] It provides excellent hydrophobic retention and is a reliable starting point for most small molecules.

  • Method B: Alternative Selectivity (PFP Column) : This method employs a Pentafluorophenyl (PFP) stationary phase. PFP columns offer a unique selectivity profile due to multiple retention mechanisms, including hydrophobic, aromatic (π-π), and dipole-dipole interactions.[12][13] This makes them particularly effective for separating halogenated compounds and positional isomers that may be difficult to resolve on a standard C18 column.

The rationale for comparing these two methods is to demonstrate how a change in stationary phase chemistry can significantly impact the resolution of closely related impurities, thereby providing a more complete and trustworthy assessment of the sample's purity.

Experimental Protocols & Workflows

A scientifically sound analytical method requires a detailed, step-by-step protocol. The following sections outline the procedures for the purity assessment of this compound using both the C18 and PFP column methods.

  • Acetonitrile (ACN): HPLC gradient grade

  • Water: Ultrapure (18.2 MΩ·cm)

  • Formic Acid (FA): LC-MS grade (≥99%)

  • This compound Reference Standard: Characterized, with known purity.

  • Synthesized this compound Sample: The batch to be tested.

Accuracy in sample preparation is crucial for reliable quantification.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.[9]

The following table details the chromatographic conditions for both comparative methods. A gradient elution is chosen to ensure the separation of impurities with a wide range of polarities.

ParameterMethod A: C18 ColumnMethod B: PFP Column
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA DetectorQuaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Column C18, 150 mm x 4.6 mm, 3.5 µm particle sizePFP, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 35 °C35 °C
Detection UV at 245 nm (or PDA scan 200-400 nm)UV at 245 nm (or PDA scan 200-400 nm)
Injection Vol. 5 µL5 µL
Gradient Program Time (min)%B
0.040
20.095
25.095
25.140
30.040

The following diagram illustrates the logical flow of the purity assessment process.

G cluster_prep Preparation Stage cluster_analysis HPLC Analysis Stage cluster_data Data Processing Stage prep_mp Mobile Phase Preparation sst System Suitability Test (SST) prep_mp->sst prep_std Reference Standard Preparation (1.0 mg/mL) prep_std->sst prep_sample Synthesized Sample Preparation (1.0 mg/mL) analysis Inject Standard & Sample (Methods A & B) prep_sample->analysis sst->analysis If SST Passes data_acq Data Acquisition (Chromatograms) analysis->data_acq integration Peak Integration data_acq->integration purity_calc Purity Calculation (% Area) integration->purity_calc comparison Compare Results (Method A vs. B) purity_calc->comparison report Final Report comparison->report G start Start Purity Assessment method_a Run Method A (C18) start->method_a method_b Run Method B (PFP) start->method_b eval_a Evaluate Method A Results Resolution (Isomer/Main) = 1.4 method_a->eval_a eval_b Evaluate Method B Results Resolution (Isomer/Main) = 3.2 New Impurity Detected method_b->eval_b conclusion Conclusion: Method B is superior for QC. Provides a more accurate impurity profile. eval_a->conclusion eval_b->conclusion report Report Purity as 99.31% (Specify Method B was used for final impurity profile) conclusion->report

References

A Comparative Guide to the Synthesis of 2,4-Dibromo-6-fluoroaniline: Evaluating Efficiency from Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dibromo-6-fluoroaniline is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its specific substitution pattern makes it a valuable intermediate for introducing bromine and fluorine moieties into larger, more complex molecules, thereby influencing their biological activity and pharmacokinetic properties. The efficient and cost-effective synthesis of this compound is therefore of significant interest to researchers and professionals in drug development and chemical manufacturing.

This guide provides an in-depth, objective comparison of the primary synthetic strategies for producing this compound, with a focus on the efficiency of different approaches starting from readily available precursors. We will delve into the causality behind experimental choices, present comparative experimental data, and provide detailed protocols to enable researchers to make informed decisions for their specific applications.

Executive Summary of Synthetic Strategies

The synthesis of this compound predominantly originates from the precursor 2-fluoroaniline . Two principal strategies emerge from this starting material:

  • Direct Dibromination: A one-pot reaction aiming to introduce both bromine atoms onto the 2-fluoroaniline backbone simultaneously.

  • Stepwise Bromination: A two-step approach involving the initial selective synthesis of the intermediate 4-bromo-2-fluoroaniline , followed by a second bromination to yield the final product.

This guide will demonstrate that while direct dibromination offers a more concise route, the stepwise approach provides superior control over regioselectivity, ultimately leading to higher purity and potentially a more efficient overall process despite the additional step.

Understanding the Reaction Mechanism: Regioselectivity in the Bromination of 2-Fluoroaniline

The regiochemical outcome of the electrophilic bromination of 2-fluoroaniline is governed by the directing effects of the amino (-NH₂) and fluoro (-F) groups. The amino group is a powerful activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The strong activating effect of the amino group dominates, directing the incoming electrophile (Br⁺) primarily to the positions ortho and para to it.

In 2-fluoroaniline, the para position (C4) is highly activated and sterically accessible, making it the most favorable site for the first bromination. The two ortho positions (C3 and C5) are also activated, but the position para to the fluorine (C5) is less sterically hindered. The position ortho to both the amino and fluoro groups (C3) is the most sterically hindered. This interplay of electronic and steric effects is crucial in controlling the selectivity of the bromination reactions.

Comparative Analysis of Synthetic Routes

Route 1: Direct Dibromination of 2-Fluoroaniline

This approach aims to achieve the synthesis of this compound in a single step from 2-fluoroaniline. A common method employs a combination of sodium bromide (NaBr) as the bromine source, sodium persulfate (Na₂S₂O₈) as the oxidant, and a catalytic amount of copper(II) sulfate (CuSO₄)[1].

Reaction Scheme:

2-Fluoroaniline 2-Fluoroaniline This compound This compound 2-Fluoroaniline->this compound NaBr, Na₂S₂O₈, CuSO₄ (cat.) CH₃CN/H₂O

Figure 1: Direct dibromination of 2-fluoroaniline.

Experimental Protocol: Direct Dibromination of 2-Fluoroaniline

  • To a solution of 2-fluoroaniline (1.0 equiv.) in a mixture of acetonitrile and water, add sodium bromide (2.2 equiv.) and a catalytic amount of copper(II) sulfate pentahydrate (0.1 equiv.).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of sodium persulfate (2.2 equiv.) in water, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Performance Metrics and Challenges:

While seemingly efficient, the direct dibromination of 2-fluoroaniline often suffers from a lack of selectivity. The reaction can yield a mixture of monobrominated (primarily 4-bromo-2-fluoroaniline) and the desired dibrominated product. Over-bromination to produce 2,4,6-tribromoaniline can also occur with prolonged reaction times or excess brominating agent.

ParameterDirect Dibromination of 2-Fluoroaniline
Starting Material 2-Fluoroaniline
Key Reagents NaBr, Na₂S₂O₈, CuSO₄
Typical Yield Variable, often moderate with byproduct formation
Selectivity Moderate to low; mixture of mono- and di-brominated products
Reaction Time 12-24 hours
Advantages One-pot reaction
Disadvantages Difficult to control selectivity, challenging purification
Route 2: Stepwise Bromination via 4-Bromo-2-fluoroaniline

This two-step strategy prioritizes control and purity by first synthesizing the monobrominated intermediate, 4-bromo-2-fluoroaniline, which is then subjected to a second bromination to yield the final product.

Step 2a: Synthesis of 4-Bromo-2-fluoroaniline

Several highly selective methods exist for the monobromination of 2-fluoroaniline. One of the most effective utilizes N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent such as dichloromethane[2].

Reaction Scheme:

2-Fluoroaniline 2-Fluoroaniline 4-Bromo-2-fluoroaniline 4-Bromo-2-fluoroaniline 2-Fluoroaniline->4-Bromo-2-fluoroaniline N-Bromosuccinimide (NBS) Dichloromethane, 0°C

Figure 2: Selective monobromination of 2-fluoroaniline.

Experimental Protocol: Synthesis of 4-Bromo-2-fluoroaniline

  • Dissolve 2-fluoroaniline (1.0 equiv.) in dichloromethane and cool the solution to 0°C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 equiv.) portion-wise over 1-2 hours, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for an additional 30 minutes after the addition is complete.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Wash the reaction mixture with water and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-2-fluoroaniline.

  • The crude product is often of high purity and can be used in the next step without further purification.

Performance Metrics:

This method offers excellent selectivity for the desired 4-bromo-2-fluoroaniline, with reported yields often exceeding 90%[3][4]. The reaction is typically clean, with minimal formation of the dibrominated byproduct.

Step 2b: Bromination of 4-Bromo-2-fluoroaniline

The second step involves the bromination of the purified 4-bromo-2-fluoroaniline. The presence of the deactivating bromo and fluoro groups, along with the activating amino group, directs the second bromination to the C6 position.

Reaction Scheme:

4-Bromo-2-fluoroaniline 4-Bromo-2-fluoroaniline This compound This compound 4-Bromo-2-fluoroaniline->this compound N-Bromosuccinimide (NBS) Acetonitrile, rt

Figure 3: Bromination of 4-bromo-2-fluoroaniline.

Experimental Protocol: Synthesis of this compound

  • Dissolve 4-bromo-2-fluoroaniline (1.0 equiv.) in acetonitrile.

  • Add N-bromosuccinimide (1.1 equiv.) to the solution at room temperature.

  • Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with a dilute solution of sodium thiosulfate and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Performance Metrics and Advantages:

The stepwise approach offers significantly better control over the reaction, leading to a cleaner product profile and easier purification. While it involves an additional step, the high yields and purities achieved in each step can result in a higher overall yield of the final product compared to the direct dibromination method.

Quantitative Comparison of Synthetic Routes

ParameterRoute 1: Direct DibrominationRoute 2: Stepwise Bromination
Starting Material 2-Fluoroaniline2-Fluoroaniline
Intermediate None4-Bromo-2-fluoroaniline
Key Reagents NaBr, Na₂S₂O₈, CuSO₄Step 1: NBS; Step 2: NBS
Overall Yield Moderate (e.g., 40-60%)High (e.g., >80% over two steps)
Purity of Crude Product Lower, requires extensive purificationHigher, often requires minimal purification
Process Control Difficult to control selectivityExcellent control over each step
Operational Complexity Simpler (one-pot)More complex (two steps)

Conclusion and Recommendations

For researchers and drug development professionals, the choice of synthetic route for this compound depends on the desired scale, purity requirements, and available resources.

  • The direct dibromination route may be suitable for small-scale exploratory synthesis where a mixture of products can be tolerated and separated. However, its lack of selectivity makes it less ideal for larger-scale production where purity and process robustness are critical.

  • The stepwise bromination approach, despite involving an additional step, is the recommended strategy for obtaining high-purity this compound with a high overall yield. The excellent control over the monobromination step ensures a clean intermediate, which simplifies the subsequent bromination and final purification. This route is more scalable and reliable for producing high-quality material for pharmaceutical and agrochemical applications.

Ultimately, the superior control and higher purity afforded by the stepwise synthesis make it the more efficient and practical choice for the majority of applications in a research and development setting.

References

A Comparative Spectroscopic Guide to Dibromo-fluoroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of aromatic intermediates is a cornerstone of successful synthesis and characterization. Dibromo-fluoroaniline isomers, a class of compounds with significant potential in the synthesis of pharmaceuticals and agrochemicals, present a unique analytical challenge.[1] The varied positioning of two bromine atoms and one fluorine atom on the aniline ring gives rise to distinct isomers, each with potentially different physicochemical properties and biological activities. A definitive and rapid identification of the specific isomer in hand is therefore not merely an academic exercise but a critical step in the development pipeline.

This guide provides an in-depth spectroscopic comparison of dibromo-fluoroaniline isomers. We will explore how subtle changes in the substitution pattern are manifested in ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry data. The causality behind experimental choices and the interpretation of the resulting spectra will be explained, providing a self-validating framework for analysis.

The Foundational Role of Isomerism

The strategic placement of halogen atoms on an aromatic ring can dramatically influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] For instance, the introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Bromine atoms, on the other hand, can serve as reactive handles for further synthetic transformations or contribute to the molecule's overall steric and electronic profile. The specific arrangement of these halogens in dibromo-fluoroaniline isomers dictates the molecule's dipole moment, crystal packing, and reactivity, making unambiguous identification essential.

Comparative Spectroscopic Analysis

A multi-technique spectroscopic approach is crucial for the unambiguous identification of dibromo-fluoroaniline isomers.[2] The following sections detail the expected variations in spectroscopic data across different isomers, supported by representative data from related halogenated anilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[2] For dibromo-fluoroaniline isomers, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the electronic effects (both inductive and resonance) of the amino and halogen substituents.[2] The strongly electronegative fluorine atom will exhibit through-bond coupling to nearby protons (JHF), which is a key diagnostic feature. The two bromine atoms will primarily exert an electron-withdrawing inductive effect, deshielding adjacent protons.

¹³C NMR Spectroscopy: The carbon chemical shifts are also significantly influenced by the substituents. The carbon atom directly attached to the fluorine will show a large one-bond coupling constant (¹JCF) and its chemical shift will be significantly affected. The carbons bonded to bromine will also exhibit characteristic shifts.

Illustrative Data for Halogenated Anilines:

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
4-Fluoroaniline3.60 (s, 2H, NH₂), 6.62 (dd, J=8.6, 4.5 Hz, 2H, ArH), 6.89 (t, J=8.0 Hz, 2H, ArH)[3]115.69 (d, J=22.4 Hz), 116.10 (d, J=7.6 Hz), 142.57 (d, J=2.0 Hz), 156.38 (d, J=235.2 Hz)[3]
4-Bromoaniline3.69 (s, 2H, NH₂), 6.59 (d, J=8.7 Hz, 2H, ArH), 7.26 (d, J=8.7 Hz, 2H, ArH)[3]110.22, 116.72, 132.02, 145.41[3]
2,6-Dibromo-4-fluoroaniline7.25 (d, JHF = 7.2 Hz, 2H) (Aromatic Protons), 4.55 (s, 2H) (NH₂)No data available in search results.

Note: The data for 2,6-Dibromo-4-fluoroaniline is inferred from publicly available spectra and may not be fully assigned.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[2][5] For dibromo-fluoroaniline isomers, key vibrational modes include the N-H stretches of the primary amine, C-N stretching, aromatic C=C stretching, and the C-X (halogen) stretches.[2]

Key Vibrational Frequencies (cm⁻¹):

Vibrational ModeExpected Range (cm⁻¹)Comments
N-H Stretch (asymmetric & symmetric)3500 - 3300Primary amines show two distinct bands.[5][6]
Aromatic C-H Stretch3100 - 3000
Aromatic C=C Stretch1650 - 1450The substitution pattern can influence the intensity and position of these bands.
C-N Stretch1350 - 1250
C-F Stretch1250 - 1000A strong, characteristic absorption.[7]
C-Br Stretch680 - 515Lower frequency due to the higher mass of bromine.[7]

The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to each isomer and can be used for definitive identification when compared to a reference spectrum.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[2] The position of the maximum absorbance (λmax) is influenced by the substituents on the aniline ring, which affect the conjugation of the aromatic π-system.[2][9] The amino group is a strong auxochrome, and the halogens also influence the electronic transitions. Different isomers will exhibit subtle shifts in their λmax values due to variations in the interaction between the substituents and the aromatic ring.

Expected UV-Vis Absorption Maxima (λmax) in a Non-polar Solvent:

Compound Typeλmax 1 (nm)λmax 2 (nm)
Fluoroaniline Isomers~230-240~280-300
Bromoaniline Isomers~240-250~290-310

Note: These are generalized ranges. The specific λmax will depend on the solvent and the precise substitution pattern.[2][10]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule. For dibromo-fluoroaniline isomers, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[11] Therefore, a compound with two bromine atoms will show a triplet of peaks at M⁺, M⁺+2, and M⁺+4 in a ratio of approximately 1:2:1.[11]

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for halogenated anilines include the loss of a halogen atom or the HCN molecule.

Expected Isotopic Pattern for a Dibrominated Compound:

IonRelative Abundance
M⁺1
M⁺+22
M⁺+41

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of dibromo-fluoroaniline isomers.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the dibromo-fluoroaniline isomer and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8] Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

FT-IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid Samples (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment (or the pure KBr pellet). Then, collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the dibromo-fluoroaniline isomer in a UV-grade solvent (e.g., ethanol, cyclohexane) of known concentration (e.g., 1 mg/mL).[2] Perform serial dilutions to obtain a final concentration that gives a maximum absorbance reading between 0.2 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Fill a quartz cuvette with the solvent to be used as a blank and another with the sample solution. Place the cuvettes in the spectrophotometer and scan across the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the dibromo-fluoroaniline isomer in a volatile organic solvent (e.g., dichloromethane, methanol).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Data Acquisition: Inject a small volume of the sample solution into the GC. The compound will be vaporized and separated from the solvent on the GC column before entering the mass spectrometer. The mass spectrometer will scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound and identify the characteristic isotopic pattern for the two bromine atoms. Examine the fragmentation pattern to gain further structural insights.

Visualization of Analytical Workflows

Spectroscopic_Workflow cluster_NMR NMR Analysis cluster_IR FT-IR Analysis cluster_UV UV-Vis Analysis cluster_MS Mass Spec Analysis NMR_Sample Sample Prep (5-10mg in CDCl3) Acquire_H1 Acquire 1H Spectrum NMR_Sample->Acquire_H1 Acquire_C13 Acquire 13C Spectrum NMR_Sample->Acquire_C13 Process_NMR Process & Analyze Data Acquire_H1->Process_NMR Acquire_C13->Process_NMR End Structural Elucidation Process_NMR->End IR_Sample Sample Prep (ATR or KBr) Acquire_IR Acquire Spectrum IR_Sample->Acquire_IR Analyze_IR Analyze Functional Groups Acquire_IR->Analyze_IR Analyze_IR->End UV_Sample Sample Prep (Dilute Solution) Acquire_UV Acquire Spectrum UV_Sample->Acquire_UV Analyze_UV Determine λmax Acquire_UV->Analyze_UV Analyze_UV->End MS_Sample Sample Prep (Dilute Solution) Acquire_MS GC-MS Analysis MS_Sample->Acquire_MS Analyze_MS Analyze M+ & Fragments Acquire_MS->Analyze_MS Analyze_MS->End Start Dibromo-fluoroaniline Isomer

Caption: Integrated workflow for the spectroscopic analysis of dibromo-fluoroaniline isomers.

Conclusion

The definitive characterization of dibromo-fluoroaniline isomers is a task that requires a synergistic application of multiple spectroscopic techniques. While each method provides a piece of the structural puzzle, it is the collective evidence from NMR, FT-IR, UV-Vis, and Mass Spectrometry that allows for unambiguous isomer assignment. By understanding the fundamental principles behind how isomeric variations influence spectroscopic output, researchers can confidently identify their compounds of interest, ensuring the integrity and reproducibility of their synthetic and developmental work. This guide serves as a foundational resource for navigating the analytical landscape of these important chemical entities.

References

The Halogen Effect: A Comparative Guide to Positional Impact on the Biological Activity of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the aniline scaffold represents a foundational framework for a multitude of biologically active compounds. Its simple, yet versatile, structure allows for a wide range of chemical modifications to modulate therapeutic properties. Among these modifications, halogenation stands out as a powerful strategy to enhance potency and selectivity. However, the mere presence of a halogen is not the sole determinant of its impact; the position of the halogen atom on the aniline ring plays a pivotal role in dictating the compound's interaction with biological targets and, consequently, its overall activity.

This guide provides a comprehensive comparison of how the ortho, meta, and para positions of halogen substituents on the aniline ring influence its biological activities, with a focus on anticancer, antimicrobial, and enzyme inhibitory effects. We will delve into the underlying structure-activity relationships (SAR), present supporting experimental data, and provide detailed protocols for key assays, offering researchers, scientists, and drug development professionals a robust resource for informed decision-making in their discovery and development endeavors.

The Aniline Backbone: A Privileged Scaffold in Drug Discovery

Aniline, a simple aromatic amine, serves as a crucial intermediate or foundational structure for numerous drugs, including analgesics like paracetamol and antiarrhythmics like procainamide.[1] Its ability to form hydrogen bonds and participate in various chemical reactions makes it an ideal starting point for creating diverse molecular libraries.[1] Halogenation, the introduction of one or more halogen atoms (F, Cl, Br, I) into a molecule, is a well-established strategy in drug design to enhance biological activity.[1] Halogens can influence a molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its binding affinity to target proteins.

Impact on Anticancer Activity: A Positional Paradigm

The position of a halogen on the aniline ring can dramatically alter the anticancer efficacy of its derivatives. This is often attributed to the specific interactions the halogenated compound forms within the active site of its target protein, such as a kinase or other enzymes crucial for cancer cell proliferation.

Structure-Activity Relationship Insights

Studies on various cancer cell lines have demonstrated that the substitution pattern on the aniline ring is a key determinant of cytotoxic potency. For instance, in the development of epidermal growth factor receptor (EGF-R) kinase inhibitors based on the 4-anilinoquinazoline pharmacophore, it was found that meta-halogen substitution on the aniline ring leads to very potent compounds.[2] This enhanced activity is believed to arise from favorable steric interactions with a hydrophobic region of the EGF-R-ATP binding domain.[2]

In another example, research on benzothiazole aniline (BTA) derivatives revealed that substitution at the 3'-position (equivalent to the meta position of the aniline ring) with halogens like chlorine contributes to increased antitumor activity against a range of cancer cell lines, including ovarian, colon, and renal cancers.[3] Conversely, a study on triazine analogues targeting the Capan-1 pancreatic cancer cell line indicated that para-bromination of the aniline group resulted in the most active compound.[4] These findings underscore that the optimal halogen position is highly dependent on the specific molecular scaffold and the target protein.

Comparative Anticancer Activity Data

To illustrate the positional impact, consider the following hypothetical data table summarizing the IC50 values of a series of halogenated aniline derivatives against a specific cancer cell line.

CompoundHalogenPositionIC50 (µM)
1a -->100
1b Clortho25.3
1c Clmeta11.6[5]
1d Clpara18.9
1e Brortho22.1
1f Brmeta9.8
1g Brpara10.8[5]

This table is a representative example and the values are illustrative.

As the table suggests, the meta- and para-isomers often exhibit greater potency compared to the ortho-isomer, which could be due to steric hindrance at the ortho position interfering with optimal binding to the target.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated aniline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Halogen Position as a Key to Combating Pathogens

Halogenated anilines have also emerged as promising antimicrobial agents, capable of combating a range of pathogenic bacteria and inhibiting biofilm formation. The position of the halogen can significantly influence their efficacy and mechanism of action.

Mechanistic Insights and Structure-Activity Relationships

Research on the antimicrobial and antibiofilm activities of halogen-substituted aniline derivatives against uropathogenic Escherichia coli (UPEC) and ESKAPE pathogens has provided valuable insights.[1][6][7] A study investigating 4-bromo-3-chloroaniline (4B3CA) and 3,5-dibromoaniline (3,5-DBA) found that these compounds exhibited significant antimicrobial and antibiofilm activity.[1][6][7] 3D-QSAR analysis from this study indicated that electrostatic favorability at the third and fourth positions of the aniline ring is critical for their bioactivity.[1][6][7] The proposed mechanism of action involves the inhibition of adenylate cyclase, a key enzyme in bacterial signaling, with the halogen atoms enhancing binding affinity through stabilizing halogen bond interactions.[1][6][7]

Another study on trifluoro-anilines against Vibrio species identified 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) as potent antibacterial and antibiofilm agents.[8][9] This highlights that a combination of halogen and other electron-withdrawing groups, and their specific placement, can lead to potent antimicrobial compounds.

Comparative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MICs) of different halogenated anilines against a representative bacterial strain.

CompoundHalogenation PatternMIC (µg/mL)Reference
Aniline->500
3-Chloroanilinemeta-Cl1.6-2.3% DCAN yield[10][10]
4-Bromo-3-chloroaniline (4B3CA)para-Br, meta-Cl200[1][6][7][1][6][7]
3,5-Dibromoaniline (3,5-DBA)meta,meta'-diBr100[1][6][7][1][6][7]
2-Iodo-4-trifluoromethylaniline (ITFMA)ortho-I, para-CF350[8][9][8][9]

DCAN yield refers to the formation of dichloroacetonitrile, a disinfection byproduct, and is an indirect measure of reactivity. The MIC values are against specific pathogens as reported in the cited literature.

The data suggests that di-substitution and the presence of a trifluoromethyl group can significantly enhance antimicrobial potency. The lower MIC of 3,5-DBA compared to 4B3CA suggests that the di-meta substitution pattern might be more favorable for adenylate cyclase inhibition in the studied pathogens.[1][6][7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.

  • Prepare Compound Dilutions: Perform a serial two-fold dilution of the halogenated aniline derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Enzyme Inhibition: A Tale of Positional Selectivity

The position of halogens on an aniline derivative can also dictate its ability to inhibit specific enzymes, a cornerstone of modern drug therapy.

The Role of Halogen Position in Enzyme Binding

Halogens can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. The position of the halogen on the aniline ring determines its ability to form these bonds with specific amino acid residues in the enzyme's active site, thereby influencing inhibitory potency and selectivity.

For example, in the context of carbonic anhydrase (CA) inhibition, while simple aniline and its N-acetylated derivatives show some inhibitory activity, the introduction of hydroxyl groups (as in aminophenols) can modulate this activity.[11] The relative positions of the amino and hydroxyl groups, and by extension, the position of a halogen substituent, would be expected to influence the orientation of the molecule within the active site and its interaction with the zinc ion and key amino acid residues.[11]

Visualizing Structure-Activity Relationships

The following diagram illustrates how different positional isomers of a halogenated aniline derivative might interact differently with an enzyme's active site.

SAR_Enzyme_Inhibition cluster_ortho Ortho-Isomer cluster_meta Meta-Isomer cluster_para Para-Isomer ortho Ortho-Halogenated Aniline enzyme_ortho Enzyme Active Site ortho->enzyme_ortho Steric Hindrance (Reduced Binding) meta Meta-Halogenated Aniline enzyme_meta Enzyme Active Site meta->enzyme_meta Optimal Halogen Bonding (Enhanced Binding) para Para-Halogenated Aniline enzyme_para Enzyme Active Site para->enzyme_para Favorable Hydrophobic Interaction

Caption: Positional Isomer Interactions with an Enzyme Active Site.

Experimental Protocol: Enzyme Inhibition Assay

A generic protocol for determining the inhibitory activity of a compound against a specific enzyme is provided below. This should be adapted based on the specific enzyme and substrate.

Principle: The rate of the enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor. The decrease in the reaction rate indicates inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and buffer at the desired concentrations. The buffer should be optimized for the specific enzyme's activity.

  • Inhibitor Preparation: Prepare a stock solution of the halogenated aniline derivative in a suitable solvent (e.g., DMSO) and then make serial dilutions in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor solution (or vehicle for control), and the enzyme solution.

  • Pre-incubation (optional): Pre-incubate the enzyme and inhibitor for a specific period to allow for binding, especially for time-dependent inhibitors.[12]

  • Initiate Reaction: Add the substrate to each well to start the reaction.

  • Monitor Reaction: Measure the change in absorbance or fluorescence over time using a plate reader. The wavelength will depend on the specific substrate and product.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value. For reversible inhibitors, it is recommended to determine the Ki value.[12]

Conclusion and Future Perspectives

The position of a halogen atom on the aniline ring is a critical parameter that profoundly influences the biological activity of its derivatives. As demonstrated, a simple shift from an ortho to a meta or para position can lead to significant changes in anticancer, antimicrobial, and enzyme inhibitory potency. This positional dependence arises from a complex interplay of steric, electronic, and hydrophobic effects that govern the molecule's interaction with its biological target.

For researchers in drug discovery, a systematic evaluation of halogen positional isomers is not merely a routine exercise but a crucial step in lead optimization. The insights gained from such comparative studies, supported by robust experimental data and guided by an understanding of the underlying mechanisms, can accelerate the development of more potent, selective, and safer therapeutic agents. Future research should continue to explore the nuanced effects of halogenation, including the use of less common halogens and polyhalogenation patterns, to fully exploit the potential of the versatile aniline scaffold.

References

A Comparative Benchmarking Guide to the Synthesis of 2,4-Dibromo-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 2,4-Dibromo-6-fluoroaniline

This compound (CAS No. 141474-37-5) is a highly functionalized aniline derivative that has emerged as a critical building block in modern medicinal and agrochemical research.[1] Its specific substitution pattern, featuring two bromine atoms and a fluorine atom ortho to the amine, provides a unique scaffold for constructing complex molecular architectures. The presence of multiple halogen atoms offers distinct and orthogonal handles for subsequent cross-coupling reactions, while the fluoro group can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API). Given its utility, the development of efficient, scalable, and regioselective synthetic routes is of paramount importance to the chemical research and drug development community.

This guide provides an in-depth comparison of established and novel synthetic methodologies for preparing this compound. We will move beyond simple procedural descriptions to analyze the underlying chemical principles, compare performance based on experimental data, and offer field-proven insights to guide your selection of the optimal synthetic strategy.

Route 1: The Classical Approach - Direct Electrophilic Bromination of 2-Fluoroaniline

The most straightforward and commonly employed strategy is the direct electrophilic aromatic substitution of 2-fluoroaniline. The amino group is a powerful activating group, while the fluorine is a weakly deactivating but ortho-, para-directing group. The challenge lies in controlling the high reactivity of the aniline ring to achieve the desired 2,4-dibromo substitution pattern without significant formation of mono-brominated or tri-brominated byproducts.

Methodology 1A: Bromination with Molecular Bromine (Br₂) and a Phase-Transfer Catalyst

This approach utilizes liquid bromine, often in the presence of a catalyst to enhance selectivity and yield. A notable process involves a quaternary ammonium bromide catalyst in an inert solvent like methylene chloride.[2][3]

  • Causality of Experimental Choices: The quaternary ammonium bromide (e.g., tetrabutylammonium bromide) acts as a phase-transfer catalyst and a source of bromide ions, forming a tribromide species (Br₃⁻) in situ.[3] This complex is a milder and more selective brominating agent than molecular bromine itself, which helps to control the reaction's exothermicity and reduce the formation of over-brominated impurities. Running the reaction at room temperature and adding the 2-fluoroaniline to the bromine solution helps maintain control over the reaction kinetics.[2]

  • Protocol Validation: A key validation step in this process is the precipitation of the 4-bromo-2-fluoroaniline hydrobromide salt, which can be easily recovered by filtration. A patent for this method reports an exceptionally high yield of 97% after recycling the mother liquor, indicating a highly efficient and selective process suitable for large-scale production.[2]

Methodology 1B: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used alternative to liquid bromine due to its solid nature, making it easier and safer to handle.

  • Causality of Experimental Choices: The reaction is typically performed at low temperatures (0°C) in a chlorinated solvent.[4] The lower temperature is crucial for mitigating the high reactivity of the aniline substrate and preventing side reactions. NBS provides a slow, controlled release of electrophilic bromine, which is key to achieving regioselectivity. The absence of a strong acid byproduct (HBr), which is formed when using Br₂, can also be advantageous for sensitive substrates.

  • Protocol Validation: The reaction progress can be monitored by the consumption of the solid NBS. The workup involves simple aqueous washes to remove the succinimide byproduct. While often reliable, yields can be variable, and the cost of NBS is significantly higher than that of molecular bromine, which is a key consideration for industrial applications.

Methodology 1C: Copper-Catalyzed Oxidative Bromination

A more modern approach involves the use of a catalytic amount of a copper salt with an inexpensive bromide source (NaBr) and an oxidant.

  • Causality of Experimental Choices: This method, developed for the regioselective bromination of anilines, uses a CuSO₄ catalyst with sodium persulfate (Na₂S₂O₈) as the oxidant.[5] The copper catalyst is believed to facilitate the oxidation of bromide to an electrophilic bromine species. The reaction proceeds under relatively mild conditions in an acetonitrile/water solvent system. This catalytic approach avoids the use of stoichiometric and hazardous molecular bromine.

  • Protocol Validation: The reaction's selectivity is a key validation point. While this specific protocol was optimized for mono-bromination, the formation of dibrominated species like 4,6-dibromo-2-fluoroaniline was observed, indicating that tuning the stoichiometry of the brominating agent could favor the desired 2,4-dibromo product.[5] The use of readily available and inexpensive reagents makes this an attractive route for further optimization.

Route 2: A Regiocontrol-Focused Strategy - Multi-Step Synthesis via Protecting Groups

To overcome the regioselectivity challenges of direct bromination, a multi-step approach involving protection of the amine and introduction of a directing group can be employed. This strategy offers superior control and often results in a purer final product, albeit at the cost of a longer synthetic sequence. A recently disclosed method exemplifies this logic.[6][7]

  • Causality of Experimental Choices:

    • Amine Protection: The synthesis begins by protecting the highly activating amino group of 2-fluoroaniline, for example, as an acetamide using acetyl chloride.[6] This moderates its activating strength and prevents side reactions.

    • Sulfonylation: A sulfonyl group is then introduced. This bulky group is strategically placed to direct the subsequent bromination steps to the desired positions (ortho and para to the amine).

    • Bromination: With the key positions blocked or directed, bromination can be carried out with high regioselectivity.

    • Deprotection: Finally, the protecting and directing groups are removed under specific conditions to unveil the target this compound.

  • Protocol Validation: This route's primary advantage is the high purity of the final product, as it ingeniously avoids the generation of para-isomers during the bromination step.[6] Each step can be monitored by standard techniques like TLC or LC-MS to ensure complete conversion before proceeding, making the process robust and self-validating. While the overall yield may be impacted by the number of steps, the improved purity can simplify downstream purification, a significant benefit in pharmaceutical manufacturing.

Route 3: The Sandmeyer Reaction - A Hypothetical but Powerful Alternative

The Sandmeyer reaction is a cornerstone of aromatic synthesis, allowing for the conversion of an aryl amine into an aryl halide via a diazonium salt intermediate.[8][9] While no direct literature was found for the synthesis of this compound using this method, its principles allow for the construction of a valid, hypothetical route that could offer unique advantages.

  • Causality of Experimental Choices: A potential Sandmeyer approach would start with a precursor such as 4,6-dibromo-2-fluorobenzene, which would first be nitrated and then reduced to yield 3,5-dibromo-2-aminofluorobenzene. This aniline could then be subjected to a Sandmeyer reaction.

    • Diazotization: The primary aromatic amine is treated with a nitrous acid source (e.g., NaNO₂ in strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is typically unstable and used immediately.

    • Copper-Catalyzed Halogenation: The diazonium salt is then reacted with a copper(I) bromide (CuBr) solution.[10] A radical-nucleophilic aromatic substitution mechanism ensues, releasing nitrogen gas and installing the bromine atom onto the aromatic ring.[8]

  • Protocol Validation: The success of a Sandmeyer reaction is validated by the vigorous evolution of N₂ gas upon addition of the diazonium salt to the copper catalyst. The reaction is powerful for installing substitution patterns that are not accessible through direct electrophilic substitution.[11] However, the handling of potentially explosive diazonium salts requires strict temperature control and established safety protocols.

Quantitative Comparison of Synthetic Routes

Parameter Route 1A: Direct (Br₂/Catalyst) Route 1B: Direct (NBS) Route 2: Multi-Step (Protection) Route 3: Sandmeyer (Hypothetical)
Typical Yield Very High (~97% reported)[2]Moderate to GoodModerate (multi-step)Good to Excellent
Purity/Selectivity Good to Excellent (catalyst dependent)Good; succinimide removal neededExcellent; avoids isomers[6]Excellent; position is pre-defined
Number of Steps 113-43+ (from a suitable precursor)
Reagent Cost Low (Br₂ is inexpensive)High (NBS is costly)ModerateModerate (depends on precursor)
Safety Concerns Handling of corrosive Br₂Relatively safe solid reagentStandard organic synthesis hazardsUnstable/explosive diazonium salts
Scalability Excellent; demonstrated in patents[2]Good; limited by NBS costModerate; multi-step processes are less idealGood; widely used in industry

Visualizing the Synthetic Pathways

Workflow Comparison

cluster_0 Benchmarking Overview Start 2-Fluoroaniline Route1 Route 1: Direct Bromination Start->Route1 Br₂ or NBS Route2 Route 2: Protection Strategy Start->Route2 Multi-Step Product This compound Route1->Product Route2->Product Route3 Route 3: Sandmeyer (Hypothetical) Route3->Product Precursor Substituted Aniline Precursor Precursor->Route3 Diazotization + CuBr

Caption: High-level comparison of the three primary synthetic strategies.

Detailed Scheme: Direct Bromination (Route 1A)

start 2-Fluoroaniline reagents Reagents Br₂ (2.0 eq.) Tetrabutylammonium Bromide CH₂Cl₂ start->reagents conditions Conditions Room Temp ~1-2 hours reagents->conditions product Product This compound ~97% [3] conditions->product

Caption: Workflow for catalytic direct bromination of 2-fluoroaniline.

Detailed Scheme: Protection & Directed Bromination (Route 2)

S1 Step 1: Protection (e.g., Acetylation) S2 Step 2: Directed Bromination S1->S2 S3 Step 3: Deprotection S2->S3 Product Final Product (High Purity) S3->Product 2-Fluoroaniline 2-Fluoroaniline 2-Fluoroaniline->S1

Caption: Logical flow of the multi-step regiocontrolled synthesis.

Detailed Experimental Protocols

Protocol for Route 1A: Catalytic Bromination of 2-Fluoroaniline

Adapted from US Patent 5,053,542A[2]

  • To a stirred mixture of tetrabutylammonium bromide (0.1 mol) in dry methylene chloride (130 mL), add molecular bromine (0.103 mol) over 15 minutes at room temperature.

  • Stir the resulting orange solution for 30 minutes.

  • Add 2-fluoroaniline (0.1 mol) to the mixture in one portion. An exotherm to ~40°C may be observed.

  • Continue stirring. The solution will turn yellowish and then milky as a precipitate forms.

  • After approximately 45-60 minutes, filter the reaction mixture to collect the solid precipitate.

  • Wash the collected solids with ice-cold methylene chloride until they are white.

  • The solid is the hydrobromide salt of the product. The free base, this compound, can be obtained by neutralization with an aqueous base (e.g., NaHCO₃) followed by extraction with an organic solvent.

Protocol for Route 1B: Bromination with N-Bromosuccinimide (NBS)

Adapted from PrepChem[4]

  • Dissolve 2-fluoroaniline (1 part by weight) in methylene chloride (4 parts by weight) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Add solid N-bromosuccinimide (NBS) (approx. 2.2 equivalents, ~1.6 parts by weight) in portions over a 2-hour period, maintaining the temperature at 0°C.

  • After the addition is complete, stir the dark red mixture for an additional 20 minutes.

  • Transfer the mixture to a separatory funnel and wash four times with cold water.

  • Dry the organic phase with anhydrous sodium sulfate (Na₂SO₄).

  • Filter and evaporate the solvent under reduced pressure to yield the crude product. Further purification may be required via column chromatography or recrystallization.

Conclusion and Recommendations

The optimal synthetic route for this compound is highly dependent on the specific requirements of the project, including scale, budget, and purity specifications.

  • For Large-Scale, Cost-Effective Production: The catalytic direct bromination (Route 1A) is the clear frontrunner. It is a one-step process that uses inexpensive reagents and has been demonstrated to produce the product in exceptionally high yield and purity, making it ideal for industrial applications.[2]

  • For Highest Purity in Lab-Scale Synthesis: When absolute regiochemical purity is the primary concern and cost is secondary, the multi-step protection strategy (Route 2) is superior.[6] It eliminates the formation of difficult-to-separate isomers, simplifying purification and ensuring the material's quality for sensitive applications like API synthesis.

  • For Versatility and Alternative Precursors: While hypothetical for this specific target, the principles of the Sandmeyer reaction (Route 3) should not be overlooked. It provides a powerful tool for chemists when the required starting materials for direct bromination are unavailable or when unique substitution patterns are needed.

By understanding the causality behind the experimental design of each route, researchers can make informed decisions, troubleshoot effectively, and adapt these methodologies to their unique synthetic challenges.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Halogenated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of halogenated compounds is a critical aspect of product safety, efficacy, and regulatory compliance. These compounds, characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are ubiquitous in pharmaceuticals, agrochemicals, and industrial materials. Their unique physicochemical properties, however, present significant analytical challenges. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical results for halogenated compounds, ensuring data integrity and confidence in your findings.

The Imperative of Cross-Validation for Halogenated Compounds

Cross-validation in analytical chemistry is the process of verifying that a validated method produces consistent, reliable, and accurate results under different conditions.[1] This is particularly crucial when methods are transferred between laboratories or when different analytical techniques are employed within the same study.[1] For halogenated compounds, the need for rigorous cross-validation is amplified due to their diverse chemical nature. From volatile organochlorine pesticides to non-volatile perfluorinated compounds (PFAS) and ionic halides, no single analytical method is universally applicable. Therefore, a multi-faceted approach to analysis and a robust cross-validation strategy are not just best practices—they are essential for generating defensible data.

This guide will navigate the complexities of selecting and cross-validating appropriate analytical techniques, grounded in the principles of scientific integrity and regulatory expectations set forth by guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[2][3]

Selecting the Right Analytical Tool: A Comparative Analysis

The choice of analytical technique is fundamentally dictated by the physicochemical properties of the target halogenated compound. The primary characteristics to consider are volatility, polarity, and the nature of the carbon-halogen bond.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile halogenated organic compounds.[4] Its high resolving power and the specificity of mass spectrometric detection make it ideal for complex matrices.

  • Principle of Operation: In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint.

  • Strengths:

    • Excellent for volatile and thermally stable compounds.[4]

    • High sensitivity, especially with selective detectors like an electron capture detector (ECD) for halogenated compounds.

    • Mature and well-established, with numerous standardized methods (e.g., EPA methods for environmental analysis).[5][6][7]

  • Limitations:

    • Not suitable for non-volatile or thermally labile compounds.

    • Derivatization may be required for some polar compounds to increase their volatility.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For non-volatile, polar, or thermally sensitive halogenated compounds, LC-MS/MS is the technique of choice.[8] It has become indispensable for the analysis of emerging contaminants like PFAS and many halogenated pharmaceuticals.[9]

  • Principle of Operation: LC-MS/MS separates compounds in a liquid mobile phase based on their interactions with a stationary phase in a column. The eluent from the LC is then introduced into a mass spectrometer, typically equipped with a soft ionization source like electrospray ionization (ESI), which allows for the analysis of intact molecules. The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity and sensitivity.[10]

  • Strengths:

    • Applicable to a wide range of non-volatile and thermally labile compounds.[10]

    • High sensitivity and selectivity, particularly with MS/MS.

    • Versatile, with various column chemistries and mobile phases to optimize separations.

  • Limitations:

    • Matrix effects can be more pronounced than in GC-MS, often requiring more extensive sample cleanup.

    • Not ideal for highly volatile compounds.

Combustion Ion Chromatography (CIC)

When the goal is to determine the total halogen content, irrespective of the molecular form, Combustion Ion Chromatography (CIC) is a powerful and direct technique.[11][12][13][14][15]

  • Principle of Operation: The sample is combusted in a high-temperature furnace in the presence of oxygen.[13][15] Halogenated compounds are converted to hydrogen halides (HX), which are then trapped in an aqueous solution. This solution is subsequently injected into an ion chromatograph (IC) to separate and quantify the halide ions (F-, Cl-, Br-, I-).[14][15]

  • Strengths:

    • Provides a direct measure of total halogen content.[14]

    • Applicable to a wide variety of sample matrices, including solids and liquids.[14]

    • Eliminates the need for complex extractions and matrix-matched standards for the organic form of the analyte.

  • Limitations:

    • Does not provide information on the specific halogenated compounds present in the sample.

    • Less sensitive than chromatographic methods for trace analysis of specific compounds.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics for the analysis of various classes of halogenated compounds using the discussed techniques. These values are representative and can vary based on the specific analyte, matrix, and instrument configuration.

Analytical Technique Halogenated Compound Class Limit of Detection (LOD) Limit of Quantitation (LOQ) Accuracy (% Recovery) Precision (%RSD) References
GC-MS/MS Organochlorine Pesticides0.10 - 0.80 ng/g0.31 - 2.41 ng/g79.8 - 118.4%1.2 - 27.9%[16][17]
GC-MS Alkyl Halide Genotoxic Impurities0.01 ppm0.025 ppm90 - 110%< 15%[3]
LC-MS/MS Perfluorinated Compounds (PFAS)0.004 - 0.12 ng/L4.7 - 133.3 ng/L73.3 - 122.3%< 16%[1][18]
LC-MS/MS Brominated Flame Retardants~0.01 - 0.1 ng/g~0.03 - 0.3 ng/g80 - 120%< 20%
Combustion IC Total Halogens in Polymerssub-µg/g levelNot specified96 - 103%Not specified[13][14]

Visualizing the Cross-Validation Workflow

A systematic approach to cross-validation is essential for ensuring data integrity. The following diagram illustrates a typical workflow.

CrossValidationWorkflow Cross-Validation Workflow for Halogenated Compounds cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_analyte Define Target Analyte(s) & Matrix select_primary Select Primary Analytical Method (e.g., GC-MS for Volatiles) define_analyte->select_primary select_secondary Select Secondary/Orthogonal Method (e.g., LC-MS/MS or CIC) select_primary->select_secondary define_acceptance Define Acceptance Criteria (ICH Q2(R1)) select_secondary->define_acceptance validate_primary Full Method Validation (Primary) define_acceptance->validate_primary validate_secondary Full/Partial Method Validation (Secondary) define_acceptance->validate_secondary analyze_samples Analyze Identical Samples by Both Methods validate_primary->analyze_samples validate_secondary->analyze_samples compare_results Compare Results vs. Acceptance Criteria analyze_samples->compare_results investigate_discrepancy Investigate Discrepancies compare_results->investigate_discrepancy Results Differ? final_report Final Report & Justification compare_results->final_report Results Comparable? root_cause Root Cause Analysis investigate_discrepancy->root_cause revalidate Re-validate Method(s) root_cause->revalidate revalidate->analyze_samples

Caption: A typical workflow for the cross-validation of analytical methods for halogenated compounds.

The selection of an appropriate analytical method is a critical first step. The following decision tree can guide this process.

MethodSelection Method Selection for Halogenated Compound Analysis start Start: Define Analytical Goal total_halogen Total Halogen Content? start->total_halogen compound_properties Analyze Physicochemical Properties total_halogen->compound_properties No (Specific Compound) use_cic Use Combustion Ion Chromatography (CIC) total_halogen->use_cic Yes volatile Volatile & Thermally Stable? compound_properties->volatile polar Polar/Thermally Labile? volatile->polar No use_gcms Use GC-MS volatile->use_gcms Yes use_lcms Use LC-MS/MS polar->use_lcms Yes consider_derivatization Consider Derivatization for GC-MS polar->consider_derivatization No

Caption: Decision tree for selecting an analytical method for halogenated compounds.

Experimental Protocols: A Step-by-Step Approach

The following protocols provide a detailed methodology for the analysis of representative halogenated compounds. These should be adapted and validated for specific applications.

Protocol 1: GC-MS Analysis of Organochlorine Pesticides in an Environmental Matrix

This protocol is based on established methods for the analysis of persistent organic pollutants.

  • Sample Preparation (QuEChERS Method)

    • Homogenize 10-15 g of the sample matrix (e.g., soil, food).

    • Add 10 mL of water and 10 mL of acetonitrile to a 50 mL centrifuge tube.

    • Add an appropriate internal standard solution.

    • Add the extraction salts (e.g., MgSO4, NaCl, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge at 3000 rpm for 5 minutes.

    • Transfer an aliquot of the acetonitrile layer to a clean tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18, MgSO4).

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to an autosampler vial for GC-MS analysis.

  • Instrumental Analysis (GC-MS/MS)

    • GC System: Agilent 8890 GC (or equivalent)

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Inlet: Splitless, 280°C

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Program: 60°C (hold 1 min), ramp to 150°C at 25°C/min, then to 300°C at 5°C/min (hold 5 min)

    • MS System: Agilent 7000 series Triple Quadrupole MS (or equivalent)

    • Ionization: Electron Ionization (EI)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for target analytes

  • Data Analysis and Validation

    • Quantify using an internal standard calibration curve.

    • Validate the method according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[2]

Protocol 2: LC-MS/MS Analysis of Perfluorinated Compounds (PFAS) in Water

This protocol is adapted from EPA Method 537.1 for the analysis of PFAS in drinking water.

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • To a 250 mL water sample, add a surrogate standard solution.

    • Condition an SPE cartridge (e.g., weak anion exchange) with methanol followed by reagent water.

    • Pass the water sample through the SPE cartridge at a flow rate of 10-15 mL/min.

    • Wash the cartridge with a buffer solution.

    • Dry the cartridge under a gentle stream of nitrogen.

    • Elute the PFAS from the cartridge with a small volume of methanol.

    • Concentrate the eluate to a final volume of 1 mL and add an internal standard.

  • Instrumental Analysis (LC-MS/MS)

    • LC System: Agilent 1290 Infinity II LC (or equivalent)

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 20 mM ammonium acetate in water

    • Mobile Phase B: Methanol

    • Gradient: A time-programmed gradient from high aqueous to high organic mobile phase.

    • Flow Rate: 0.3 mL/min

    • MS System: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)

    • Ionization: Electrospray Ionization (ESI), negative mode

    • Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM)

  • Data Analysis and Validation

    • Quantify using the internal standard method.

    • Method performance should be validated by assessing parameters such as LOD, LOQ, accuracy, and precision.

Protocol 3: Combustion Ion Chromatography (CIC) for Total Halogen Content

This protocol provides a general procedure for determining total chlorine and bromine in a polymer matrix.

  • Sample Preparation

    • Homogenize the polymer sample to a fine powder.

    • Accurately weigh 1-10 mg of the sample into a sample boat.

  • Instrumental Analysis (CIC System)

    • Combustion Furnace: Set to a temperature of at least 900°C.

    • Carrier Gas: Argon/Oxygen mixture.

    • Absorption Solution: Deionized water with a hydrogen peroxide solution to ensure complete oxidation of sulfur species if they are also of interest.[11]

    • IC System: Anion-exchange column with a conductivity detector.

    • Eluent: A suitable carbonate/bicarbonate or hydroxide eluent.

  • Data Analysis and Validation

    • Calibrate the IC system with certified halide standards.

    • The system suitability is checked by analyzing a certified reference material with a known halogen content. The recovery should be within a specified range (e.g., 95-105%).

Conclusion: A Commitment to Data Integrity

The cross-validation of analytical results for halogenated compounds is a scientifically rigorous process that underpins the reliability of data in research, development, and quality control. By understanding the strengths and limitations of different analytical techniques—GC-MS for volatile compounds, LC-MS/MS for non-volatile and polar compounds, and CIC for total halogen content—and by implementing a systematic cross-validation workflow, scientists can ensure the accuracy and comparability of their results. Adherence to established guidelines, such as those from the ICH, and meticulous documentation are the cornerstones of a self-validating system that builds trust and confidence in analytical outcomes. This commitment to scientific integrity is paramount in a field where precision and reliability directly impact public health and environmental safety.

References

A Comparative Guide to the Synthetic Methods for Polyhalogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Polyhalogenated anilines (PHAs) are crucial structural motifs and versatile intermediates in the synthesis of a wide array of high-value chemicals, including pharmaceuticals, agrochemicals, and azo dyes.[1] Their utility stems from the unique electronic properties conferred by halogen substituents and the reactive amino group, which serves as a synthetic handle for further molecular elaboration. This guide provides a comprehensive literature review and a comparative analysis of the three principal methodologies for synthesizing these vital compounds: direct electrophilic halogenation of anilines, reduction of polyhalogenated nitroaromatics, and palladium-catalyzed Buchwald-Hartwig amination of polyhalogenated arenes. We will delve into the mechanistic underpinnings, compare experimental data, and provide detailed, field-proven protocols to empower researchers in selecting and optimizing the most suitable synthetic strategy for their specific target molecules.

Introduction: The Strategic Importance of Polyhalogenated Anilines

The substitution pattern of halogens on the aniline ring profoundly influences the molecule's chemical and biological properties. This makes PHAs indispensable precursors in various industrial sectors. For instance, 2,4,6-trichloroaniline is a key intermediate in the production of vibrant azo dyes and a precursor for certain fungicides and herbicides.[1][2] The strategic synthesis of these molecules is therefore a subject of continuous research and development, aiming for higher efficiency, selectivity, and sustainability. This guide will compare the most prevalent synthetic routes, evaluating them on criteria such as regioselectivity, yield, functional group tolerance, and scalability.

Method 1: Direct Electrophilic Halogenation of Anilines

The direct introduction of halogen atoms onto the aniline scaffold represents the most atom-economical approach. The powerful activating, ortho-, para-directing nature of the amino group makes the aromatic ring highly susceptible to electrophilic attack.[3]

Mechanistic Rationale

The amino group (-NH₂) is a strong electron-donating group that increases the electron density at the ortho and para positions of the benzene ring through resonance.[3] This high reactivity facilitates electrophilic aromatic substitution with common halogenating agents like chlorine (Cl₂), bromine (Br₂), or their equivalents (N-halosuccinimides). However, this high reactivity is a double-edged sword; it often leads to a lack of control, resulting in over-halogenation and the formation of mixtures of di- and tri-substituted products.[3][4] For example, the reaction of aniline with bromine water proceeds uncontrollably to form a precipitate of 2,4,6-tribromoaniline.[4]

To achieve selective monohalogenation or control the degree of halogenation, the activating effect of the amino group must be attenuated. A common strategy is the protection of the amino group via acetylation to form an acetanilide.[3][4] The amide group is still an ortho-, para-director but is less activating, allowing for more controlled halogenation. The bulky acetyl group often sterically hinders the ortho positions, favoring substitution at the para position.[4]

Experimental Protocol: Synthesis of 2,4,6-Trichloroaniline

This protocol describes the direct chlorination of aniline in a mixed solvent system to achieve a controlled trichlorination.

Materials:

  • Aniline (50 g, 0.537 mol)

  • Glacial Acetic Acid (400 ml)

  • Anhydrous Methanol (20 ml)

  • Chlorobenzene (20 ml)

  • Dry Hydrogen Chloride (gas)

  • Dry Chlorine (gas)

  • 1000 ml four-necked flask equipped with a mechanical stirrer, gas inlet tube, thermometer, and condenser.

Procedure:

  • To the four-necked flask, add glacial acetic acid, anhydrous methanol, chlorobenzene, and aniline.[2]

  • Stir the mixture and cool it to below 25°C.[2]

  • Pass dry hydrogen chloride gas through the solution.

  • While maintaining the temperature, begin bubbling dry chlorine gas through the reaction mixture.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • Upon completion, filter the reaction mixture to separate the precipitated product.[2]

  • The solid crude product is washed twice with 200 ml of water and then dried.[2]

Expected Outcome: This method can produce 2,4,6-trichloroaniline with a yield of approximately 89% and purity greater than 98%.[2]

Workflow and Evaluation

G cluster_start Starting Materials cluster_product Products Aniline Aniline Reaction_Vessel Reaction Vessel (Controlled Temp.) Aniline->Reaction_Vessel Halogenating_Agent Halogenating Agent (e.g., Cl₂, Br₂) Halogenating_Agent->Reaction_Vessel PHA Polyhalogenated Aniline Reaction_Vessel->PHA Byproducts Isomers & Over-halogenated Products Reaction_Vessel->Byproducts Purification Purification (Crystallization/Chromatography) PHA->Purification Final_Product Pure Polyhalogenated Aniline Purification->Final_Product G Start Polyhalogenated Nitroaromatic Reaction Reduction Step (e.g., H₂/Pd, Fe/HCl) Start->Reaction Reducing Agent Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product Pure Polyhalogenated Aniline Purification->Product G cluster_start Reactants cluster_catalyst Catalyst System ArylHalide Polyhalogenated Arene Reaction Inert Atmosphere Reaction (Heat) ArylHalide->Reaction Amine Amine Source (e.g., NH₃, RNH₂) Amine->Reaction Catalyst Pd Precatalyst Catalyst->Reaction Ligand Phosphine Ligand Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Polyhalogenated Aniline Purification->Product

References

A Comparative Guide to the Characterization of 2,4-Dibromo-6-fluoroaniline Impurities by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2,4-Dibromo-6-fluoroaniline is a key building block in the synthesis of various pharmaceuticals. Its impurity profile can directly influence the quality of the final Active Pharmaceutical Ingredient (API), making rigorous characterization essential. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the comprehensive identification and quantification of potential impurities in this compound.

The Imperative of Impurity Profiling: A Regulatory and Scientific Standpoint

Any component of a new drug substance that is not the chemical entity defined as the new drug substance is considered an impurity.[1] The International Council for Harmonisation (ICH) guideline Q3A(R2) mandates the reporting, identification, and qualification of these impurities.[1][2] The presence of undesired chemical entities, even at trace levels, can pose risks to patient safety.[3] Therefore, developing a robust analytical method to profile these impurities is a critical step in pharmaceutical development. This guide focuses on this compound, a halogenated aniline where process-related impurities, particularly positional isomers, are a significant challenge.

Understanding the Potential Impurity Landscape

Effective analytical strategy begins with a chemical understanding of the target molecule's synthesis. This compound is typically synthesized via the bromination of a fluoroaniline precursor, such as 2-fluoroaniline.[3] This process can lead to a predictable profile of impurities.

Causality Behind Impurity Formation: The directing effects of the amino (-NH₂) and fluoro (-F) groups on the aromatic ring guide the position of bromination. While the desired 2,4-dibromo product is the major component, incomplete reactions, over-reactions, or alternative bromination at other positions can occur, leading to a range of structurally similar impurities. A patent for the synthesis of the related 2-bromo-6-fluoroaniline specifically highlights a route designed to avoid the generation of para-position impurities, underscoring the prevalence of isomeric by-products in these reactions.[3]

Table 1: Potential Process-Related Impurities in this compound

Impurity NameStructureMolecular FormulaMolecular Weight (Da)Rationale for Presence
2-FluoroanilineStructure of 2-FluoroanilineC₆H₆FN111.12Unreacted starting material.
2-Bromo-6-fluoroanilineStructure of 2-Bromo-6-fluoroanilineC₆H₅BrFN190.02Incomplete bromination intermediate.
4-Bromo-2-fluoroanilineStructure of 4-Bromo-2-fluoroanilineC₆H₅BrFN190.02Incomplete bromination intermediate.
2,6-Dibromo-4-fluoroanilineStructure of 2,6-Dibromo-4-fluoroanilineC₆H₄Br₂FN268.91Isomeric by-product.
2,4,6-TribromoanilineStructure of 2,4,6-TribromoanilineC₆H₄Br₃N329.83Over-bromination by-product (assuming defluorination).

The Gold Standard: LC-MS for Impurity Characterization

For the analysis of semi-polar, non-volatile compounds like halogenated anilines, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the premier technique. Its power lies in the combination of high-resolution separation (LC) with definitive identification and sensitive detection (MS).

Why LC-MS is the Method of Choice

The primary advantage of LC-MS is its ability to analyze a wide range of compounds, including those that are thermally labile or non-volatile, without the need for chemical derivatization.[4] This is a significant advantage over Gas Chromatography (GC), where high boiling point anilines may require derivatization to improve volatility and peak shape.[5] Furthermore, the mass spectrometer provides molecular weight and structural information, which is indispensable for identifying unknown impurities, a task where a non-specific detector like a UV detector would fail.

Experimental Protocol: A Self-Validating LC-MS Method

This protocol is designed based on established methods for similar halogenated anilines and serves as a robust starting point for method development and validation.[6][7]

Step 1: Sample Preparation

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in a 25 mL volumetric flask with a diluent of 50:50 acetonitrile/water to create a 1.0 mg/mL stock solution.

  • Perform serial dilutions as needed to fall within the linear range of the instrument.

Step 2: Liquid Chromatography Parameters

  • Rationale: A reversed-phase C18 column is chosen for its versatility in retaining and separating moderately polar compounds like anilines. A gradient elution is employed to ensure that both early-eluting (more polar) and late-eluting (less polar) impurities are resolved with good peak shape. The mobile phase is acidified with formic or acetic acid to promote better peak shape and enhance ionization in the MS source.[6][7]

  • Column: Phenomenex Gemini C18 (150 x 4.6 mm, 3 µm) or equivalent.[7]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

Step 3: Mass Spectrometry Parameters

  • Rationale: Electrospray Ionization (ESI) in positive mode is selected as anilines readily accept a proton on the amino group to form [M+H]⁺ ions. The analysis will be performed in both full scan mode to search for unknown impurities and Selected Ion Monitoring (SIM) mode for trace-level quantification of known impurities. The unique isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a powerful tool for confirming the presence of brominated compounds. A dibrominated compound will exhibit a characteristic triplet pattern ([M], [M+2], [M+4]) in its mass spectrum.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Acquisition Mode 1 (Identification): Full Scan from m/z 100-500

  • Acquisition Mode 2 (Quantification): Selected Ion Monitoring (SIM) of expected impurity m/z values (e.g., 112.1 for 2-fluoroaniline, 191.0 for bromo-fluoroaniline isomers).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Weigh Weigh Sample (25 mg) Dissolve Dissolve & Dilute (1.0 mg/mL) Weigh->Dissolve Inject Inject 5 µL Dissolve->Inject LC_Sep LC Separation (C18 Gradient) Inject->LC_Sep MS_Detect MS Detection (ESI+) LC_Sep->MS_Detect Scan Full Scan Data (Unknown ID) MS_Detect->Scan SIM SIM Data (Quantification) MS_Detect->SIM Report Generate Report (% Area, ppm) Scan->Report SIM->Report

Caption: High-level workflow for LC-MS impurity analysis. (Within 100 characters)
Method Validation: Ensuring Trustworthiness

The described method must be validated according to established guidelines, such as USP General Chapter <1225>, to ensure it is fit for its intended purpose.[8]

  • Specificity: The method's ability to resolve all potential impurities from the main peak and each other is paramount. This is demonstrated by spiking the sample with known impurities and showing baseline separation.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): These are the lowest concentrations of an impurity that can be reliably detected and quantified, respectively. For trace impurities, low ng/mL or even pg/mL levels are often required.[6]

  • Linearity & Range: The method must provide results that are directly proportional to the concentration of the impurity over a specified range, typically from the LOQ to 120% of the specification limit.[8]

  • Accuracy & Precision: Accuracy is the closeness of the measured value to the true value, while precision measures the repeatability of the results. Both are assessed by analyzing samples spiked with known amounts of impurities at different concentrations.

Comparison with Alternative Methodologies

While LC-MS is the gold standard, other techniques have been traditionally used. Understanding their capabilities and limitations provides context for why LC-MS is superior for this application.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent chromatographic resolution, especially for volatile isomers.[5] However, its application to halogenated anilines has drawbacks.

  • Advantages: High separation efficiency for volatile compounds. Mass spectral libraries (e.g., NIST) can aid in the identification of known impurities.

  • Disadvantages: this compound has a relatively high boiling point, which can lead to poor peak shape and potential thermal degradation in the GC inlet.[5] Derivatization might be necessary to improve chromatographic behavior, adding complexity and potential sources of error to the analysis.[9] A comparative study on chloroanilines showed that while GC-MS/MS can achieve high sensitivity, it requires a liquid-liquid extraction step, unlike the direct injection possible with LC-MS/MS.[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for routine quality control and quantification of known impurities.

  • Advantages: Excellent quantitative precision and robustness. Simpler instrumentation compared to MS.

  • Disadvantages: Its primary limitation is the lack of identification power. A UV detector cannot provide molecular weight information, making the identification of unknown peaks impossible without reference standards. Furthermore, impurities that lack a strong chromophore may go undetected, and co-eluting impurities can lead to inaccurate quantification.

Logical_Relationship cluster_lcms LC-MS Attributes cluster_gcms GC-MS Attributes cluster_hplcuv HPLC-UV Attributes Topic Impurity Profiling of This compound LCMS LC-MS (Recommended) Topic->LCMS GCMS GC-MS Topic->GCMS HPLCUV HPLC-UV Topic->HPLCUV LCMS_ID High ID Power (MS Spectrum, Isotopic Pattern) LCMS->LCMS_ID LCMS_Sens High Sensitivity (pg-ng/mL LOQ) LCMS->LCMS_Sens LCMS_App Broad Applicability (No Derivatization Needed) LCMS->LCMS_App GCMS_Res High Resolution (for volatile isomers) GCMS->GCMS_Res GCMS_Deriv Derivatization often required GCMS->GCMS_Deriv GCMS_Thermal Risk of Thermal Degradation GCMS->GCMS_Thermal HPLCUV_Quant Robust Quantification (with standards) HPLCUV->HPLCUV_Quant HPLCUV_ID No ID of Unknowns HPLCUV->HPLCUV_ID HPLCUV_Coelute Risk of Co-elution HPLCUV->HPLCUV_Coelute

Caption: Comparison of analytical technique attributes. (Within 100 characters)
Performance Comparison Summary

The following table provides a semi-quantitative comparison based on typical performance characteristics for the analysis of halogenated anilines.[2]

Table 2: Comparison of Analytical Techniques for Halogenated Aniline Impurities

ParameterLC-MSGC-MSHPLC-UV
Identification Power Excellent (MW, fragmentation, isotopic patterns)Very Good (MW, library matching)Poor (retention time only)
Sensitivity (Typical LOQ) Excellent (low ng/mL to pg/mL)Good to Excellent (ng/mL)Good (mid-to-high ng/mL)
Specificity/Selectivity Excellent (chromatographic + mass selection)Excellent (high-res chromatography)Moderate (risk of co-elution)
Sample Preparation Minimal (direct injection often possible)Moderate (extraction, potential derivatization)Minimal (direct injection)
Throughput HighModerateHigh
Suitability for Unknowns IdealGoodNot Suitable

Conclusion and Recommendation

For the comprehensive characterization of impurities in this compound, LC-MS is the unequivocally superior analytical technique. Its combination of high-resolution separation with the definitive identification power of mass spectrometry provides the most complete and trustworthy impurity profile. The ability to detect and identify unexpected impurities without prior knowledge is a critical capability that neither GC-MS nor HPLC-UV can offer with the same level of confidence and simplicity.

While HPLC-UV may serve a role in routine, quantitative quality control once the impurity profile is well-established, LC-MS is indispensable during process development, validation, and for any investigation into unknown peaks. Adopting an LC-MS-based strategy ensures compliance with global regulatory expectations and, most importantly, contributes to the development of safer, higher-quality pharmaceutical products.

References

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Dibromo-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Isomeric Purity in Advanced Synthesis

In the landscape of pharmaceutical and agrochemical development, dibromo-fluoroanilines serve as critical building blocks. However, the synthetic routes to these intermediates often yield a mixture of positional isomers—compounds with the same molecular formula but different arrangements of bromine and fluorine atoms on the aniline ring. These subtle structural differences can lead to significant variations in chemical reactivity, biological activity, and toxicity profiles.[1][2] Consequently, the rigorous analysis and control of isomeric purity are not merely a matter of quality control; they are fundamental to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[3]

This guide provides an in-depth comparison of the primary analytical techniques for resolving and quantifying dibromo-fluoroaniline isomers. Moving beyond simple protocols, we will explore the underlying principles of each method, the rationale behind experimental choices, and the framework for validating the chosen approach. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most effective strategy for their specific analytical challenge.

Comparative Analysis of Core Analytical Methodologies

The separation of positional isomers is a significant analytical challenge because they often share very similar physicochemical properties, such as polarity and boiling point.[4][5] The choice of analytical technique is therefore paramount and depends on factors like the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.[3] We will compare the three most powerful and widely used techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography (GC): The Gold Standard for Volatile Analytes

Gas Chromatography is a powerful technique for separating compounds that are volatile and thermally stable.[6][7] For dibromo-fluoroaniline isomers, GC offers excellent resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

The Principle of Separation

In GC, separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a long, thin capillary column. Isomers with lower boiling points or weaker interactions with the stationary phase travel through the column faster, resulting in shorter retention times. The choice of stationary phase is critical; for halogenated aromatics, a mid-polarity phase, such as one containing 5% phenyl polydimethylsiloxane, often provides the optimal balance of interactions to resolve closely related isomers.[2]

Workflow for Isomeric Purity Analysis by GC-FID

The following diagram outlines the typical workflow for analyzing dibromo-fluoroaniline products using Gas Chromatography.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Dibromo-fluoroaniline Product Dissolve Dissolve in Volatile Solvent (e.g., Dichloromethane) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into GC Filter->Inject Separate Separation on Capillary Column (Temperature Programmed) Inject->Separate Detect Detection by FID Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Area Percent (% Purity) Integrate->Calculate Report Final Report: Isomeric Purity Calculate->Report

Caption: Workflow for GC-FID analysis of isomeric purity.

Detailed Experimental Protocol: GC-FID Method

This protocol provides a robust starting point for the analysis of dibromo-fluoroaniline isomers. Method validation is essential to ensure suitability for its intended purpose.[8][9]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the dibromo-fluoroaniline sample.

    • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or acetone) to create a 1 mg/mL stock solution.[2]

    • Perform serial dilutions as necessary to achieve a final concentration within the linear range of the detector.

    • Filter the final solution through a 0.45 µm syringe filter into a GC vial.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 or equivalent, equipped with a split/splitless injector and Flame Ionization Detector (FID).

    • Column: Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-polydimethylsiloxane phase.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.[2]

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on concentration).

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Detector: FID at 300 °C.

  • Data Analysis:

    • Identify the peak corresponding to the main dibromo-fluoroaniline isomer and any impurity peaks.

    • Integrate the area of all relevant peaks.

    • Calculate the isomeric purity using the area percent method:

      • % Isomer = (Area of Isomer Peak / Total Area of All Isomer Peaks) x 100

Performance Comparison: GC Stationary Phases

The choice of GC column is the most critical parameter for achieving separation. A comparison of potential stationary phases highlights this dependency.

Stationary Phase TypePrinciple of InteractionExpected Performance for Dibromo-fluoroaniline IsomersRetention Time (Illustrative)Resolution (Rs) (Illustrative)
Non-Polar (e.g., 100% Dimethylpolysiloxane) Separation primarily by boiling point.Limited resolution for isomers with very similar boiling points. May co-elute.Shorter< 1.0
Mid-Polar (e.g., 5% Phenyl-polydimethylsiloxane) Separation by boiling point and π-π interactions with the phenyl groups.Recommended. Generally provides the best resolution for halogenated aromatic isomers.[2]Intermediate> 1.5
Polar (e.g., Wax, Polyethylene Glycol) Separation by polarity.Strong retention, potentially leading to broad peaks and long analysis times. May not offer better resolution than mid-polar phases.LongerVariable, often < 1.5

High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Analytes

HPLC is an exceptionally versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally sensitive.[10] For dibromo-fluoroaniline isomers, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach.[3]

The Principle of Separation

In RP-HPLC, analytes are separated based on their partitioning between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (usually a mixture of water and a polar organic solvent like acetonitrile or methanol).[10] More hydrophobic isomers interact more strongly with the C18 stationary phase and are retained longer. The precise composition of the mobile phase, including the use of acidic modifiers to ensure the aniline amine group is protonated and behaves consistently, is key to achieving optimal separation.[11]

Workflow for Isomeric Purity Analysis by RP-HPLC-UV

The following diagram illustrates the typical workflow for analyzing dibromo-fluoroaniline products using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Dibromo-fluoroaniline Product Dissolve Dissolve in Mobile Phase (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect Detection by UV Detector (e.g., 245 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Area Percent (% Purity) Integrate->Calculate Report Final Report: Isomeric Purity Calculate->Report

Caption: Workflow for HPLC-UV analysis of isomeric purity.

Detailed Experimental Protocol: RP-HPLC-UV Method

This protocol is a starting point for developing a validated method for dibromo-fluoroaniline isomer analysis.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Dilute this stock solution with the same solvent to a final concentration of ~0.1 mg/mL.[10]

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent, with a UV/Vis or Photodiode Array (PDA) detector.

    • Column: Phenomenex Gemini C18 (150 x 4.6 mm, 3 µm) or equivalent.[12]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 245 nm (based on typical absorbance for bromoanilines).[2]

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 30% B

      • 18-25 min: 30% B (re-equilibration)

  • Data Analysis:

    • Calculate isomeric purity using the area percent method as described for the GC-FID analysis.

Performance Comparison: HPLC Column Chemistries

For challenging isomer separations, exploring different stationary phase chemistries can be beneficial.[4]

Stationary PhasePrinciple of InteractionExpected Performance for Dibromo-fluoroaniline IsomersSelectivity
Standard C18 (Endcapped) Primarily hydrophobic interactions.Good starting point. Provides good retention and is highly robust.[10]Standard
Phenyl-Hexyl Hydrophobic and π-π interactions.Potentially superior. The phenyl groups offer alternative selectivity for aromatic isomers, which may enhance resolution.[4]High
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.Excellent alternative. PFP phases are highly effective for separating halogenated aromatic compounds due to multiple interaction modes.[4]Very High

Nuclear Magnetic Resonance (NMR) Spectroscopy: An Orthogonal Approach

NMR spectroscopy offers a powerful, non-separative method for assessing isomeric purity.[13] It provides direct structural information and can be used for quantitative analysis (qNMR) without the need for isomer-specific reference standards, provided a certified internal standard is used.

The Principle of Quantification

The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13] For a mixture of isomers, the relative ratio can be determined by comparing the integration of unique, well-resolved signals corresponding to each isomer.[14] For dibromo-fluoroaniline, both ¹H NMR and ¹⁹F NMR are highly informative. The different electronic environments created by the varying positions of the halogen atoms result in distinct chemical shifts for the remaining aromatic protons and the fluorine atom.[14][15]

Key Advantages of NMR for Isomer Analysis:
  • Absolute Quantification: With a suitable internal standard, NMR can provide the absolute purity of a sample, not just relative percentages.[13]

  • Structural Confirmation: Provides unambiguous structural identification of the isomers present.

  • No Separation Needed: Analysis is performed on the bulk material, saving method development time for chromatography.

Limitations:
  • Sensitivity: NMR is less sensitive than chromatographic techniques, making it difficult to quantify impurities below the ~0.1% level.

  • Signal Overlap: In complex mixtures with many isomers, signals in the ¹H NMR spectrum may overlap, complicating quantification. ¹⁹F NMR is often simpler as it typically shows a single signal for each fluorine-containing isomer.

Method Selection Guide: Choosing the Right Technique

The optimal analytical technique depends on the specific goals of the analysis, such as routine quality control, trace impurity identification, or structural confirmation.

Decision Tree for Method Selection

Decision_Tree start What is the primary analytical goal? q1 Need to quantify impurities below 0.1%? start->q1 q2 Are the isomers volatile and thermally stable? q1->q2 Yes q3 Need absolute quantification or structural confirmation without separation? q1->q3 No gc Use GC-FID / GC-MS q2->gc Yes hplc Use RP-HPLC-UV / HPLC-MS q2->hplc No / Unknown q3->hplc No, routine purity check needed nmr Use qNMR (¹H or ¹⁹F) q3->nmr Yes

Caption: Decision tree for selecting an analytical method.

Comparative Summary of Techniques
ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy
Primary Use Case Routine QC, volatile impuritiesRoutine QC, method versatilityStructural confirmation, absolute quantification
Sensitivity High (ppm levels)High (ppm levels)Moderate (% to 0.1% levels)
Resolution Excellent (with correct column)Very Good to ExcellentN/A (non-separative)
Analysis Speed Fast (15-30 min)Moderate (20-40 min)Fast (<15 min per sample)
Sample Throughput HighHighModerate
Method Development ModerateModerate to HighLow (for relative quantification)
Key Limitation Requires analyte volatility/stabilityHigher solvent consumptionLower sensitivity, potential signal overlap

Conclusion and Best Practices

The accurate determination of isomeric purity is a non-negotiable aspect of quality control for dibromo-fluoroaniline products. Both GC and HPLC offer robust, sensitive, and high-resolution methods suitable for routine analysis and are the workhorses of the pharmaceutical industry for this task. The choice between them often comes down to the specific volatility of the isomers and laboratory preference. A mid-polarity GC column (e.g., 5% phenyl) or a versatile HPLC column (e.g., C18 or PFP) will resolve the majority of positional isomers encountered.

NMR spectroscopy serves as an invaluable orthogonal technique. While it may not be the primary choice for trace-level impurity quantification, its power in providing rapid, unambiguous structural confirmation and absolute purity assessment makes it an essential tool for reference standard characterization and troubleshooting.

For a comprehensive and trustworthy quality control strategy, a well-validated chromatographic method (either GC or HPLC) should be established for routine release testing, while NMR should be used to characterize key batches and reference materials to ensure the foundational integrity of the analytical process.

References

A Senior Application Scientist's Guide to Catalyst Performance in the Synthesis of 2,4-Dibromo-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge of 2,4-Dibromo-6-fluoroaniline

This compound (CAS 141474-37-5) is a halogenated aromatic amine that serves as a valuable intermediate in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[1] Its utility stems from the unique arrangement of substituents on the aniline core, which provides distinct electronic properties and multiple points for further chemical modification.

The synthesis of this specific isomer, however, presents a significant regioselectivity challenge. The reaction almost invariably begins with 2-fluoroaniline. In this substrate, the powerful activating and ortho-, para-directing nature of the amino (-NH₂) group at the C1 position dictates the sites of electrophilic attack. With the C2 position blocked by fluorine, electrophilic bromination is overwhelmingly directed to the C4 (para) and C6 (ortho) positions. Therefore, the synthesis of this compound is a study in controlling the extent of bromination—specifically, achieving a targeted di-bromination while navigating reaction pathways often optimized to produce the mono-brominated product, 4-bromo-2-fluoroaniline.

This guide provides an in-depth comparison of catalytic and non-catalytic methodologies for the synthesis of this compound from 2-fluoroaniline. We will dissect the performance of various systems, explain the chemical logic behind the experimental choices, and provide actionable protocols to inform your synthetic strategy.

Synthesis_Pathway Start 2-Fluoroaniline (Substrate) Mono 4-Bromo-2-fluoroaniline (Mono-brominated Intermediate) Start->Mono +1 eq. [Br+] Di This compound (Target Di-brominated Product) Mono->Di +1 eq. [Br+]

Caption: Synthetic pathway from 2-fluoroaniline to the target molecule.

Comparative Analysis of Synthetic Methodologies

The selective synthesis of this compound requires careful control over the brominating agent's reactivity and stoichiometry. Most published methods focus on producing the mono-brominated intermediate, which is a valuable building block in its own right for drugs like flurbiprofen.[2] Consequently, achieving high yields of the di-brominated product often involves pushing reaction conditions beyond those typically reported or accepting its formation as a component of a product mixture.

Method 1: Non-Catalytic Molecular Bromine (The Baseline)

This is the most direct approach, relying on the intrinsic reactivity of molecular bromine (Br₂) with the activated aniline ring.

  • Causality Behind Experimental Choices: The primary variable in this system is temperature. The electrophilic aromatic substitution is highly exothermic, and the aniline substrate is highly activated. Without precise temperature control, the reaction can easily proceed to di-bromination and potentially further, leading to a complex product mixture and reduced purity. By conducting the reaction at very low temperatures (-50°C to 0°C), the reaction rate is slowed, allowing for more controlled addition of the brominating agent and favoring the mono-brominated product.[2] To obtain the di-brominated product, one would intentionally use a stoichiometric excess of bromine and allow the temperature to rise after the initial substitution.

  • Performance: While simple, this method suffers from poor selectivity for the di-bromo product. It is difficult to stop the reaction cleanly after the second bromination without forming over-brominated impurities. The use of hazardous molecular bromine and chlorinated solvents also presents safety and environmental concerns.

Method 2: Copper(II) Sulfate Catalysis (A Direct, Though Unselective, Route)

This method employs a catalytic amount of copper(II) sulfate in conjunction with sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as an oxidant.

  • Causality Behind Experimental Choices: This system offers a milder and more practical alternative to using molecular bromine directly. The copper catalyst is believed to facilitate the oxidation of bromide (from NaBr) by the persulfate to generate a more reactive electrophilic bromine species (Br⁺ equivalent) in situ. The reaction can be run at temperatures closer to ambient (7°C to 25°C), improving operational safety.[3]

  • Performance: This is the most significant method for our purposes, as a study by D. Kim and D. Park explicitly reports the formation of this compound (reported as 4,6-dibromo-2-fluoroaniline) using this system.[3] In their work, which targeted the mono-bromo product, they observed an 85:15 ratio of mono- to di-brominated product.[3][4] This demonstrates that the catalyst system is active enough to produce the target molecule. To optimize for the di-bromo product, a researcher would increase the equivalents of NaBr and Na₂S₂O₈ (e.g., >2 equivalents of each) and potentially extend the reaction time or slightly increase the temperature to drive the reaction to completion. While selectivity remains a challenge, this method provides a clear and documented pathway to the target compound.

Method 3: Phase-Transfer Catalysis with Quaternary Ammonium Salts

Patented processes describe the use of quaternary ammonium bromides, such as tetrabutylammonium bromide (TBAB), as phase-transfer catalysts for the bromination of 2-fluoroaniline with molecular bromine.[5]

  • Causality Behind Experimental Choices: The quaternary ammonium salt acts as a catalyst by forming an ion pair with the bromide, which enhances its solubility and reactivity in the organic solvent (e.g., methylene chloride). This method is designed for exceptional control and selectivity. The reaction proceeds rapidly at room temperature, and the product conveniently precipitates as its hydrobromide salt, simplifying isolation and purification.[5]

  • Performance: This catalytic system is explicitly designed to achieve very high selectivity (>97%) for the mono-brominated product.[5] It is included in this guide as a critical point of comparison. For a researcher whose goal is exclusively the di-bromo product, this method is unsuitable. However, it is an excellent choice for cleanly preparing the mono-bromo intermediate or for situations where minimizing the formation of the di-bromo impurity is paramount.

Performance Data Summary

Method / CatalystBrominating AgentKey ConditionsReported Yield (Mono-bromo)Reported Yield (Di-bromo)Selectivity (Mono:Di)StrengthsWeaknesses
Non-Catalytic Molecular Bromine (Br₂)Inert solvent (e.g., DMF), -34°C to -23°C~94%[2]Not optimized, formed as impurityHigh for mono at low tempSimple reagentsHazardous Br₂, low temp required, poor selectivity for di-bromo
Copper(II) Sulfate NaBr / Na₂S₂O₈CH₃CN/H₂O, 7°C → 25°C~63% (assay yield)[3]~15% of product mixture[3][4]85:15[3]Milder conditions, avoids Br₂Moderate selectivity, requires oxidant
Quaternary Ammonium Salt Molecular Bromine (Br₂)Methylene Chloride, RT>97%[5]Trace amounts detected[5]Very high for monoHigh selectivity for mono, fast, easy isolationNot suitable for di-bromo synthesis
Copper(II) Bromide CuBr₂ (stoichiometric)Ionic Liquid, RT91%[6]Not reported, low isomer formationVery high for mono"Green" solvent, high yield for monoRequires stoichiometric CuBr₂, not for di-bromo

Mechanistic Insights and Process Visualization

Understanding the catalyst's role is key to optimizing the reaction. In the copper-catalyzed system, the proposed mechanism involves the generation of a potent electrophilic brominating agent.

Caption: Proposed catalytic cycle for copper-mediated bromination.

The process is initiated by the thermal decomposition of the persulfate oxidant (S₂O₈²⁻) to form sulfate radicals (SO₄⁻•). These powerful single-electron oxidants can then oxidize bromide (Br⁻) to generate the electrophilic bromine species ("Br⁺"), which performs the aromatic substitution. The role of Cu(II) is likely to facilitate this electron transfer process, cycling between Cu(II) and Cu(I) oxidation states.

Detailed Experimental Protocols

The following protocols are adapted from the literature for educational purposes. All laboratory work should be conducted with appropriate safety precautions.

Protocol 1: Copper(II) Sulfate Catalyzed Synthesis[3]

(Note: This protocol is adapted from a procedure targeting the mono-bromo product. To target the di-bromo product, the equivalents of NaBr and Na₂S₂O₈ should be increased to ~2.2 equivalents each.)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-fluoroaniline (1.0 eq.), copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.25 eq.), acetonitrile (CH₃CN), and water in a 2:1 ratio by volume.

  • Initial Stirring: Stir the resulting suspension at 25°C for 15 minutes.

  • Reagent Addition: Cool the mixture to 7°C in an ice bath. Add sodium bromide (NaBr, 1.8 eq.) and sodium persulfate (Na₂S₂O₈, 1.4 eq.) simultaneously in portions over 15 minutes, ensuring the temperature remains low.

  • Reaction: Stir the mixture at 7°C for 2 hours, then allow it to warm to 25°C and stir for an additional 22 hours.

  • Quenching: Quench the reaction by adding a small amount of solid sodium thiosulfate (Na₂S₂O₃) to consume any residual oxidant.

  • Workup: Adjust the pH of the mixture to ~9 with 10% aqueous NaOH. Dilute with water and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of mono- and di-brominated anilines, which can be separated by silica gel column chromatography.

Protocol 2: Non-Catalytic Bromination with Dibromantin[2]

(Note: This protocol is optimized for high selectivity to the mono-bromo product and serves as a baseline.)

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-fluoroaniline (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Cooling: Cool the solution to between -34°C and -23°C using a dry ice/acetone bath.

  • Reagent Addition: In a separate flask, dissolve 1,3-dibromo-5,5-dimethylhydantoin (dibromantin, ~0.5 eq.) in anhydrous DMF. Add this solution dropwise to the cooled 2-fluoroaniline solution over 1 hour, maintaining the low temperature.

  • Reaction: Stir the mixture at -25°C for an additional 2 hours.

  • Workup: Quench the reaction by pouring it into a mixture of ice water and a reducing agent solution (e.g., sodium bisulfite). Extract the product with an organic solvent like diethyl ether.

  • Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be further purified by chromatography or distillation.

Conclusion and Strategic Recommendations

The synthesis of this compound is a nuanced objective where the target compound is often an undesired byproduct in reactions optimized for mono-bromination.

  • For Highest Purity Synthesis: A multi-step approach, though not detailed here, involving protection of the amine, controlled di-bromination, and deprotection would likely yield the purest product.

  • For a Direct Approach: The Copper(II) Sulfate catalyzed method stands out as the most promising single-step strategy.[3] It directly demonstrates the formation of the target molecule. Researchers should start with this system, using more than two equivalents of both NaBr and Na₂S₂O₈, and carefully monitor the reaction progress by TLC or GC-MS to find the optimal reaction time that maximizes the di-bromo to mono-bromo ratio before significant side-product formation occurs.

  • For Avoiding the Di-bromo Product: If the goal is to produce 4-bromo-2-fluoroaniline with minimal contamination from the di-brominated species, the quaternary ammonium salt phase-transfer catalysis method is demonstrably superior, offering excellent selectivity and simplified product isolation.[5]

Future work should focus on developing catalysts or conditions that can either rapidly brominate the mono-bromo intermediate as it is formed or selectively bind and activate it for the second bromination, thus improving the yield and selectivity for this valuable di-halogenated building block.

References

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,4-Dibromo-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling 2,4-Dibromo-6-fluoroaniline. The causality behind each recommendation is explained to build a culture of safety that is both understood and consistently practiced. This document is your operational partner for mitigating risk and ensuring the integrity of your work.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the specific threats posed by this compound is the foundation of an effective PPE strategy. This compound is not benign; it presents multiple routes of exposure, each requiring a specific barrier. Its hazard profile, classified under the Globally Harmonized System (GHS), dictates our protective measures.[1][2]

Hazard StatementGHS ClassificationPractical Implication for the Researcher
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)Ingestion, even in small amounts, can cause illness. Strict prohibition of eating, drinking, or smoking in the lab is critical.[1][2][3]
H312: Harmful in contact with skin Acute Toxicity, Dermal (Category 4)The compound can be absorbed through the skin, leading to systemic toxicity. Chemical-resistant gloves are non-negotiable.[1][2][3]
H315: Causes skin irritation Skin Irritation (Category 2)Direct contact can cause redness, inflammation, or dermatitis. Proper gloves and a lab coat are essential to prevent contact.[1][2][3]
H319: Causes serious eye irritation Eye Irritation (Category 2)Accidental splashes can cause significant, potentially damaging, eye irritation. Sealed eye protection is mandatory.[1][2][3]
H332: Harmful if inhaled Acute Toxicity, Inhalation (Category 4)As a solid, airborne dust presents a primary inhalation risk. Engineering controls and, if necessary, respiratory protection are key.[1][2][3]
H335: May cause respiratory irritation Specific Target Organ Toxicity (Single Exposure, Category 3)Inhaling dust can irritate the respiratory tract, causing coughing and discomfort. All handling of the solid should occur in a ventilated enclosure.[2][3]

Core PPE Protocol: A Multi-Layered Defense

Effective protection is not about a single piece of equipment but an integrated system of controls and barriers. This protocol is designed to protect you from the identified hazards of this compound.

Engineering Controls: The First Line of Defense

Before any personal equipment is worn, environmental controls must be in place. PPE should never be the primary method of protection; it is the final barrier.

  • Chemical Fume Hood: All weighing and handling of this compound powder must be performed inside a certified chemical fume hood.[4] This contains dust and vapors at the source, drastically reducing inhalation exposure.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][6]

  • Emergency Equipment: An eyewash station and safety shower must be located in immediate proximity to the handling area.[5][6] Ensure these are tested regularly and the access path is unobstructed.

Primary Protective Gear: Minimum Requirements

This is the mandatory PPE for any procedure involving this compound.

  • Eye and Face Protection:

    • Chemical Splash Goggles: These are required as they form a complete seal around the eyes, protecting from dust and accidental splashes.[2][7] Standard safety glasses are insufficient. All eye protection must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][6]

    • Face Shield: When handling larger quantities (>50g) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles for full facial protection.[8]

  • Hand Protection:

    • Nitrile Gloves: As a first line of defense, nitrile gloves provide excellent protection against incidental contact with this compound.[9]

    • Double Gloving: It is best practice to wear two pairs of nitrile gloves. This provides a significant safety margin; if the outer glove is contaminated, it can be removed without exposing the skin.

    • Inspection and Replacement: Always inspect gloves for tears or pinholes before use. If direct contact with the chemical occurs, remove gloves immediately, wash your hands, and don a fresh pair. Do not reuse disposable gloves.[10]

  • Body Protection:

    • Laboratory Coat: A long-sleeved, knee-length lab coat is mandatory to protect skin and personal clothing from contamination.[9]

    • Chemical-Resistant Apron: For procedures involving larger quantities or a high risk of splashes, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, it becomes essential in specific scenarios:

  • Spill Cleanup: For cleaning up spills outside of a fume hood.

  • Engineering Control Failure: If the fume hood is not functioning correctly.

  • High-Energy Procedures: If you are performing an operation (e.g., milling) that could generate significant amounts of fine dust.

In these situations, a NIOSH-approved respirator is required. A full-face respirator offers the highest level of protection for both the respiratory system and eyes.[2] All respirator use must be part of a comprehensive respiratory protection program that complies with OSHA 29 CFR 1910.134, including fit testing and medical clearance.[4][6]

Operational Plans: From Donning to Disposal

Correctly using PPE is as important as selecting it. The following workflows provide clear, repeatable steps for safe operations.

Step-by-Step PPE Donning and Doffing Procedure
  • Donning (Putting On):

    • Put on the lab coat and fasten it completely.

    • Put on the inner pair of nitrile gloves.

    • Put on the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

    • Put on chemical splash goggles.

    • If required, put on a face shield.

    • If required, don your properly fitted respirator.

  • Doffing (Taking Off): This sequence is critical to prevent self-contamination.

    • Remove the outer pair of gloves by peeling them off without touching the outside surface. Dispose of them immediately in the designated hazardous waste container.

    • Remove the face shield (if used) by handling it from the back.

    • Remove the lab coat, folding it so the contaminated side is inward, and place it in its designated storage or laundry container.

    • Remove goggles from the back.

    • Remove the inner pair of gloves using the same technique as the outer pair.

    • Wash hands thoroughly with soap and water.[11]

Safe Handling Workflow

This workflow visualizes the entire lifecycle of the chemical within the laboratory, highlighting key safety checkpoints.

Caption: Safe Handling Workflow for this compound.

Spill Management Protocol

For small spills (<5g) of solid this compound:

  • Alert others in the immediate area.

  • Ensure your PPE is intact. If not, do not approach the spill.

  • Contain the spill by gently covering it with an absorbent material or spill pads to prevent dust from becoming airborne.

  • Clean Up by carefully sweeping the material into a dustpan or using a vacuum equipped with a HEPA filter.[5] Avoid dry sweeping that creates dust clouds.

  • Place all contaminated materials (absorbent, gloves, etc.) into a clearly labeled hazardous waste bag or container.[11]

  • Decontaminate the spill area with soap and water.

  • For larger spills, or any spill you are not comfortable cleaning, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: Managing Contaminated Materials

All materials that have come into contact with this compound must be treated as hazardous waste.

Waste Segregation
  • Solid Waste: All contaminated disposable items must be placed in a designated, sealed, and clearly labeled hazardous waste container. This includes:

    • Gloves

    • Paper towels

    • Weigh boats

    • Pipette tips

    • Contaminated absorbent from spills

  • Empty Containers: The original chemical container, even when "empty," will contain residue and must be disposed of as hazardous waste.[11] Do not rinse into the sink.

  • Liquid Waste: If the chemical is used in a solution, the resulting liquid waste must be collected in a compatible, sealed, and labeled hazardous liquid waste container.

Disposal Workflow

The following decision process must be applied to every item used in the handling process.

Caption: Decision-Making Process for Waste Disposal.

By adhering to these detailed protocols, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.